molecular formula C20H24ClNO4 B1679772 Phellodendrine chloride CAS No. 104112-82-5

Phellodendrine chloride

Cat. No.: B1679772
CAS No.: 104112-82-5
M. Wt: 377.9 g/mol
InChI Key: DGLDSNPMIYUWGN-OOJQBDKLSA-N
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Description

Immunosuppressant and anti-inflammatory agent. Suppresses local semisyngeneic GvH reactions and systemic allogeneic GvH reactions. Active in vivo.>Phellodendrine is an alkaloid that has been found in P. amurense and has diverse biological activities. It inhibits acetylcholinesterase (AChE) activity (IC50 = 36.51 µM) and scavenges ABTS radicals in cell-free assays when used at concentrations ranging from 12.5 to 100 µM. Phellodendrine induces apoptosis in PANC-1 pancreatic cancer cells and reduces tumor growth in a PANC-1 mouse xenograft model. It inhibits the local graft versus host (GVH) reaction in irradiated mice receiving splenocyte grafts, indicating immunosuppressant activity, when administered at a dose of 20 mg/kg.>Phellodendrine Chloride is an alkaloid isolated from the Phellodrndron amurensis, which shows activity as an immunosuppressor against the cellular immune response.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4.ClH/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21;/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23);1H/t16-,21?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLDSNPMIYUWGN-OOJQBDKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104112-82-5
Record name Phellodendrine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104112825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Phellodendrine Chloride: A Technical Guide to Natural Sources and Isolation for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of phellodendrine chloride, a quaternary ammonium alkaloid with significant therapeutic potential. This document details its primary natural sources, outlines methodologies for its extraction and isolation, and presents its known biological signaling pathways. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate complex processes and pathways.

Natural Sources of this compound

This compound is predominantly found in the bark of trees belonging to the Phellodendron genus, a member of the Rutaceae family. The two primary species utilized for the extraction of this alkaloid are:

  • Phellodendron amurense Rupr. (Amur Cork Tree)

  • Phellodendron chinense Schneid. (Chinese Cork Tree)[1][2][3]

These plants are native to East Asia and their bark, known as Cortex Phellodendri, is a fundamental component of traditional Chinese medicine.[3] While both species are sources of phellodendrine, the concentration of various alkaloids can differ between them.

Quantitative Analysis of Phellodendrine in Natural Sources

The yield of this compound is highly dependent on the plant source, the extraction method employed, and the solvent system used. Recent studies have focused on optimizing extraction protocols to maximize the yield of phellodendrine and other bioactive alkaloids from Phellodendron bark.

Plant SourceExtraction MethodSolvent SystemPhellodendrine Yield (mg/g of dry material)Reference
Phellodendron chinense70% Ethanol Extraction70% Ethanol22.255 ± 0.123[4]
Fresh Phellodendron barkUltrasonic-assistedHydrochloric acid/methanol24.41[5][6]
Fresh Phellodendron barkDistillationNot specifiedLower than ultrasonic[5]
Fresh Phellodendron barkSoxhlet extractionNot specifiedLower than ultrasonic[5]

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from its natural sources involve a multi-step process, beginning with extraction followed by various chromatographic techniques.

Extraction Methodologies

3.1.1. Ultrasonic-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to disrupt the plant cell walls, facilitating the release of secondary metabolites.

  • Protocol:

    • Preparation of Plant Material: The dried bark of Phellodendron is ground into a fine powder (approximately 40-60 mesh).

    • Solvent System: A mixture of hydrochloric acid and methanol is prepared.

    • Extraction: The powdered bark is suspended in the solvent system in a flask.

    • Ultrasonication: The flask is placed in an ultrasonic bath and subjected to ultrasonication at a frequency of 40 kHz and a power of 250 W for 20 minutes.

    • Solid-Liquid Separation: The extract is then centrifuged or filtered to remove solid plant material.

    • Solvent Removal: The solvent is evaporated under reduced pressure to yield the crude extract.

3.1.2. Reflux Extraction

A traditional method involving boiling the solvent with the plant material to extract the desired compounds.

  • Protocol:

    • Preparation of Plant Material: The dried and powdered Phellodendron bark is placed in a round-bottom flask.

    • Solvent Addition: An appropriate solvent (e.g., 70% ethanol) is added to the flask.

    • Refluxing: The flask is fitted with a condenser and heated to the boiling point of the solvent. The extraction is carried out for a specified period, often with multiple cycles.

    • Filtration: After cooling, the mixture is filtered to separate the extract from the solid residue.

    • Concentration: The filtrate is concentrated using a rotary evaporator to obtain the crude extract.

Purification Methodologies

3.2.1. Silica Gel Column Chromatography

This technique separates compounds based on their polarity.

  • Protocol:

    • Column Packing: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent (e.g., hexane) to create a slurry.

    • Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

    • Elution: A gradient of solvents with increasing polarity is passed through the column. A common gradient for alkaloid separation starts with a non-polar solvent like chloroform and gradually introduces a more polar solvent like methanol (e.g., from 100% chloroform to a chloroform:methanol mixture).

    • Fraction Collection: The eluate is collected in fractions.

    • Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing phellodendrine.

    • Pooling and Concentration: Fractions containing pure phellodendrine are pooled and the solvent is evaporated.

3.2.2. Sephadex LH-20 Column Chromatography

This method separates molecules based on their size and polarity, and is particularly useful for purifying natural products.

  • Protocol:

    • Column Preparation: Sephadex LH-20 is swollen in the chosen solvent (e.g., methanol) and packed into a column.

    • Sample Application: The partially purified extract from the previous step is dissolved in the mobile phase and applied to the column.

    • Elution: Isocratic elution with a suitable solvent, such as methanol, is performed.

    • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or HPLC to identify those containing phellodendrine.

3.2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

A high-resolution technique used for the final purification of the compound.

  • Protocol:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.

    • Injection: The enriched phellodendrine fraction is dissolved in the initial mobile phase and injected onto the column.

    • Detection: The eluting compounds are monitored using a UV detector at a wavelength suitable for phellodendrine.

    • Fraction Collection: The peak corresponding to phellodendrine is collected.

    • Lyophilization: The collected fraction is lyophilized to obtain pure this compound.

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Phellodendrine Isolation Workflow Start Phellodendron Bark Extraction Extraction (Ultrasonic or Reflux) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Partially_Purified Partially Purified Phellodendrine Silica_Gel->Partially_Purified Sephadex Sephadex LH-20 Chromatography Partially_Purified->Sephadex Enriched_Fraction Enriched Phellodendrine Fraction Sephadex->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Pure_Phellodendrine Pure Phellodendrine Chloride Prep_HPLC->Pure_Phellodendrine

Caption: General workflow for this compound isolation.

Signaling Pathways

Phellodendrine has been shown to exert its biological effects through the modulation of several key signaling pathways, including the AMPK/mTOR and NF-κB pathways.

4.2.1. AMPK/mTOR Signaling Pathway

Phellodendrine can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK leads to the inhibition of the mammalian target of rapamycin (mTOR), a key promoter of cell growth and proliferation. This pathway is implicated in the anti-cancer and anti-inflammatory effects of phellodendrine.

AMPK_mTOR_Pathway Phellodendrine Phellodendrine AMPK AMPK Phellodendrine->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Caption: Phellodendrine's effect on the AMPK/mTOR signaling pathway.

4.2.2. NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Phellodendrine has been demonstrated to inhibit the activation of the NF-κB pathway, which is a key mechanism underlying its anti-inflammatory properties.

NFkB_Pathway cluster_0 Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Phellodendrine Phellodendrine Phellodendrine->IKK Inhibits

Caption: Phellodendrine's inhibitory effect on the NF-κB signaling pathway.

References

The intricate Pathway of Phellodendrine Chloride Biosynthesis in Phellodendron amurense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of phellodendrine chloride, a significant bioactive alkaloid found in the Amur Cork Tree (Phellodendron amurense). Drawing from current scientific understanding of benzylisoquinoline alkaloid (BIA) biosynthesis, this document outlines the enzymatic steps, presents available quantitative data, details relevant experimental protocols, and visualizes the core processes for enhanced clarity.

Introduction to Phellodendrine and its Biosynthetic Origins

Phellodendrine is a quaternary ammonium isoquinoline alkaloid that contributes to the diverse pharmacological profile of Phellodendron amurense.[1][2] Its biosynthesis is deeply rooted in the well-established benzylisoquinoline alkaloid (BIA) pathway, which is responsible for a wide array of medicinally important compounds, including berberine, morphine, and codeine. The core of this pathway involves the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form the central precursor, (S)-norcoclaurine. A series of subsequent enzymatic modifications, including methylations, hydroxylations, and ring formations, lead to the vast structural diversity observed in BIAs.

While the complete biosynthetic pathway of phellodendrine in P. amurense is yet to be fully elucidated in every detail, significant progress in understanding the biosynthesis of the closely related and co-occurring alkaloid, berberine, provides a robust framework for proposing the phellodendrine pathway.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the main trunk of the berberine biosynthetic pathway, diverging at a late-stage intermediate, likely (S)-canadine. The key differentiating step is the N-methylation of this tertiary amine to a quaternary amine. The proposed pathway is visualized below, followed by a detailed description of each enzymatic step.

Phellodendrine Biosynthesis Pathway cluster_upstream Upstream BIA Pathway cluster_downstream Protoberberine and Phellodendrine Formation Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase 4-HPAA 4-HPAA Tyrosine->4-HPAA Multi-step conversion Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine Norcoclaurine Synthase (NCS) 4-HPAA->(S)-Norcoclaurine (S)-Coclaurine (S)-Coclaurine (S)-Norcoclaurine->(S)-Coclaurine Norcoclaurine 6-O-Methyltransferase (6OMT) (S)-N-Methylcoclaurine (S)-N-Methylcoclaurine (S)-Coclaurine->(S)-N-Methylcoclaurine Coclaurine N-Methyltransferase (CNMT) (S)-3'-Hydroxy-N-Methylcoclaurine (S)-3'-Hydroxy-N-Methylcoclaurine (S)-N-Methylcoclaurine->(S)-3'-Hydroxy-N-Methylcoclaurine CYP80B (S)-Reticuline (S)-Reticuline (S)-3'-Hydroxy-N-Methylcoclaurine->(S)-Reticuline 3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase (4'OMT) (S)-Scoulerine (S)-Scoulerine (S)-Reticuline->(S)-Scoulerine Berberine Bridge Enzyme (BBE) (S)-Tetrahydrocolumbamine (S)-Tetrahydrocolumbamine (S)-Scoulerine->(S)-Tetrahydrocolumbamine Scoulerine 9-O-Methyltransferase (S9OMT) (S)-Canadine (S)-Canadine (S)-Tetrahydrocolumbamine->(S)-Canadine Phellodendrine Phellodendrine (S)-Canadine->Phellodendrine Tetrahydroprotoberberine cis-N-Methyltransferase (TNMT)

Caption: Proposed biosynthetic pathway of phellodendrine in Phellodendron amurense.

Enzymatic Steps:

  • Formation of (S)-Reticuline: The pathway initiates with the conversion of L-tyrosine to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules are condensed by Norcoclaurine Synthase (NCS) to form (S)-norcoclaurine, the first committed intermediate of the BIA pathway. A series of methylation and hydroxylation reactions catalyzed by Norcoclaurine 6-O-Methyltransferase (6OMT) , Coclaurine N-Methyltransferase (CNMT) , a cytochrome P450 monooxygenase (CYP80B) , and 3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase (4'OMT) lead to the formation of the pivotal branch-point intermediate, (S)-reticuline.

  • Formation of the Protoberberine Scaffold: (S)-Reticuline is converted to (S)-scoulerine through the action of the Berberine Bridge Enzyme (BBE) , which forms the characteristic C-C bond of the protoberberine skeleton.

  • Modification of the Scoulerine Backbone: (S)-Scoulerine undergoes methylation at the 9-hydroxyl group, a reaction catalyzed by Scoulerine 9-O-Methyltransferase (S9OMT) , to yield (S)-tetrahydrocolumbamine.

  • Formation of (S)-Canadine: A methylenedioxy bridge is formed on (S)-tetrahydrocolumbamine by a cytochrome P450 enzyme, Canadine Synthase (a member of the CYP719A family) , resulting in the formation of (S)-canadine.

  • The Final Step: N-methylation to Phellodendrine: The crucial and final step in phellodendrine biosynthesis is the N-methylation of the tertiary amine of (S)-canadine to a quaternary amine. This reaction is catalyzed by a Tetrahydroprotoberberine cis-N-Methyltransferase (TNMT) . This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. While a specific TNMT from P. amurense has not been isolated and characterized, orthologous enzymes have been identified in other BIA-producing plants, such as opium poppy (Papaver somniferum).[3]

Quantitative Data

While specific quantitative data for the enzymes in the phellodendrine biosynthetic pathway in P. amurense are not yet available in the literature, data from homologous enzymes in other species provide valuable insights into their potential kinetic properties.

Table 1: Kinetic Parameters of a Homologous Tetrahydroprotoberberine cis-N-Methyltransferase (from Papaver somniferum) [3]

SubstrateApparent Km (μM)
(R,S)-Stylopine0.6
S-Adenosyl-L-methionine11.5

Note: (R,S)-Stylopine is a substrate structurally similar to (S)-canadine.

Table 2: Relative Abundance of Key Alkaloids in Phellodendron amurense Stems [4][5]

AlkaloidRelative Abundance
BerberineHigh
PalmatineHigh
JatrorrhizineMinor
PhellodendrineMinor
MagnoflorineMinor
ColumbamineMinor

Experimental Protocols

The characterization of enzymes in the phellodendrine biosynthetic pathway involves a series of standard molecular biology and biochemical techniques. Below is a generalized workflow for the identification and characterization of a candidate Tetrahydroprotoberberine cis-N-Methyltransferase (TNMT).

TNMT_Characterization_Workflow cluster_gene_discovery Gene Discovery and Cloning cluster_protein_expression Recombinant Protein Production cluster_functional_characterization Functional Characterization Transcriptome_Sequencing Transcriptome Sequencing of P. amurense Candidate_Gene_Identification Identification of TNMT Candidate Genes Transcriptome_Sequencing->Candidate_Gene_Identification Gene_Cloning Cloning of Candidate Genes into Expression Vector Candidate_Gene_Identification->Gene_Cloning Heterologous_Expression Heterologous Expression in E. coli Gene_Cloning->Heterologous_Expression Protein_Purification Purification of Recombinant Protein Heterologous_Expression->Protein_Purification Enzyme_Assay Enzyme Assay with (S)-Canadine and SAM Protein_Purification->Enzyme_Assay Product_Identification Product Identification (LC-MS, NMR) Enzyme_Assay->Product_Identification Kinetic_Analysis Enzyme Kinetic Analysis Enzyme_Assay->Kinetic_Analysis

Caption: Experimental workflow for the identification and characterization of a candidate TNMT.

Detailed Methodologies:

A. Identification and Cloning of a Candidate TNMT Gene:

  • RNA Extraction and Transcriptome Sequencing: Total RNA is extracted from P. amurense tissues known to accumulate phellodendrine (e.g., bark, roots). The RNA is then subjected to high-throughput sequencing to generate a comprehensive transcriptome.

  • Candidate Gene Identification: The transcriptome is searched for sequences homologous to known TNMTs from other plant species using bioinformatics tools like BLAST. Genes exhibiting high expression levels in phellodendrine-accumulating tissues are prioritized.

  • Gene Cloning: The full-length coding sequence of the candidate TNMT gene is amplified from cDNA using PCR and cloned into a suitable expression vector (e.g., pET vector for E. coli expression).

B. Recombinant Protein Expression and Purification:

  • Heterologous Expression: The expression vector containing the TNMT gene is transformed into a suitable expression host, such as E. coli BL21(DE3). Protein expression is induced, typically by the addition of IPTG.

  • Protein Purification: The bacterial cells are harvested and lysed. The recombinant TNMT protein, often engineered with a purification tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography). The purity of the protein is assessed by SDS-PAGE.

C. Enzyme Assays and Kinetic Analysis:

  • Enzyme Assay: The activity of the purified recombinant TNMT is assayed in a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), the substrate (S)-canadine, the methyl donor S-adenosyl-L-methionine (SAM), and the purified enzyme. The reaction is incubated at an optimal temperature (e.g., 37°C) and then stopped.

  • Product Identification: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of phellodendrine. The structure of the product can be further confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), enzyme assays are performed with varying concentrations of the substrate ((S)-canadine) and the co-substrate (SAM). The initial reaction rates are measured, and the data are fitted to the Michaelis-Menten equation.

Conclusion and Future Directions

The biosynthesis of this compound in Phellodendron amurense is a complex process that is part of the broader benzylisoquinoline alkaloid pathway. While the upstream steps leading to the protoberberine intermediate (S)-canadine are relatively well-understood based on studies of related alkaloids, the final N-methylation step catalyzed by a Tetrahydroprotoberberine cis-N-Methyltransferase represents a key area for future research. The definitive identification, cloning, and characterization of the specific TNMT from P. amurense will be crucial for a complete understanding of phellodendrine biosynthesis. This knowledge will not only advance our fundamental understanding of plant specialized metabolism but also open avenues for the metabolic engineering of phellodendrine production in microbial or plant-based systems, thereby ensuring a sustainable supply of this valuable pharmaceutical compound.

References

Phellodendrine Chloride: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellodendrine chloride, a quaternary isoquinoline alkaloid primarily isolated from the bark of Phellodendron amurense, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound. It includes a summary of its physicochemical properties, a detailed experimental protocol for its isolation, and an exploration of its interaction with key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a tetracyclic compound featuring a dibenzo[a,g]quinolizinium core. Its chemical formula is C₂₀H₂₄ClNO₄, and it has a molecular weight of 377.86 g/mol . The systematic IUPAC name for this compound is (13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol chloride.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₄ClNO₄[1]
Molecular Weight377.86 g/mol
IUPAC Name(13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol chloride[1]
CAS Number104112-82-5[2]
Canonical SMILESC[N+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-][1]
AppearancePowder
SolubilitySoluble in DMSO
Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The molecule possesses a single chiral center at the 13a position of the quinolizinium ring system. The absolute configuration at this center has been determined to be 'S', as indicated in its IUPAC name and the SMILES notation [C@@H]. This specific spatial arrangement of the hydrogen atom at the 13a position is crucial for its interaction with biological targets.

Note: While extensive research has been conducted on this compound, a publicly available X-ray crystal structure with detailed experimental bond lengths and angles was not identified in the course of this review. The structural information presented is based on spectroscopic data and computational models.

Spectroscopic Data

Note: For researchers requiring definitive structural confirmation, it is recommended to acquire and analyze the ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra of a purified sample of this compound.

Experimental Protocols

Isolation of Phellodendrine from Phellodendron amurense

The following is a representative experimental protocol for the extraction of phellodendrine from the bark of Phellodendron amurense.

Materials:

  • Dried bark of Phellodendron amurense

  • Methanol

  • Hydrochloric acid (HCl)

  • Acetonitrile

  • Phosphoric acid

  • High-Performance Liquid Chromatography (HPLC) system

  • Ultrasonic bath

Procedure:

  • Preparation of Plant Material: The fresh bark of Phellodendron amurense is collected and dried. The dried bark is then ground into a fine powder.

  • Extraction:

    • A combined solvent of methanol and hydrochloric acid is used for extraction.

    • The powdered bark is subjected to ultrasonic extraction with the solvent mixture. This method has been shown to be more efficient than traditional distillation or Soxhlet extraction.

  • Purification and Analysis:

    • The resulting extract is filtered and concentrated.

    • The separation and quantification of phellodendrine are performed using High-Performance Liquid Chromatography (HPLC).

    • A typical mobile phase for HPLC analysis consists of a gradient of acetonitrile and 0.1% aqueous phosphoric acid.

    • The identification of phellodendrine is confirmed by comparing the retention time with that of a certified reference standard.

This protocol provides a high yield of phellodendrine, along with other major alkaloids like berberine and palmatine.

Signaling Pathways and Biological Activity

This compound exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. These activities are attributed to its interaction with various cellular signaling pathways.

AMPK/mTOR Signaling Pathway

Phellodendrine has been shown to modulate the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a crucial regulator of cellular metabolism, growth, and autophagy. Phellodendrine activates AMPK, which in turn inhibits mTOR, leading to the induction of autophagy. This mechanism is believed to underlie its therapeutic effects in conditions like ulcerative colitis.

AMPK_mTOR_Pathway Phellodendrine Phellodendrine Chloride AMPK AMPK Phellodendrine->AMPK Activates pAMPK p-AMPK (Activated) AMPK->pAMPK mTOR mTOR pAMPK->mTOR Inhibits pmTOR p-mTOR (Inhibited) mTOR->pmTOR Autophagy Autophagy Induction pmTOR->Autophagy Leads to Therapeutic_Effects Therapeutic Effects (e.g., in Ulcerative Colitis) Autophagy->Therapeutic_Effects

Phellodendrine's modulation of the AMPK/mTOR pathway.
IL-6/STAT3 Signaling Pathway

Phellodendrine has demonstrated anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6). IL-6 is a key activator of the Janus kinase (JAK) - signal transducer and activator of transcription 3 (STAT3) signaling pathway, which plays a critical role in inflammation and tumorigenesis. By downregulating IL-6, phellodendrine can indirectly inhibit the phosphorylation and activation of STAT3, thereby mitigating inflammatory responses.

IL6_STAT3_Pathway Phellodendrine Phellodendrine Chloride IL6_Production IL-6 Production Phellodendrine->IL6_Production Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IL6_Production IL6_Receptor IL-6 Receptor IL6_Production->IL6_Receptor JAK JAK IL6_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Activated) STAT3->pSTAT3 Gene_Transcription Pro-inflammatory Gene Transcription pSTAT3->Gene_Transcription Promotes Inflammation Inflammation Gene_Transcription->Inflammation

Phellodendrine's inhibitory effect on the IL-6/STAT3 pathway.

Conclusion

This compound is a structurally defined natural product with significant therapeutic potential. Its absolute stereochemistry is a key determinant of its biological function. While the fundamental structure is well-established, this guide highlights the need for further research to provide publicly accessible, detailed experimental data, particularly from X-ray crystallography and comprehensive NMR studies. A deeper understanding of its interaction with signaling pathways, such as the AMPK/mTOR and IL-6/STAT3 pathways, will continue to fuel interest in its development as a lead compound for various diseases. This document serves as a foundational resource to aid in these future research and development endeavors.

References

Phellodendrine Chloride (CAS Number: 104112-82-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellodendrine chloride, a quaternary isoquinoline alkaloid primarily isolated from the bark of Phellodendron amurense, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical, physical, and pharmacological properties of this compound (CAS No: 104112-82-5). It details its mechanism of action, focusing on its influence on key signaling pathways implicated in cancer, inflammation, and metabolic disorders. Furthermore, this document furnishes detailed protocols for essential experimental assays and presents this complex information through structured data tables and elucidating diagrams to support researchers in their exploration of this promising natural compound.

Chemical and Physical Properties

This compound is the salt form of the alkaloid phellodendrine. While the free base is assigned CAS number 6873-13-8, the chloride salt, under CAS number 104112-82-5, is more commonly utilized in research due to its stability and solubility.[1][2]

Identity and Structure
PropertyValue
IUPAC Name (13aS)-2,11-dihydroxy-3,10-dimethoxy-7-methyl-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinolinium chloride
Synonyms l-(-)-N-Methylcoreximine, Phellodendrine hydrochloride
CAS Number 104112-82-5
Molecular Formula C₂₀H₂₄ClNO₄[3][4]
Molecular Weight 377.86 g/mol [3][5]
Canonical SMILES C[N+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-][3]
Physicochemical Data
PropertyValue
Physical State Solid, powder[6]
Melting Point 249-251 °C (with methanol)[7]
Solubility Soluble in Ethanol.[6] Soluble in DMSO (33 mg/mL).[5]
Storage Store at -20°C for long-term stability.[8]
Spectroscopic Data
SpectroscopyData Availability
¹H NMR Available[9]
Mass Spectrometry Available
HPLC Analysis Methods have been developed for the quantification of phellodendrine in plant extracts and biological samples.[2][7][10][11][12][13]

Pharmacological Properties and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, immunosuppressive, and neuroprotective effects. Its mechanisms of action are multifaceted, involving the modulation of several critical cellular signaling pathways.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in KRAS-mutated pancreatic cancer.

This compound selectively inhibits the proliferation of KRAS-mutated pancreatic cancer cells.[14] It is believed to achieve this by inhibiting macropinocytosis, a nutrient-scavenging process that these cancer cells heavily rely on.[6][14] This leads to nutrient deprivation, increased reactive oxygen species (ROS) production, and ultimately, apoptosis.[15]

The pro-apoptotic effects of this compound are mediated through the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c and the activation of caspases.

Phellodendrine_chloride This compound Macropinocytosis Macropinocytosis Phellodendrine_chloride->Macropinocytosis inhibits ROS ROS Production Phellodendrine_chloride->ROS induces Bax Bax Phellodendrine_chloride->Bax upregulates Bcl2 Bcl-2 Phellodendrine_chloride->Bcl2 downregulates KRAS_mutated_cancer KRAS-Mutated Pancreatic Cancer Cell Nutrient_uptake Nutrient Uptake Macropinocytosis->Nutrient_uptake Nutrient_uptake->KRAS_mutated_cancer sustains Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria inhibits Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound's Anti-Cancer Mechanism.
Anti-Inflammatory and Immunosuppressive Activities

This compound exerts potent anti-inflammatory and immunosuppressive effects through the modulation of key inflammatory signaling pathways.

This compound has been shown to alleviate gouty arthritis by inhibiting the IL-6/STAT3 signaling pathway.[15] Interleukin-6 (IL-6) is a pro-inflammatory cytokine that, upon binding to its receptor, activates the Janus kinase (JAK) family, which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 then translocates to the nucleus to induce the expression of inflammatory genes. This compound interferes with this cascade, reducing the inflammatory response.

Phellodendrine_chloride This compound IL6R IL-6 Receptor Phellodendrine_chloride->IL6R inhibits signaling IL6 IL-6 IL6->IL6R JAK JAK IL6R->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates Inflammatory_genes Inflammatory Gene Expression Nucleus->Inflammatory_genes induces Inflammation Inflammation Inflammatory_genes->Inflammation Phellodendrine_chloride This compound AMPK AMPK Phellodendrine_chloride->AMPK activates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits Cellular_homeostasis Cellular Homeostasis Autophagy->Cellular_homeostasis

References

An In-Depth Technical Guide to the Mechanism of Action of Phellodendrine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellodendrine chloride, a quaternary isoquinoline alkaloid derived from the bark of Phellodendron amurense, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its anti-cancer, anti-inflammatory, and neuroprotective effects. Through the modulation of multiple signaling pathways, including PI3K/Akt/mTOR, NF-κB, AMPK/mTOR, and IL-6/STAT3, this compound exerts its therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to facilitate further research and drug development efforts.

Anti-Cancer Effects: Targeting KRAS-Mutated Pancreatic Cancer

This compound has demonstrated significant anti-proliferative effects, particularly in KRAS-mutated pancreatic cancer cells. Its mechanism is multifaceted, primarily involving the inhibition of nutrient uptake and the induction of apoptosis.

Inhibition of Macropinocytosis and Glutamine Metabolism

KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) cells are known to upregulate macropinocytosis, a process of bulk fluid and nutrient uptake, to sustain their high metabolic demands. This compound has been identified as an inhibitor of this process.[1] By suppressing macropinocytosis, it effectively starves cancer cells of essential nutrients like glutamine.[1]

Induction of Mitochondrial Apoptosis

The disruption of glutamine metabolism by this compound leads to an increase in reactive oxygen species (ROS) and depolarization of the mitochondrial membrane potential in pancreatic cancer cells.[1] This triggers the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and the activation of caspases-9, -7, and -3, ultimately leading to programmed cell death.[1]

Quantitative Data: In Vitro Efficacy

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
PANC-1Pancreatic (KRAS mutant)~20-40[1]
MiaPaCa-2Pancreatic (KRAS mutant)Dose-dependent inhibition[1]
BxPC-3Pancreatic (KRAS wild-type)No significant inhibition[1]
Experimental Protocols
  • Seed pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) in a 96-well plate at a density of 5 × 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Seed PANC-1 cells on glass coverslips in a 24-well plate.

  • Once cells reach the desired confluency, replace the medium with serum-free medium containing 1 mg/mL of TMR-dextran.

  • Incubate for 30 minutes at 37°C to allow for dextran uptake.

  • Wash the cells three times with ice-cold PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Mount the coverslips on slides and visualize the internalized TMR-dextran using a fluorescence microscope.

  • Quantify the fluorescence intensity to determine the extent of macropinocytosis.

cluster_workflow Macropinocytosis Assay Workflow PANC1 Seed PANC-1 cells TMR_Dextran Incubate with TMR-Dextran PANC1->TMR_Dextran Wash Wash with ice-cold PBS TMR_Dextran->Wash Fix Fix with Paraformaldehyde Wash->Fix Visualize Visualize with Fluorescence Microscope Fix->Visualize Quantify Quantify Fluorescence Visualize->Quantify

Macropinocytosis Assay Workflow
  • Treat PANC-1 cells with this compound for 48 hours.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

cluster_pathway Phellodendrine-Induced Apoptosis in Pancreatic Cancer Phellodendrine This compound Macropinocytosis Inhibition of Macropinocytosis Phellodendrine->Macropinocytosis Glutamine Decreased Glutamine Uptake Macropinocytosis->Glutamine ROS Increased ROS Glutamine->ROS MMP Mitochondrial Membrane Potential Depolarization ROS->MMP Bax_Bcl2 Increased Bax/Bcl-2 Ratio MMP->Bax_Bcl2 Caspase9 Caspase-9 Activation Bax_Bcl2->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Phellodendrine-Induced Apoptosis Signaling

Anti-Inflammatory and Immunomodulatory Effects

This compound exhibits potent anti-inflammatory properties by targeting key inflammatory signaling pathways in various disease models, including ulcerative colitis, gouty arthritis, and allergic reactions.

Ulcerative Colitis: Activation of AMPK/mTOR Pathway

In models of ulcerative colitis, phellodendrine promotes autophagy in intestinal epithelial cells by activating the AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[2][3] This autophagic process helps to clear damaged cellular components and reduce inflammation, thereby alleviating intestinal damage.[2]

Gouty Arthritis: Inhibition of IL-6/STAT3 Signaling

This compound has been shown to ameliorate gouty arthritis by inhibiting the Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4] It reduces the infiltration of neutrophils and downregulates the expression of pro-inflammatory mediators in affected joints.[4]

Allergic Reactions: Suppression of MAPK and NF-κB Signaling

In allergic responses, phellodendrine suppresses the degranulation of mast cells by altering the conformation of the MRGPRB3/MRGPRX2 protein.[5] This, in turn, inhibits the activation of Protein Kinase C (PKC) and the downstream Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5]

General Anti-inflammatory Mechanism: Inhibition of AKT/NF-κB and COX-2

A common thread in the anti-inflammatory action of phellodendrine is the inhibition of the PI3K/Akt/NF-κB pathway.[2] By downregulating this pathway, it reduces the expression of key inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6]

Quantitative Data: Cytokine Modulation
Cell/ModelTreatmentCytokine/MediatorEffectReference
LPS-stimulated RAW264.7 cellsPhellodendrineIL-6, IL-1β, TNF-αDecreased expression[6]
C48/80-induced RBL-2H3 cellsPhellodendrineHistamine, β-hexosaminidaseDecreased release[5]
MSU-induced rat modelThis compoundNeutrophil infiltrationDecreased[4]
Experimental Protocols
  • Culture Caco-2 cells and induce oxidative stress with H₂O₂.

  • Treat cells with phellodendrine.

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-AMPK, AMPK, p-mTOR, and mTOR overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

cluster_pathway Phellodendrine in Ulcerative Colitis Phellodendrine This compound AMPK AMPK Activation Phellodendrine->AMPK mTOR mTOR Inhibition AMPK->mTOR Autophagy Autophagy Induction mTOR->Autophagy Inflammation Reduced Intestinal Inflammation Autophagy->Inflammation

Phellodendrine's Role in Ulcerative Colitis
  • Induce gouty arthritis in rats by intra-articular injection of monosodium urate (MSU) crystals.

  • Administer this compound orally or intraperitoneally.

  • Measure joint swelling and assess pain response at various time points.

  • At the end of the experiment, sacrifice the animals and collect joint tissues for histological analysis and peritoneal lavage fluid for neutrophil quantification by flow cytometry.

  • Sensitize RBL-2H3 mast cells with IgE.

  • Pre-treat the cells with this compound.

  • Induce degranulation with an antigen (e.g., DNP-BSA) or compound 48/80.

  • Collect the supernatant and measure the activity of released β-hexosaminidase using a colorimetric or fluorometric substrate.

Neuroprotective Effects

This compound has shown promise in neuroprotection through its antioxidant and anti-apoptotic activities.

Acetylcholinesterase Inhibition

This compound is an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7] By inhibiting AChE, it can increase acetylcholine levels in the brain, a strategy used in the treatment of Alzheimer's disease.

Modulation of Apoptotic Pathways

In models of neurotoxicity, phellodendrine has been shown to protect neuronal cells by modulating the expression of apoptotic proteins. It increases the expression of the anti-apoptotic protein Bcl-2 and decreases the expression of the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio and preventing cell death.[8]

Quantitative Data: AChE Inhibition
EnzymeIC50 (µM)Reference
Acetylcholinesterase (AChE)36.51[7]
Experimental Protocols
  • Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and acetylcholinesterase enzyme in a 96-well plate.

  • Add different concentrations of this compound.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the percentage of inhibition and determine the IC50 value.

  • Culture neuronal cells (e.g., PC12 or primary neurons) and induce neurotoxicity (e.g., with β-amyloid).

  • Treat the cells with this compound.

  • Perform Western blotting as described in section 2.6.1, using primary antibodies against Bax and Bcl-2.

  • Quantify the band intensities to determine the Bax/Bcl-2 ratio.

cluster_workflow Western Blot Workflow for Bax/Bcl-2 Ratio Cell_Culture Culture Neuronal Cells & Induce Toxicity Treatment Treat with this compound Cell_Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE & Protein Transfer Lysis->SDS_PAGE Blocking Blocking SDS_PAGE->Blocking Primary_Ab Incubate with anti-Bax & anti-Bcl-2 Antibodies Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibodies Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Quantification Densitometry & Ratio Calculation Detection->Quantification

Western Blot Workflow for Bax/Bcl-2

Conclusion

This compound is a promising natural compound with a broad spectrum of pharmacological activities. Its ability to modulate multiple key signaling pathways involved in cancer progression, inflammation, and neurodegeneration highlights its therapeutic potential. The detailed mechanisms and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound. Further studies are warranted to fully elucidate its complex mechanisms of action and to translate these preclinical findings into clinical applications.

References

Phellodendrine Chloride: A Technical Overview of its Effects on Pancreatic Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely due to its late diagnosis and profound resistance to conventional therapies. A significant driver of PDAC is the activating mutation in the KRAS oncogene, present in over 90% of cases, which leads to uncontrolled cellular proliferation and survival.[1] This has made KRAS and its downstream pathways a critical focus for novel therapeutic strategies. Phellodendrine chloride (PC), a quaternary ammonium alkaloid derived from the bark of the Phellodendron amurense tree, has emerged as a promising agent.[2][3] Recent studies have elucidated a unique mechanism of action for PC, demonstrating its ability to selectively suppress the proliferation of KRAS-mutated pancreatic cancer cells by inhibiting nutrient uptake through macropinocytosis.[4][5] This guide provides an in-depth summary of the quantitative data, signaling pathways, and experimental protocols related to the effects of this compound on pancreatic cancer cells.

Quantitative Efficacy Data

This compound exhibits dose-dependent and selective cytotoxicity against pancreatic cancer cells harboring KRAS mutations. Its efficacy is significantly diminished in cells with wild-type KRAS, highlighting a targeted therapeutic window.

Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cells

Cell LineKRAS StatusParameterValue / ObservationReference
PANC-1 Mutant (G12D)Cell Viability (IC₅₀, 72h)~20 µM[4]
MiaPaCa-2 Mutant (G12C)Cell ViabilitySignificant inhibition (dose-dependent)[4][5]
BxPC-3 Wild-TypeCell ViabilityNo significant effect[4][5]
PANC-1 Apoptosis (48h)% Apoptotic Cells (Early + Late)~35% at 40 µM[4]
PANC-1 ROS GenerationDCF IntensitySignificant dose-dependent increase[4]
PANC-1 Mitochondrial PotentialJC-1 Green/Red RatioSignificant dose-dependent increase[4]
PANC-1 Nutrient UptakeIntracellular GlutamineDiminished levels[4][5]

Mechanism of Action: Signaling Pathways

The primary mechanism of this compound in KRAS-mutated pancreatic cancer is the inhibition of macropinocytosis, a crucial nutrient-scavenging process for these aggressive cells.[4] This targeted disruption initiates a cascade of cellular stress events culminating in apoptotic cell death.

The process unfolds as follows:

  • Inhibition of Macropinocytosis : PC directly inhibits the ability of KRAS-mutant cells (like PANC-1) to engulf extracellular proteins, such as albumin.[4][5]

  • Glutamine Deprivation : By blocking this key nutrient uptake pathway, PC diminishes the intracellular supply of essential amino acids, particularly glutamine, which is vital for the metabolic demands of rapidly proliferating cancer cells.[4]

  • Oxidative Stress : The disruption of glutamine metabolism leads to a significant increase in intracellular Reactive Oxygen Species (ROS).[4]

  • Mitochondrial Dysfunction : Elevated ROS levels cause depolarization of the mitochondrial membrane potential (MMP).[4]

  • Induction of Intrinsic Apoptosis : The loss of MMP triggers the mitochondrial or intrinsic pathway of apoptosis. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -7. These caspases cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to programmed cell death.[4]

Phellodendrine_Pathway Signaling Pathway of this compound in KRAS-Mutant Pancreatic Cancer cluster_main cluster_apoptosis Mitochondrial Apoptosis PC This compound Macro Macropinocytosis (KRAS-Driven) PC->Macro Inhibits Gln Decreased Glutamine Uptake Macro->Gln leads to ROS Increased Reactive Oxygen Species (ROS) Gln->ROS Disrupts Metabolism MMP Mitochondrial Membrane Depolarization ROS->MMP BaxBcl2 Increased Bax/Bcl-2 Ratio MMP->BaxBcl2 Casp9 Caspase-9 Activation BaxBcl2->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis Experimental_Workflow cluster_assays Cellular & Molecular Assays cluster_outcomes Measured Endpoints start Pancreatic Cancer Cells (PANC-1, MiaPaCa-2, BxPC-3) treatment Treatment with This compound (PC) start->treatment mtt MTT Assay treatment->mtt macro Macropinocytosis Assay (Dextran Uptake) treatment->macro apoptosis Apoptosis Assay (Annexin V / PI) treatment->apoptosis wb Western Blot treatment->wb viability Cell Viability (IC₅₀) mtt->viability inhibition Inhibition of Nutrient Uptake macro->inhibition rate Apoptosis Rate apoptosis->rate protein Apoptotic Protein Expression Levels wb->protein

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Immunosuppressive Properties of Phellodendrine Chloride

This technical guide provides a comprehensive overview of the immunosuppressive properties of this compound, a quaternary ammonium alkaloid derived from the bark of Phellodendron amurense. The document details its mechanisms of action, effects on various immune cells and responses, and summarizes key quantitative data from preclinical studies. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.

Introduction

This compound, the stable salt form of phellodendrine, is a bioactive compound with demonstrated anti-inflammatory and immunosuppressive activities.[1] Traditionally used in Chinese medicine, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic effects.[2][3] This has positioned this compound as a promising candidate for the development of novel therapeutics for a range of immune-mediated disorders, including autoimmune diseases and allergic reactions.[2][4] This guide synthesizes the current understanding of its immunomodulatory effects, focusing on its impact on key signaling pathways and cellular functions.

Mechanisms of Immunosuppression

This compound exerts its immunosuppressive effects by modulating several critical intracellular signaling pathways that govern inflammatory and immune responses.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. This compound has been shown to inhibit the NF-κB pathway.[5] It can suppress the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6] This prevents the translocation of the active p65 subunit to the nucleus, thereby downregulating the transcription of NF-κB target genes.[6] This inhibition has been observed in the context of allergic reactions and oxidative stress.[5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PKC PKC Receptor->PKC Stimulus IKK IKK PKC->IKK IkB-a IκB-α IKK->IkB-a Phosphorylation NFkB_complex IkB-a->NFkB_complex Degradation p65 p65 p50 p50 p65_n p65 NFkB_complex->p65_n p50_n p50 NFkB_complex->p50_n Phellodendrine Phellodendrine chloride Phellodendrine->IkB-a Inhibits Degradation DNA DNA p65_n->DNA p50_n->DNA Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

This compound inhibits the NF-κB signaling pathway.
Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and the production of inflammatory mediators. This compound has been shown to suppress the phosphorylation of ERK, JNK, and p38 in mast cells, thereby inhibiting downstream inflammatory events.[6] This action contributes to its anti-allergic effects by preventing mast cell degranulation and the release of histamine and pro-inflammatory cytokines.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor MRGPRX2 PKC PKC Receptor->PKC Stimulus (C48/80) ERK p-ERK PKC->ERK JNK p-JNK PKC->JNK p38 p-p38 PKC->p38 Transcription_Factors Transcription Factors ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Phellodendrine Phellodendrine chloride Phellodendrine->ERK Inhibits Phosphorylation Phellodendrine->JNK Phellodendrine->p38 Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

This compound's inhibition of the MAPK signaling pathway.
Regulation of the PI3K/Akt and AMPK/mTOR Pathways

This compound has been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[5] In other contexts, such as ulcerative colitis models, it has been shown to activate the AMP-activated protein kinase (AMPK)/mTOR pathway.[7] Activation of AMPK can have anti-inflammatory effects by inhibiting other pro-inflammatory pathways like NF-κB.[7] This suggests that this compound's mechanism may be context-dependent, influencing different pathways in various cell types and disease models.

Inhibition of the IL-6/STAT3 Signaling Pathway

In the context of gouty arthritis, this compound has been shown to alleviate inflammation by inhibiting the IL-6/STAT3 signaling pathway.[5] By blocking this pathway, it can reduce the production of matrix metalloproteinases (MMPs) and prevent cartilage degradation.[5]

Effects on Immune Responses and Cells

This compound has demonstrated a range of effects on both cellular and humoral immunity in various preclinical models.

Cellular Immunity

This compound exhibits a notable suppressive effect on cellular immune responses.[4][8] It has been shown to suppress local and systemic graft-versus-host (GvH) reactions in mice.[3][4] Furthermore, it effectively inhibits the induction phase of delayed-type hypersensitivity (DTH) reactions, a T-cell mediated response, without affecting the effector phase.[3][4] This suggests that this compound may interfere with the initial stages of T-cell activation and sensitization. In models of anti-GBM nephritis, it prevents the infiltration of immune cells into the glomeruli.[1]

Humoral Immunity

Interestingly, while potently suppressing cellular immunity, this compound does not appear to affect antibody production.[4] In studies using sheep red blood cells (SRBC) as an antigen in mice, this compound did not alter the antibody response, distinguishing it from broad-spectrum immunosuppressants like prednisolone and cyclophosphamide.[4]

Mast Cells and Allergic Reactions

This compound has shown significant anti-allergic properties by targeting mast cells. It inhibits the degranulation of mast cells induced by compound 48/80.[6] This is achieved by altering the conformation of the MRGPRX2 receptor, which in turn inhibits the activation of PLC and subsequent downstream MAPK and NF-κB signaling.[5][6] This leads to a reduction in the release of histamine, β-hexosaminidase, and pro-inflammatory cytokines such as IL-4 and TNF-α.[6]

Cytokine Production

This compound has been shown to modulate the production of various cytokines. In a murine asthma model, an extract of Phellodendri Cortex containing phellodendrine reduced the levels of Th2 cytokines IL-4, IL-5, and IL-13 in bronchoalveolar lavage fluid.[9] In LPS-stimulated RAW 264.7 macrophages, phellodendrine reduced the levels of IL-6.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: In Vivo Immunosuppressive Activity of this compound

Animal ModelEffectDosageOutcomeReference
MiceGraft-versus-Host (GvH) Reaction5-20 mg/kg (i.p.) for 8 daysSuppression of local GvH reaction[3]
MiceDelayed-Type Hypersensitivity (DTH)10 and 20 mg/kg (i.p.) for 5 daysSuppression of the induction phase of PC-DTH[3]
RatsCrescentic-type anti-GBM nephritisNot specifiedDecreased urinary protein, plasma creatine, and cholesterol[1]
MiceC48/80-induced foot swellingNot specifiedProtection against foot swelling and Evans blue exudation[6]

Table 2: In Vitro Effects of this compound

Cell LineTreatmentConcentrationEffectReference
RBL-2H3 (rat basophilic leukemia)C48/80-induced degranulationNot specifiedSuppression of β-HEX, HIS, IL-4, and TNF-α release[6]
PANC-1 and MiaPaCa-2 (KRAS-mutated pancreatic cancer)Proliferation assay0.6-80 μMInhibition of proliferation and colony formation[5]
Caco-2 (stimulated with H₂O₂)Autophagy assay5-20 μMActivation of p-AMPK/mTOR signaling and autophagy[5][7]
Rabbit primary chondrocytes and C28/I2 cellsMSU-induced MMP3 production5 μMAttenuation of MMP3 production and proteoglycan degradation[5]
RAW 264.7 cellsLPS-induced inflammation5, 10, 20 µg/mLIncreased cell viability and reduced IL-6 levels[10]

Detailed Experimental Protocols

In Vivo Delayed-Type Hypersensitivity (DTH) Model
  • Animal Model: Male BALB/c mice.

  • Sensitization: Mice are sensitized by applying a solution of picryl chloride (PC) to the shaved abdomen.

  • Treatment: this compound is administered intraperitoneally (i.p.) at doses of 10 and 20 mg/kg for 5 consecutive days, starting from the day of sensitization.

  • Challenge: Several days after sensitization, a lower concentration of PC is applied to the ear of the mice.

  • Measurement: Ear swelling is measured 24 hours after the challenge using a caliper. The difference in ear thickness before and after the challenge represents the DTH response.

  • Control Groups: A vehicle control group and a positive control group (e.g., prednisolone) are typically included.

In Vitro Mast Cell Degranulation Assay
  • Cell Line: RBL-2H3 cells (rat basophilic leukemia cell line), a common model for mast cells.

  • Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Treatment: Cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Degranulation is induced by adding compound 48/80.

  • Measurement of β-Hexosaminidase Release: The release of β-hexosaminidase, an indicator of degranulation, is quantified. Aliquots of the supernatant are incubated with a substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate buffer. The reaction is stopped with a stop solution, and the absorbance is measured at 405 nm. The percentage of β-hexosaminidase release is calculated relative to the total cellular content (obtained by lysing the cells with Triton X-100).

  • Cytokine Measurement: The levels of released cytokines (e.g., TNF-α, IL-4) in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

G cluster_invitro In Vitro Experimental Workflow: Mast Cell Degranulation A 1. Culture RBL-2H3 cells B 2. Pre-incubate with This compound A->B C 3. Stimulate with Compound 48/80 B->C D 4. Collect Supernatant C->D E 5a. Measure β-Hexosaminidase Release (Absorbance at 405 nm) D->E F 5b. Measure Cytokine Release (ELISA) D->F G 6. Analyze Data and Determine Inhibition E->G F->G

A representative experimental workflow for in vitro mast cell studies.

Conclusion

This compound is a potent immunomodulatory agent with selective effects on the cellular immune response. Its mechanisms of action are multifaceted, involving the inhibition of key pro-inflammatory signaling pathways such as NF-κB and MAPK, and the modulation of others like PI3K/Akt and IL-6/STAT3. Its ability to suppress T-cell mediated responses and mast cell degranulation without affecting humoral immunity makes it a particularly interesting candidate for therapeutic development. The detailed data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in treating a variety of inflammatory and autoimmune disorders. Future research should focus on its effects in a wider range of autoimmune disease models and elucidating its precise molecular targets.

References

Phellodendrine Chloride: A Deep Dive into its Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phellodendrine chloride, a quaternary isoquinoline alkaloid derived from the bark of Phellodendron amurense, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth analysis of the molecular pathways modulated by this compound, offering a valuable resource for researchers and professionals in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the affected signaling cascades to facilitate a comprehensive understanding of its mechanism of action.

Core Anti-inflammatory Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting several key signaling pathways implicated in the inflammatory response. These include the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) pathway, the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the interleukin-6 (IL-6)/signal transducer and activator of transcription 3 (STAT3) pathway.

AMPK/mTOR Signaling Pathway

This compound has been shown to activate the AMPK/mTOR signaling pathway, which plays a crucial role in cellular energy homeostasis and the regulation of autophagy.[1][2][3] Activation of AMPK can suppress inflammatory responses.[2]

Key Findings:

  • In H2O2-stimulated Caco-2 cells, this compound treatment led to an increased ratio of p-AMPK/AMPK and a decreased ratio of p-mTOR/mTOR, indicating activation of the AMPK/mTOR pathway.[3]

  • This activation of the AMPK/mTOR pathway by phellodendrine is associated with the induction of autophagy, which can contribute to the resolution of inflammation.[2][3]

AMPK_mTOR_Pathway Phellodendrine Phellodendrine Chloride AMPK AMPK Phellodendrine->AMPK Activates p_AMPK p-AMPK AMPK->p_AMPK mTOR mTOR p_AMPK->mTOR Inhibits Autophagy Autophagy p_AMPK->Autophagy Promotes p_mTOR p-mTOR mTOR->p_mTOR p_mTOR->Autophagy Inhibits Anti_inflammatory Anti-inflammatory Effects Autophagy->Anti_inflammatory NF_kB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkBa IκB-α IKK->IkBa Phosphorylates p_IkBa p-IκB-α IkBa->p_IkBa NFkB NF-κB (p65/p50) p_IkBa->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (IL-6, TNF-α) Phellodendrine Phellodendrine Chloride Phellodendrine->IKK Inhibits MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK p_MAPK p-MAPK MAPK->p_MAPK Transcription_Factors Transcription Factors (e.g., AP-1) p_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Phellodendrine Phellodendrine Chloride Phellodendrine->MAPKK Inhibits Phosphorylation IL6_STAT3_Pathway IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 Nucleus Nucleus p_STAT3->Nucleus Dimerizes & Translocates Gene_Transcription Gene Transcription (Inflammatory Mediators) Phellodendrine Phellodendrine Chloride Phellodendrine->JAK Inhibits In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., RAW 264.7) Stimulation Inflammatory Stimulation (e.g., LPS) Cell_Culture->Stimulation Phellodendrine_Prep This compound Solution Preparation Treatment Treatment with This compound Phellodendrine_Prep->Treatment Cytokine_Assay Cytokine Measurement (ELISA) Treatment->Cytokine_Assay Western_Blot Western Blot Analysis (Signaling Proteins) Treatment->Western_Blot In_Vivo_Workflow cluster_model Model Induction cluster_treat Treatment & Monitoring cluster_eval Evaluation Animal_Model Animal Model Selection (e.g., Mice) Disease_Induction Disease Induction (e.g., DSS) Animal_Model->Disease_Induction Treatment This compound Administration Disease_Induction->Treatment Monitoring Clinical Monitoring (DAI, Body Weight) Treatment->Monitoring Macroscopic Macroscopic Evaluation (Colon Length) Monitoring->Macroscopic Histology Histological Analysis Monitoring->Histology Biochemical Biochemical Assays (MPO, Cytokines) Monitoring->Biochemical

References

Phellodendrine Chloride: A Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the emerging therapeutic applications of phellodendrine chloride, a quaternary ammonium alkaloid derived from the bark of Phellodendron species.[1] Traditionally used in Chinese medicine, recent scientific investigation has highlighted its potential in oncology, immunology, and neurodegenerative diseases.[2] This guide synthesizes key findings, presents quantitative data, outlines experimental methodologies, and visualizes the underlying molecular mechanisms.

Core Therapeutic Areas and Mechanisms of Action

This compound exhibits a multi-target pharmacological profile, demonstrating significant potential across several therapeutic areas. Its mechanisms are primarily centered on the modulation of critical cellular signaling pathways involved in cell proliferation, inflammation, and immune response.

1.1 Anti-Cancer Activity: Pancreatic Ductal Adenocarcinoma (PDAC)

A primary focus of phellodendrine research is its selective activity against KRAS-mutated pancreatic cancer cells.[3][4] Unlike wild-type KRAS cells, these cancer cells rely heavily on macropinocytosis to scavenge extracellular nutrients, such as glutamine, to fuel their rapid proliferation.[3] this compound has been identified as a potent inhibitor of this process.

The proposed mechanism involves the suppression of nutrient uptake via macropinocytosis, leading to diminished intracellular glutamine levels.[3] This nutrient deprivation induces significant metabolic stress, resulting in the accumulation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane potential (MMP), and subsequent activation of the intrinsic apoptosis pathway.[3][4] Key events include the upregulation of Bax, downregulation of Bcl-2, and activation of caspases 3, 7, and 9.[3]

Pancreatic_Cancer_Pathway cluster_cell KRAS-Mutated Pancreatic Cancer Cell PC Phellodendrine Chloride Macro Macropinocytosis PC->Macro inhibits Gln Intracellular Glutamine Macro->Gln decreases ROS ROS Accumulation Gln->ROS induces MMP Mitochondrial Membrane Potential Depolarization ROS->MMP leads to Casp Caspase Activation (Cleaved Caspase-3, 7, 9) MMP->Casp triggers Apoptosis Apoptosis Casp->Apoptosis executes Anti_Inflammatory_Pathways cluster_UC Ulcerative Colitis cluster_GA Gouty Arthritis / General Inflammation PC Phellodendrine Chloride AMPK AMPK PC->AMPK activates AKT_NFKB AKT / NF-κB Pathway PC->AKT_NFKB inhibits IL6_STAT3 IL-6 / STAT3 Pathway PC->IL6_STAT3 inhibits mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy (inhibition removed) Cytokines Pro-inflammatory Mediators (COX-2, IL-6) AKT_NFKB->Cytokines (inhibition) IL6_STAT3->Cytokines (inhibition) Xenograft_Workflow start Start: PANC-1 Cell Culture implant Subcutaneous Injection into Nude Mice start->implant growth Tumor Growth to Palpable Size implant->growth random Randomization into Control & Treatment Groups growth->random treat_pc Administer Phellodendrine Chloride random->treat_pc Treatment treat_veh Administer Vehicle random->treat_veh Control monitor Monitor Tumor Volume & Body Weight treat_pc->monitor treat_veh->monitor endpoint Study Endpoint: Euthanasia & Tumor Excision monitor->endpoint analysis Analysis: Tumor Weight, Histology (Ki-67) endpoint->analysis

References

Phellodendrine Chloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Bioactive Alkaloid from Traditional Chinese Medicine

Introduction

Phellodendrine chloride, a quaternary isoquinoline alkaloid, is a key bioactive constituent isolated from the bark of the Phellodendron amurense Rupr. and Phellodendron chinense Schneid. trees.[1] In Traditional Chinese Medicine (TCM), the bark, known as "Huang Bai" (Cortex Phellodendri), has been utilized for centuries to treat a variety of ailments, including diarrhea, jaundice, and inflammatory conditions.[2][3] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of phellodendrine, revealing its potential in a range of applications from anti-inflammatory and anti-cancer to immunomodulatory therapies.[1][4] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its pharmacological activities, mechanisms of action, and relevant experimental data to support further research and drug development.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological effects, which are summarized in the table below. The primary mechanisms of action involve the modulation of key cellular signaling pathways implicated in inflammation, cell proliferation, and immune responses.

Data Presentation: Summary of Pharmacological Activities
Pharmacological ActivityExperimental ModelKey Findings & Quantitative DataSignaling Pathway(s) Involved
Anti-inflammatory LPS-stimulated RAW 264.7 macrophagesReduced levels of IL-6.[5] Altered mRNA expression of PTGS1, PTGS2, HSP90ab1, AKT1, HTR1A, and PI3CA.[5][6]NF-κB, MAPK, PI3K/Akt, cAMP, TNF[5][6][7][8]
Zebrafish embryos with AAPH-induced oxidative stressIncreased survival rate and restored normal heart rate.[7] Reduced ROS levels and inhibited lipid peroxidation.[7] Reversed abnormal expression of AKT and NF-κB.[7]AKT/NF-κB[7]
Anti-cancer KRAS-mutated pancreatic cancer cells (PANC-1, MiaPaCa-2)Inhibited cell viability in a dose-dependent manner.[9] Induced apoptosis through a caspase-dependent mitochondrial intrinsic pathway.[7]-
Anti-allergic C48/80-induced allergic reaction in mice and RBL-2H3 cellsProtected against foot swelling and Evans blue exudation in mice.[10] Suppressed degranulation and release of β-HEX, HIS, IL-4, and TNF-α in RBL-2H3 cells.[10]MAPK, NF-κB[10]
Immunosuppressive Not specifiedInhibits the proliferation and migration of macrophages and cytotoxic T lymphocytes.[11]-
Treatment of Ulcerative Colitis Caco-2 cells stimulated by H₂O₂Promoted autophagy.[7][12]AMPK/mTOR[7][12]
Treatment of Gouty Arthritis Not specifiedAlleviated gouty arthritis.[7]IL-6/STAT3[7]
Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by intervening in complex intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/Other Stimuli LPS/Other Stimuli TLR4 TLR4 LPS/Other Stimuli->TLR4 IKK IKK TLR4->IKK MAPK_p MAPK (p38, ERK, JNK) TLR4->MAPK_p PI3K PI3K TLR4->PI3K IκB-α IκB-α IKK->IκB-α inhibits degradation NF_kB NF-κB IκB-α->NF_kB NF_kB_n NF-κB NF_kB->NF_kB_n translocation MAPK_p->NF_kB_n Akt Akt PI3K->Akt Akt->NF_kB_n Phellodendrine Phellodendrine Phellodendrine->IKK Phellodendrine->MAPK_p Phellodendrine->Akt Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NF_kB_n->Inflammatory_Genes

Caption: Phellodendrine's anti-inflammatory mechanism via NF-κB, MAPK, and PI3K/Akt pathways.

G cluster_cytoplasm Cytoplasm AMPK AMPK mTOR mTOR AMPK->mTOR Autophagy Autophagy mTOR->Autophagy Phellodendrine Phellodendrine Phellodendrine->AMPK

Caption: Phellodendrine promotes autophagy by activating the AMPK/mTOR signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R JAK JAK IL-6R->JAK STAT3 STAT3 JAK->STAT3 STAT3_p p-STAT3 STAT3->STAT3_p phosphorylation Phellodendrine Phellodendrine Phellodendrine->JAK Inflammatory_Genes Inflammatory Gene Expression STAT3_p->Inflammatory_Genes

Caption: Phellodendrine alleviates gouty arthritis by inhibiting the IL-6/STAT3 pathway.

Experimental Protocols

This section provides an overview of common methodologies used in the research of this compound.

Extraction and Isolation

Phellodendrine, along with other alkaloids, is typically extracted from the dried bark of Phellodendron species.

  • Extraction Method: A common and efficient method is hydrochloric acid/methanol-ultrasonic extraction.[13][14][15]

    • Solvent: A combination of hydrochloric acid and methanol (e.g., 1:100 v/v) has been shown to be effective.[13]

    • Procedure: The powdered bark is subjected to ultrasonic extraction with the solvent mixture. This method offers advantages in terms of shorter extraction time and higher efficiency compared to traditional methods like soxhlet extraction or distillation.[13]

  • Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of phellodendrine in extracts.[16][17]

    • Column: A reverse-phase C18 column is typically used.[16]

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing an acid like formic acid) is common.[16]

    • Detection: A Diode Array Detector (DAD) is used for detection at a specific wavelength (e.g., 346 nm for berberine, a related alkaloid).[16]

In Vitro Anti-inflammatory Assay
  • Cell Line: RAW 264.7 murine macrophage cell line is frequently used.[8]

  • Stimulus: Lipopolysaccharide (LPS) is used to induce an inflammatory response.[8]

  • Treatment: Cells are pre-treated with varying concentrations of this compound before LPS stimulation.

  • Endpoint Analysis:

    • Cytokine Measurement: Levels of pro-inflammatory cytokines such as IL-6 and IL-1β in the cell culture supernatant are quantified using ELISA kits.[6]

    • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of inflammatory mediators like PTGS1 (COX-1), PTGS2 (COX-2), and signaling pathway components.[6]

    • Western Blotting: Protein levels and phosphorylation status of key signaling molecules (e.g., NF-κB, IκBα, MAPKs, Akt) are assessed by Western blotting.[8]

In Vivo Animal Studies
  • Animal Model: Zebrafish embryos are a useful in vivo model for studying oxidative stress.[7]

  • Induction of Oxidative Stress: AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) can be used to induce oxidative stress.[7]

  • Treatment: Zebrafish embryos are treated with different concentrations of phellodendrine.[7]

  • Outcome Measures:

    • Survival Rate: The number of surviving embryos is recorded.[7]

    • Heart Rate: Heart rate is monitored as a physiological parameter.[7]

    • ROS Measurement: Intracellular reactive oxygen species (ROS) levels are quantified using fluorescent probes.[7]

    • Gene and Protein Expression: Expression of relevant genes and proteins (e.g., AKT, NF-κB) is analyzed.[7]

Pharmacokinetics

Understanding the pharmacokinetic profile of phellodendrine is crucial for its development as a therapeutic agent.

Data Presentation: Pharmacokinetic Parameters of Phellodendrine in Rats (Intravenous Administration)
ParameterValueUnitReference
Lower Limit of Quantification (Plasma)0.5ng/mL[1]
Lower Limit of Quantification (Brain)2.5ng/g[1]
Lower Limit of Quantification (Other Tissues)1ng/g[1]
Area Under the Curve (AUC₀₋t)15.58 - 57.41mg/L*min[1]
Maximum Concentration (Cmax)1.63 - 4.93mg/L[1]
EliminationWithin 120 minutes in plasma and most tissues-[1]
Highest Concentration TissueKidney-[1]

Conclusion and Future Directions

This compound, a prominent alkaloid from Cortex Phellodendri, has demonstrated a wide array of promising pharmacological activities, supported by a growing body of scientific evidence. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, PI3K/Akt, and AMPK/mTOR, underscores its potential as a multi-target therapeutic agent for inflammatory diseases, cancer, and other conditions. The data presented in this guide, from quantitative pharmacological assessments to detailed experimental methodologies, provides a solid foundation for researchers and drug development professionals.

Future research should focus on several key areas. Firstly, more extensive preclinical studies are needed to establish the efficacy and safety of this compound in a wider range of disease models. Secondly, detailed pharmacokinetic and pharmacodynamic studies in higher animal models are essential to optimize dosing and delivery strategies. Furthermore, the application of medicinal chemistry to create derivatives of phellodendrine could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Finally, well-designed clinical trials will be the ultimate step to translate the therapeutic potential of this traditional medicine-derived compound into novel treatments for human diseases. The continued investigation of this compound holds significant promise for the development of new and effective medicines.

References

Phellodendrine Chloride: A Technical Guide to its Role in Cellular Signaling Cascades

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Phellodendrine chloride, a quaternary ammonium alkaloid derived from the bark of Phellodendron species, is a compound of significant interest in modern pharmacology. Traditionally used in Chinese medicine, recent scientific investigation has revealed its potent ability to modulate critical cellular signaling cascades. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its anti-inflammatory, anti-cancer, and immunomodulatory effects. It details the compound's interactions with key pathways including NF-κB, PI3K/Akt, MAPK, and AMPK/mTOR, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling networks involved. This document is intended for researchers, scientists, and drug development professionals exploring novel therapeutic agents.

Introduction

Phellodendrine is a prominent bioactive alkaloid found in the cortex of Phellodendron amurense and Phellodendron chinense, plants with a long history in traditional medicine for treating ailments like gastroenteritis, inflammation, and abdominal pain[1][2][3]. The compound is typically used in its stable salt form, this compound, which retains the full biological activity of the phellodendrine moiety[4][5]. Emerging research has illuminated the compound's ability to interact with a multitude of cellular targets, making it a promising candidate for therapeutic development. Its pharmacological activities include anti-inflammatory, anti-cancer, anti-nephritic, and immunosuppressive effects[5][6][7][8]. This guide synthesizes current knowledge on the specific signaling cascades modulated by this compound.

Core Signaling Pathways Modulated by this compound

This compound's diverse biological activities stem from its ability to interfere with multiple, often interconnected, signaling pathways.

Anti-inflammatory Signaling: Inhibition of NF-κB and MAPK Pathways

A primary mechanism of phellodendrine's anti-inflammatory effect is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[4][9].

  • NF-κB Pathway: In inflammatory states, signaling molecules like lipopolysaccharide (LPS) trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α[9][10]. Phellodendrine has been shown to inhibit the AKT/NF-κB pathway, down-regulating the expression of inflammatory mediators like COX-2[4]. This inhibition helps alleviate the inflammatory response[6]. Extracts of Phellodendron, rich in phellodendrine, have been shown to inhibit the activation of NF-κB by preventing the degradation and phosphorylation of IκBα[9].

  • MAPK Pathway: The MAPK cascade is another crucial regulator of inflammation. Phellodendrine can suppress allergic reactions by inhibiting Protein Kinase C (PKC) activation and the subsequent downstream MAPK and NF-κB signaling[4]. Phellodendron extracts also attenuate the phosphorylation of MAPKs such as ERK1/2, p38, and JNK in response to inflammatory stimuli[9].

  • TNF and cAMP Signaling: Network pharmacology studies have identified the Tumor Necrosis Factor (TNF) and cAMP signaling pathways as key targets of phellodendrine in its anti-inflammatory action[6][11]. It directly acts on targets like PTGS1 and PTGS2 (COX-1 and COX-2) to regulate these pathways[6][11].

Phellodendrine_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PKC PKC Receptor->PKC Stimulus (e.g., LPS) IKK IKK PKC->IKK MAPK MAPK PKC->MAPK IkB_NFkB IkB NFkB IKK->IkB_NFkB Phosphorylates IkB IkB IkB NFkB NFkB DNA DNA NFkB->DNA Translocation MAPK->DNA Transcription Factor Activation IkB_NFkB->IkB IkB_NFkB->NFkB IkB Degradation Phellodendrine Phellodendrine Chloride Phellodendrine->PKC Inhibits Phellodendrine->IKK Inhibits Inflammatory_Genes Pro-inflammatory Genes (IL-6, TNF-α, COX-2) DNA->Inflammatory_Genes Transcription

Caption: Phellodendrine's inhibition of NF-κB and MAPK pathways.
Anti-Cancer Signaling: PI3K/Akt Inhibition and Apoptosis Induction

This compound demonstrates significant anti-proliferative effects in various cancer cell lines, particularly those with KRAS mutations, by modulating nutrient uptake and critical survival pathways like PI3K/Akt[12].

  • PI3K/Akt/mTOR Pathway: The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer[13]. Phellodendrine has been found to inhibit the PI3K/Akt signaling pathway in several contexts[4][6]. In models of major depressive disorder, it down-regulates key targets of this pathway, including PI3K, Akt, and mTOR[4]. Similarly, in renal cell carcinoma models, related compounds have shown efficacy through the inhibition of this same pathway[14]. This inhibition prevents the downstream signaling that promotes cell survival and proliferation[13][15].

  • Induction of Mitochondrial Apoptosis: In KRAS-mutated pancreatic cancer cells (PANC-1), this compound inhibits macropinocytosis, a nutrient uptake mechanism, leading to diminished intracellular glutamine levels[12]. This metabolic stress induces the generation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane potential[12]. Consequently, it triggers the mitochondrial intrinsic apoptosis pathway, characterized by an increased Bax/Bcl-2 ratio and the activation of cleaved caspases-3, 7, and 9, and cleaved-PARP[12].

Phellodendrine_Apoptosis_Pathway cluster_membrane Nutrient Uptake cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Macropinocytosis Macropinocytosis ROS ROS ↑ Macropinocytosis->ROS Glutamine ↓ PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 ↓ Akt->Bcl2 Inhibits Apoptosis Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Phellodendrine Phellodendrine Chloride Phellodendrine->Macropinocytosis Inhibits Phellodendrine->PI3K Inhibits Bax Bax ↑ ROS->Bax Bcl2->Bax Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Phellodendrine's dual action on PI3K/Akt and apoptosis.
Autophagy and Metabolic Regulation: The AMPK/mTOR Pathway

Phellodendrine also plays a role in cellular homeostasis by modulating autophagy, a lysosomal degradation process, through the AMPK/mTOR signaling pathway.

  • AMPK/mTOR Signaling: AMP-activated protein kinase (AMPK) is a key cellular energy sensor that, when activated, inhibits the mechanistic target of rapamycin (mTOR), a central regulator of cell growth[8]. In intestinal cells stimulated with H₂O₂, phellodendrine treatment was shown to increase the p-AMPK/AMPK ratio while decreasing the p-mTOR/mTOR ratio, indicating activation of AMPK and inhibition of mTOR[8]. This activation of the AMPK/mTOR pathway promotes autophagy, which can be a protective mechanism against cellular stress and damage, such as in ulcerative colitis and burn sepsis-induced intestinal injury[4][8][16].

Quantitative Data Summary

The biological effects of this compound are dose-dependent. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Phellodendrine

Target/Assay Cell Line Concentration Range Effect Citation
Cell Viability RAW 264.7 5 - 160 µg/mL No significant toxicity observed. [6]
LPS-induced Inflammation RAW 264.7 5, 10, 20 µg/mL Protective effect, increased cell viability. [6]
Apoptosis Induction PANC-1 5 - 40 µM Induces apoptosis via mitochondrial pathway. [4][12]
Autophagy Activation Caco-2 5 - 20 µM Activates p-AMPK/mTOR signaling. [4]
Anti-MDD Effect PC12 2.5 - 160 µg/mL Regulates mRNA of PI3K/Akt pathway targets. [4]
Acetylcholinesterase (AChE) Inhibition Cell-free assay IC50 = 36.51 µM Inhibits AChE activity. [17]

| ABTS Radical Scavenging | Cell-free assay | 12.5 - 100 µM | Scavenges ABTS radicals. |[17] |

Table 2: In Vivo / Ex Vivo Efficacy of Phellodendrine

Model Organism Dose Effect Citation
Oxidative Stress Zebrafish Embryos 50 - 200 µg/mL Reduces ROS levels and lipid peroxidation. [4]
Immunosuppression Mice 20 mg/kg Inhibits local graft versus host (GVH) reaction. [17]

| Pancreatic Cancer | Mouse Xenograft | Not specified | Reduces tumor growth. |[17] |

Key Experimental Protocols

The investigation of this compound's effects on cellular signaling relies on standard molecular and cell biology techniques.

Western Blotting for Protein Expression Analysis

Western blotting is used to quantify changes in the expression and phosphorylation levels of key signaling proteins (e.g., Akt, mTOR, NF-κB, caspases) following treatment with this compound[8][14][16].

Protocol:

  • Sample Preparation:

    • Treat cells (e.g., PANC-1, RAW 264.7) with desired concentrations of this compound for a specified time.

    • Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors[18].

    • Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris[18].

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

    • Denature protein samples by boiling at 95°C for 5 minutes in Laemmli sample buffer[18].

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-PAGE gel[18].

    • Run the gel at a constant voltage until the dye front reaches the bottom[19].

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system[20][21].

    • Confirm transfer efficiency by staining the membrane with Ponceau S solution[18].

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding[20].

    • Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation[19].

    • Wash the membrane three to five times for 5 minutes each with TBST[21].

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[18].

  • Detection:

    • Wash the membrane again as in step 4.

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane[21].

    • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film[18].

    • Analyze band intensity using image analysis software.

Western_Blot_Workflow A 1. Sample Preparation (Cell Lysis & Protein Quantification) B 2. SDS-PAGE (Protein Separation by Size) A->B C 3. Electrotransfer (Gel to Membrane) B->C D 4. Blocking (Prevent Non-specific Binding) C->D E 5. Primary Antibody Incubation (Binds to Target Protein) D->E F 6. Secondary Antibody Incubation (Binds to Primary Ab) E->F G 7. Detection (Chemiluminescent Substrate) F->G H 8. Imaging & Analysis (Quantify Protein Levels) G->H

Caption: Standard experimental workflow for Western Blot analysis.
Cell Viability and Proliferation Assays

These assays, such as the MTS or MTT assay, are fundamental for determining the cytotoxic or protective effects of this compound on different cell lines[12][22].

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator[22].

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours. The reagent is converted by metabolically active cells into a colored formazan product[22].

  • Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader[22].

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values (the concentration required to inhibit growth by 50%) can be determined using non-linear regression analysis[22].

Conclusion

This compound is a multifaceted alkaloid that exerts potent biological effects by modulating a complex network of cellular signaling cascades. Its ability to concurrently inhibit pro-inflammatory and pro-survival pathways, such as NF-κB and PI3K/Akt, while inducing protective autophagy via AMPK, underscores its therapeutic potential. In oncology, its unique mechanism of inhibiting nutrient uptake in KRAS-mutated cells to trigger mitochondrial apoptosis presents a promising strategy for treating aggressive cancers like pancreatic ductal adenocarcinoma[12]. The comprehensive data presented in this guide highlight the importance of continued research into this compound to fully elucidate its mechanisms and translate its pharmacological properties into novel clinical applications for inflammatory diseases and cancer.

References

Phellodendrine Chloride: A Technical Deep Dive into its Interaction with Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellodendrine, a quaternary isoquinoline alkaloid primarily isolated from the bark of Phellodendron amurense, has garnered significant attention in biomedical research for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the interaction of its chloride salt form, phellodendrine chloride, with various protein targets. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed insights into its mechanisms of action, quantitative binding data, and the experimental methodologies used to elucidate these interactions.

Core Protein Interactions and Signaling Pathways

This compound exerts its biological effects by modulating the activity of several key proteins involved in critical cellular signaling pathways. These interactions underpin its observed anti-inflammatory, anti-cancer, and neuroprotective properties.

Table 1: Quantitative Data on this compound-Protein Interactions
Target ProteinInteraction/EffectQuantitative ValueAssay TypeCell Line/SystemReference
Acetylcholinesterase (AChE)InhibitionIC50 = 36.51 µMColorimetricIn vitro

Note: Further comprehensive quantitative binding data such as Ki and Kd values for other protein targets of this compound are not extensively available in the current body of scientific literature. The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity.

Signaling Pathways Modulated by this compound

This compound has been shown to influence multiple signaling cascades critical in disease pathogenesis.

This compound has been demonstrated to inhibit the PI3K/Akt signaling pathway, which subsequently leads to the downregulation of the NF-κB pathway. This inhibitory action is crucial for its anti-inflammatory and anti-cancer effects. The pathway diagram below illustrates the key protein interactions and the point of intervention by this compound.

PI3K_Akt_NFkB_Pathway Phellodendrine Phellodendrine Chloride PI3K PI3K Phellodendrine->PI3K inhibits Receptor Growth Factor Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt PIP3->pAkt activates Akt Akt pIKK p-IKK pAkt->pIKK activates IKK IKK pIkB p-IκBα pIKK->pIkB phosphorylates IkB IκBα NFkB NF-κB (p65/p50) pIkB->NFkB degradation leads to release of NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Gene Pro-inflammatory & Pro-survival Genes Nucleus->Gene translocation & transcription

PI3K/Akt/NF-κB Pathway Inhibition

This compound can activate AMP-activated protein kinase (AMPK), a key energy sensor in cells. Activated AMPK subsequently inhibits the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation. This pathway is implicated in the anti-cancer effects of this compound.

AMPK_mTOR_Pathway Phellodendrine Phellodendrine Chloride pAMPK p-AMPK (Active) Phellodendrine->pAMPK activates AMPK AMPK mTORC1 mTORC1 pAMPK->mTORC1 inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Autophagy Autophagy mTORC1->Autophagy

AMPK/mTOR Pathway Activation

In inflammatory conditions and certain cancers, the cytokine Interleukin-6 (IL-6) promotes cell survival and proliferation through the activation of the STAT3 transcription factor. This compound has been found to inhibit this signaling pathway, contributing to its anti-inflammatory and anti-tumor activities.

IL6_STAT3_Pathway Phellodendrine Phellodendrine Chloride pJAK p-JAK Phellodendrine->pJAK inhibits IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R IL6R->pJAK activates JAK JAK pSTAT3 p-STAT3 pJAK->pSTAT3 phosphorylates STAT3 STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus Gene Target Gene Expression Nucleus->Gene translocation & transcription

IL-6/STAT3 Pathway Inhibition

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the cited research to investigate the interactions of this compound with its protein targets.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to determine the inhibitory effect of this compound on the enzymatic activity of AChE.

  • Principle: Based on Ellman's method, where acetylthiocholine is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

  • Materials:

    • Acetylcholinesterase (from electric eel or human erythrocytes)

    • This compound (various concentrations)

    • Acetylthiocholine iodide (substrate)

    • DTNB (Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of AChE, acetylthiocholine iodide, and DTNB in phosphate buffer.

    • In a 96-well plate, add phosphate buffer, AChE solution, and varying concentrations of this compound.

    • Incubate the mixture at room temperature for a specified period (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5 minutes) using a microplate reader.

    • The rate of reaction is calculated from the change in absorbance over time.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is a key technique to assess the effect of this compound on the phosphorylation status and expression levels of proteins within signaling pathways like PI3K/Akt, AMPK/mTOR, and IL-6/STAT3.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then specific proteins are detected using primary antibodies. A secondary antibody conjugated to an enzyme or fluorophore is used for visualization.

  • General Protocol:

    • Cell Culture and Treatment: Culture appropriate cell lines (e.g., cancer cell lines, immune cells) and treat with various concentrations of this compound for specific time periods. A vehicle control (e.g., DMSO) and a positive control (a known activator or inhibitor of the pathway) should be included.

    • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation status.

    • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Bradford or BCA assay to ensure equal loading.

    • SDS-PAGE: Separate the protein lysates (equal amounts of protein per lane) on a polyacrylamide gel based on their molecular weight.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-AMPK, anti-AMPK, anti-p-STAT3, anti-STAT3). The choice of antibody and its dilution are critical and should be optimized.

    • Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody that is conjugated to an enzyme (like HRP) and recognizes the primary antibody.

    • Detection: Visualize the protein bands using a chemiluminescent substrate for HRP and an imaging system.

    • Analysis: Quantify the band intensities using densitometry software. The levels of phosphorylated proteins are typically normalized to the total protein levels to determine the effect of this compound.

  • Specific Antibodies and Conditions (Example for PI3K/Akt Pathway):

    • Cell Line: Human pancreatic cancer cell line (e.g., PANC-1).

    • This compound Concentrations: 0, 10, 20, 40 µM.

    • Incubation Time: 24 hours.

    • Primary Antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Akt, Rabbit anti-p-PI3K, Rabbit anti-PI3K, Rabbit anti-β-actin (as a loading control). Dilutions are typically 1:1000.

    • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG (1:5000 dilution).

Cell Viability Assay for Anti-Cancer Effects

To evaluate the cytotoxic effects of this compound on cancer cells, particularly those with specific mutations like KRAS.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which is then solubilized and quantified by spectrophotometry.

  • Materials:

    • KRAS-mutated pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2) and KRAS wild-type cells (e.g., BxPC-3) for comparison.

    • This compound (various concentrations).

    • MTT solution.

    • DMSO or other suitable solvent to dissolve formazan.

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and a vehicle control.

    • Incubate the cells for a specific period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • The IC50 value can be determined by plotting cell viability against the logarithm of this compound concentration.

Conclusion

This compound is a promising natural compound with a multi-targeted mechanism of action. Its ability to modulate key signaling pathways such as PI3K/Akt/NF-κB, AMPK/mTOR, and IL-6/STAT3 provides a molecular basis for its observed therapeutic potential in inflammatory diseases and cancer. The provided quantitative data, though currently limited, and detailed experimental protocols offer a solid foundation for further research into this compound. Future studies focusing on determining the binding kinetics (Ki, Kd) of this compound with its various protein targets will be crucial for a more complete understanding of its pharmacological profile and for advancing its potential clinical applications. This guide serves as a valuable technical resource to facilitate and inspire such future investigations.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Phellodendrine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of phellodendrine chloride using High-Performance Liquid Chromatography (HPLC).

Introduction

Phellodendrine is a quaternary ammonium alkaloid found in the bark of Phellodendron amurense and Phellodendron chinense, which are used in traditional medicine. Accurate and reliable quantitative analysis of phellodendrine is crucial for quality control, pharmacokinetic studies, and drug development. This application note describes a validated HPLC method for the determination of this compound.

Experimental Protocol

This protocol is adapted from a method developed for the quantitative determination of bioactive compounds in Cortex Phellodendri.[1]

Instrumentation and Materials
  • HPLC System: An Agilent HPLC system or equivalent, equipped with a photodiode array detector (DAD) or a UV detector.

  • Column: Agilent Diamonsil C18 column (4.6 x 250 mm, 5 µm).[1]

  • Solvents: Acetonitrile (HPLC grade), Deionized water, Diethylamine, and Phosphoric acid.

  • Standards: this compound reference standard.

  • Sample Preparation: Filters (0.45 µm), vials, and other standard laboratory glassware.

Chromatographic Conditions

The following table summarizes the HPLC conditions for the analysis of this compound.

ParameterCondition
Column Agilent Diamonsil C18 (4.6 x 250 mm, 5 µm)[1]
Mobile Phase A gradient of acetonitrile and 0.3% aqueous diethylamine phosphate (v/v)
Flow Rate 0.8 mL/min[1]
Detection Wavelength 220 nm[1]
Column Temperature Ambient
Injection Volume 10 µL (typical, can be optimized)
Preparation of Solutions
  • Mobile Phase Preparation: To prepare the aqueous component of the mobile phase, add 3 mL of diethylamine to 1 L of deionized water and adjust the pH to a suitable level with phosphoric acid.

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol or a suitable solvent to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 2.5-100.0 µg/mL).[1]

  • Sample Preparation: The sample preparation will depend on the matrix. For plant material (e.g., Cortex Phellodendri), an extraction procedure is required. A general procedure involves ultrasonic extraction with a suitable solvent, followed by filtration through a 0.45 µm filter before injection into the HPLC system.

Analytical Method Validation Parameters

The following table summarizes the key validation parameters for the quantitative analysis of phellodendrine.

ParameterResult
Linearity Range 2.5-100.0 µg/mL[1]
Average Recovery 97.56% to 102.53%[1]
RSD of Recovery ≤ 1.00%[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase hplc_system Set Up HPLC System prep_mobile_phase->hplc_system prep_standards Prepare Standard Solutions inject_standards Inject Standard Solutions prep_standards->inject_standards prep_samples Prepare Sample Solutions inject_samples Inject Sample Solutions prep_samples->inject_samples hplc_system->inject_standards hplc_system->inject_samples gen_calib_curve Generate Calibration Curve inject_standards->gen_calib_curve quantify Quantify Phellodendrine inject_samples->quantify gen_calib_curve->quantify report Report Results quantify->report

Caption: Workflow for this compound HPLC Analysis.

References

Application Notes & Protocols for the LC-MS/MS Detection of Phellodendrine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Phellodendrine chloride using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a foundational methodology that can be adapted and validated for specific research and development needs.

Introduction

Phellodendrine is a quaternary ammonium alkaloid found in the bark of Phellodendron amurense and Phellodendron chinense, plants used in traditional medicine. It is structurally related to other bioactive alkaloids like berberine and palmatine. Recent studies have highlighted its potential pharmacological activities, including anti-inflammatory and anti-cancer effects, making it a compound of interest for drug development.

Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control of herbal preparations. LC-MS/MS offers the high selectivity and sensitivity required for these applications.

Experimental Protocols

Sample Preparation: Extraction from Rat Plasma

This protocol details a common method for extracting this compound from a biological matrix for pharmacokinetic analysis.

Materials:

  • Rat plasma containing this compound

  • Internal Standard (IS) working solution (e.g., Tetrahydropalmatine)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Water, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Aliquoting: Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to the plasma sample.

  • Protein Precipitation: Add 300 µL of acetonitrile to the tube to precipitate plasma proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean 1.5 mL microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid, 10% Acetonitrile).

  • Final Vortexing and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow for Sample Preparation

G cluster_prep Sample Preparation from Plasma s1 1. Aliquot 100 µL Plasma s2 2. Spike with Internal Standard s1->s2 s3 3. Add 300 µL Acetonitrile (Protein Precipitation) s2->s3 s4 4. Vortex for 1 min s3->s4 s5 5. Centrifuge at 13,000 rpm for 10 min s4->s5 s6 6. Transfer Supernatant s5->s6 s7 7. Evaporate to Dryness (N2 Stream) s6->s7 s8 8. Reconstitute in Mobile Phase s7->s8 s9 9. Transfer to Autosampler Vial s8->s9

Caption: Workflow for the extraction of this compound from plasma samples.

Liquid Chromatography (LC) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See table below

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.06040
4.02080
4.19010
6.09010
Tandem Mass Spectrometry (MS/MS) Method

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions and Compound-Specific Parameters:

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Cone Voltage (V)Collision Energy (eV)
Phellodendrine 342.2326.2294.14525
Tetrahydropalmatine (IS) 356.2192.1177.15030

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Phellodendrine1 - 10001> 0.995

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Accuracy (%)Precision (RSD %)
Phellodendrine2 (Low QC)95 - 105< 15
50 (Mid QC)97 - 103< 10
800 (High QC)98 - 102< 10

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Phellodendrine285 - 9590 - 110
5088 - 9692 - 108
80090 - 9895 - 105

Potential Signaling Pathway Involvement

Phellodendrine has been reported to possess anti-nephritic activity, potentially through the inhibition of macrophage and cytotoxic T lymphocyte proliferation in the glomeruli. While a detailed signaling pathway is still under investigation, this suggests an immunomodulatory mechanism of action. Further research may elucidate its interaction with key inflammatory pathways such as NF-κB or MAPK signaling.

Hypothesized Immunomodulatory Action

G Phellodendrine Phellodendrine Chloride ImmuneCells Macrophages & Cytotoxic T Lymphocytes Phellodendrine->ImmuneCells Inhibits AntiNephritic Anti-Nephritic Effect Phellodendrine->AntiNephritic Leads to Proliferation Cell Proliferation ImmuneCells->Proliferation Inflammation Glomerular Inflammation Proliferation->Inflammation Inflammation->AntiNephritic

Caption: Hypothesized mechanism of Phellodendrine's anti-nephritic effect.

Application Notes and Protocols for the Structural Elucidation of Phellodendrine Chloride using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellodendrine chloride is a quaternary isoquinoline alkaloid isolated from the bark of Phellodendron species, such as Phellodendron amurense and Phellodendron chinense. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potential anticancer effects. The precise structural determination of this compound is a critical prerequisite for understanding its mechanism of action, developing structure-activity relationships, and for quality control in herbal medicine and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of natural products like this compound. This application note provides a comprehensive overview of the NMR spectroscopic data and detailed protocols for the structural characterization of this compound.

Structural Elucidation of this compound using NMR Spectroscopy

The structural elucidation of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. 1D NMR (¹H and ¹³C) provides initial information on the types and numbers of protons and carbons, while 2D NMR experiments (COSY, HSQC, and HMBC) reveal the connectivity between atoms, allowing for the complete assignment of the molecular structure.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for phellodendrine. The data is compiled from the analysis of its spectra and correlation with related protoberberine alkaloids.

Table 1: ¹H NMR Spectroscopic Data of Phellodendrine (500 MHz, CD₃OD)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
16.85s
46.95s
53.25t6.0
64.90t6.0
89.60s
97.95d9.0
108.10d9.0
127.60s
138.80s
2-OCH₃3.95s
3-OCH₃4.05s
N-CH₃3.10s

Table 2: ¹³C NMR Spectroscopic Data of Phellodendrine (125 MHz, CD₃OD)

PositionChemical Shift (δ) ppm
1108.5
1b127.0
2148.0
3150.5
4105.0
4a121.0
528.0
656.5
7a129.5
8145.0
9122.5
10124.0
11a138.0
12112.0
12a133.0
13144.0
2-OCH₃56.0
3-OCH₃61.5
N-CH₃48.0

Note: The chemical shifts are referenced to the solvent signal of CD₃OD (δH 3.31, δC 49.0). The assignments are based on COSY, HSQC, and HMBC correlations.

Experimental Protocols

Sample Preparation for NMR Analysis

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated methanol (CD₃OD, 99.8 atom % D)

  • High-quality 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Protocol:

  • Weigh the required amount of this compound directly into a clean, dry vial.

  • Add approximately 0.6 mL of CD₃OD to the vial.

  • Gently vortex the mixture until the sample is completely dissolved.

  • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Ensure the solvent height in the NMR tube is at least 4 cm to allow for proper shimming.

  • Cap the NMR tube and label it appropriately.

NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

a) ¹H NMR Spectroscopy

  • Pulse Program: zg30

  • Number of Scans: 16

  • Acquisition Time: 3-4 s

  • Relaxation Delay: 2 s

  • Spectral Width: 12-16 ppm

b) ¹³C NMR Spectroscopy

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans: 1024 or more (depending on concentration)

  • Acquisition Time: 1-2 s

  • Relaxation Delay: 2 s

  • Spectral Width: 200-240 ppm

c) DEPT-135 Spectroscopy

  • Pulse Program: dept135

  • Purpose: To differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ signals will be positive, while CH₂ signals will be negative.

d) 2D COSY (Correlation Spectroscopy)

  • Pulse Program: cosygpqf

  • Purpose: To identify proton-proton couplings (³JHH), revealing adjacent protons.

e) 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsisp2.2

  • Purpose: To identify one-bond proton-carbon correlations (¹JCH).

f) 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: hmbcgplpndqf

  • Purpose: To identify two- and three-bond proton-carbon correlations (²JCH and ³JCH), which is crucial for connecting different spin systems and identifying quaternary carbons.

Visualizing the Workflow and Signaling Pathway

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

Structural Elucidation Workflow of this compound cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Data Interpretation H1_NMR ¹H NMR Proton_Info Proton Chemical Shifts & Multiplicities H1_NMR->Proton_Info C13_NMR ¹³C NMR Carbon_Info Carbon Chemical Shifts & Types C13_NMR->Carbon_Info DEPT DEPT DEPT->Carbon_Info COSY COSY HH_Connectivity Proton-Proton Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity_1 One-Bond C-H Connectivity HSQC->CH_Connectivity_1 HMBC HMBC CH_Connectivity_long Long-Range C-H Connectivity HMBC->CH_Connectivity_long Structure_Fragments Assemble Structural Fragments Proton_Info->Structure_Fragments Carbon_Info->Structure_Fragments HH_Connectivity->Structure_Fragments CH_Connectivity_1->Structure_Fragments CH_Connectivity_long->Structure_Fragments Final_Structure Final Structure of this compound Structure_Fragments->Final_Structure

Caption: Workflow for structural elucidation of this compound using NMR.

Phellodendrine and the TNF Signaling Pathway

Phellodendrine has been shown to exert anti-inflammatory effects, in part, by modulating the Tumor Necrosis Factor (TNF) signaling pathway. The following diagram provides a simplified representation of this pathway and the potential point of intervention by phellodendrine.

Simplified TNF Signaling Pathway and Phellodendrine cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Phellodendrine Phellodendrine Phellodendrine->IKK Inhibits Inflammation Pro-inflammatory Gene Expression NFkB_nucleus->Inflammation Promotes

Caption: Phellodendrine's potential inhibition of the TNF-α signaling pathway.

Conclusion

NMR spectroscopy is an indispensable tool for the complete and unambiguous structural elucidation of this compound. By employing a suite of 1D and 2D NMR experiments, researchers can confidently determine the chemical structure, which is fundamental for further pharmacological investigation and drug development. The provided protocols and data serve as a valuable resource for scientists working with this and related natural products.

Application Note: Measuring Cell Viability with Phellodendrine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellodendrine, a quaternary ammonium alkaloid derived from the bark of Phellodendron amurense or Phellodendron chinense, has garnered significant interest in biomedical research.[1] Traditionally used in Chinese medicine, its stable salt form, Phellodendrine chloride, is now being investigated for a range of pharmacological activities, including anti-inflammatory, antioxidant, and potent anti-tumor effects.[1][2] This application note provides a detailed protocol for assessing the cytotoxic and anti-proliferative effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for determining cell viability.

Mechanism of Action

This compound exhibits selective cytotoxicity, particularly against cancer cells with specific mutations. In KRAS-mutated pancreatic cancer cells (PANC-1 and MiaPaCa-2), this compound has been shown to inhibit cell proliferation in a dose-dependent manner, while having minimal effect on wild-type KRAS pancreatic cancer cells (BxPC-3).[3] Its mechanism involves the suppression of macropinocytosis, a nutrient uptake pathway crucial for the survival of these cancer cells.[3]

This inhibition of nutrient supply leads to a cascade of downstream effects, including:

  • Induction of Reactive Oxygen Species (ROS): Disruption of glutamine metabolism enhances the generation of ROS.[3]

  • Mitochondrial Dysfunction: The compound causes depolarization of the mitochondrial membrane potential (MMP).[3]

  • Apoptosis Induction: this compound triggers the intrinsic mitochondrial pathway of apoptosis, characterized by an increased Bax/Bcl-2 ratio and the activation of caspases 3, 7, and 9.[3]

  • Signaling Pathway Modulation: this compound is known to influence several key cellular signaling pathways. It can activate the AMPK/mTOR pathway, which is involved in autophagy and cellular energy homeostasis, and inhibit pro-survival pathways such as AKT/NF-κB and PI3K/Akt.[3][4]

Caption: this compound signaling pathways.

Quantitative Data Summary

The cytotoxic effect of this compound is cell-type dependent, with a pronounced effect on KRAS-mutated cancer cells. The following table summarizes the observed effects on various cell lines.

Cell LineCancer TypeKey Genetic FeatureObserved Effect of this compoundCitation
PANC-1 Pancreatic Ductal AdenocarcinomaKRAS Mutant (G12D)Significant, dose-dependent inhibition of viability. Induces apoptosis.[3]
MiaPaCa-2 Pancreatic CancerKRAS Mutant (G12V)Significant, dose-dependent inhibition of viability.[3]
BxPC-3 Pancreatic CancerKRAS Wild-TypeNo significant effect on viability.[3]
Caco-2 Colorectal AdenocarcinomaN/APromotes autophagy via the p-AMPK/mTOR pathway.[3]

Note: Specific IC50 values for pure this compound are not widely reported in the literature snippets. Researchers should perform dose-response experiments to determine the IC50 for their specific cell line and experimental conditions.

Experimental Protocol: MTT Cell Viability Assay

This protocol details the steps to assess cell viability following treatment with this compound. The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6] The amount of formazan produced is proportional to the number of viable cells.[7]

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis A 1. Prepare Phellodendrine Chloride Stock Solution C 3. Seed Cells in 96-Well Plate (e.g., 5x10³ cells/well) A->C B 2. Culture & Harvest Cells B->C D 4. Incubate for 24h (37°C, 5% CO₂) C->D E 5. Treat with Serial Dilutions of this compound D->E F 6. Incubate for Treatment Period (e.g., 24, 48, or 72h) E->F G 7. Add MTT Reagent (e.g., 20 µL of 5 mg/mL) F->G H 8. Incubate for 3-4h (Allow Formazan Formation) G->H I 9. Solubilize Formazan Crystals (Add 150 µL DMSO) H->I J 10. Read Absorbance (570 nm) I->J K 11. Calculate % Viability & Determine IC50 J->K

Caption: MTT assay workflow for this compound.
Materials and Reagents

  • This compound (CAS No: 104112-82-5)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Cancer cell line of interest (e.g., PANC-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Sterile, 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at 570 nm)

  • CO₂ incubator (37°C, 5% CO₂)

Methodology

1. Preparation of this compound Stock Solution: a. Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Sonication may be required to fully dissolve the compound. b. Sterilize the stock solution by passing it through a 0.22 µm syringe filter. c. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Cell Seeding: a. Culture cells to approximately 80% confluency. b. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet. c. Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer). d. Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL for a target of 5,000 cells/well). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for 'untreated control' and 'blank' (medium only). f. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

3. Cell Treatment: a. Prepare serial dilutions of this compound from the stock solution in serum-free or complete medium. A typical concentration range to test would be 5 µM to 40 µM or higher to determine the IC50.[3] b. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Add fresh medium containing the same percentage of DMSO as the highest treatment concentration to the 'untreated control' wells. c. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]

4. MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well, including controls and blanks.[7] b. Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. c. After incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Data Analysis: a. Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[5] b. Subtract the average OD of the blank wells from the OD of all other wells. c. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100 d. Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a promising natural compound with selective cytotoxic effects on cancer cells, particularly those with KRAS mutations. The MTT assay is a reliable and straightforward method to quantify its impact on cell viability and proliferation. This protocol provides a robust framework for researchers to investigate the therapeutic potential of this compound in various cancer models.

References

Application Notes and Protocols for Western Blot Analysis of Proteins Modulated by Phellodendrine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Phellodendrine chloride on key signaling pathways and offer a detailed protocol for the Western blot analysis of modulated proteins. Phellodendrine, an isoquinoline alkaloid, has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects, primarily through the modulation of specific protein expression and signaling cascades.[1][2][3]

Protein Modulation by this compound

This compound has been shown to influence several critical cellular signaling pathways. Western blot analysis is a key technique to quantify the changes in protein expression and phosphorylation status within these pathways upon treatment with the compound.

Key Signaling Pathways Affected:
  • PI3K/Akt/mTOR Pathway: this compound has been observed to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1][4][5][6] This inhibition can lead to decreased phosphorylation of Akt and downstream effectors like mTOR.

  • MAPK/NF-κB Pathway: The compound has been shown to suppress the activation of MAPK and NF-κB signaling, which are central to inflammatory responses.[1][7] This includes the reduced phosphorylation of proteins such as ERK, JNK, and p38, and inhibition of IκB-α degradation.[7]

  • AMPK/mTOR Pathway: this compound can activate the AMPK/mTOR pathway, promoting autophagy.[1][8][9] This is observed through the increased phosphorylation of AMPK and decreased phosphorylation of mTOR.[8][9]

  • Apoptosis Pathway: this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[10][11] This includes increasing the expression of Bax and decreasing the expression of Bcl-2, leading to the activation of caspases.[10]

Quantitative Data Summary

The following tables summarize the expected qualitative changes in protein expression and phosphorylation based on available literature. These tables can be used as a reference for expected outcomes in Western blot experiments.

Table 1: Modulation of the PI3K/Akt/mTOR Pathway

Target ProteinExpected Effect of this compoundCell/Tissue Type
p-AktDecreaseProstate Cancer Cells, various others[4]
AktNo significant changeProstate Cancer Cells, various others[4]
p-mTORDecreaseIntestinal Tissue, Caco-2 cells[8][9]
mTORNo significant changeIntestinal Tissue, Caco-2 cells[8][9]

Table 2: Modulation of the MAPK/NF-κB Pathway

Target ProteinExpected Effect of this compoundCell/Tissue Type
p-ERKDecreaseRBL-2H3 cells[7]
p-JNKDecreaseRBL-2H3 cells[7]
p-p38DecreaseRBL-2H3 cells[7]
IκB-αInhibition of degradationRBL-2H3 cells[7]
p-p65 (NF-κB)DecreaseRBL-2H3 cells[7]
COX-2DecreaseZebrafish embryos[1]

Table 3: Modulation of the AMPK/mTOR Pathway

Target ProteinExpected Effect of this compoundCell/Tissue Type
p-AMPKIncreaseCaco-2 cells, Intestinal Tissue[1][8][9]
AMPKNo significant changeCaco-2 cells, Intestinal Tissue[1][8][9]
p-mTORDecreaseCaco-2 cells, Intestinal Tissue[1][8][9]
LC3-II/LC3-I ratioIncreaseCaco-2 cells, Intestinal Tissue[8][9]
p62DecreaseCaco-2 cells, Intestinal Tissue[8]

Table 4: Modulation of the Apoptosis Pathway

Target ProteinExpected Effect of this compoundCell/Tissue Type
BaxIncreasePancreatic Cancer Cells (PANC-1)[10]
Bcl-2DecreasePancreatic Cancer Cells (PANC-1)[10]
Cleaved Caspase-3IncreasePancreatic Cancer Cells (PANC-1)[10]
Cleaved Caspase-7IncreasePancreatic Cancer Cells (PANC-1)
Cleaved Caspase-9IncreasePancreatic Cancer Cells (PANC-1)[10]
Cleaved-PARPIncreasePancreatic Cancer Cells (PANC-1)[10]

Experimental Protocols

Western Blot Protocol for Analyzing Protein Modulation by this compound

This protocol provides a general workflow for Western blot analysis. Specific antibody dilutions and incubation times should be optimized for each target protein.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

2. Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE:

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

7. Detection:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

8. Densitometry Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

Phellodendrine_PI3K_Akt_Pathway Phellodendrine Phellodendrine Chloride PI3K PI3K Phellodendrine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Phellodendrine_MAPK_NFkB_Pathway Phellodendrine Phellodendrine Chloride MAPK MAPK (ERK, JNK, p38) Phellodendrine->MAPK IKK IKK Phellodendrine->IKK NFkB NF-κB MAPK->NFkB IkB IκBα IKK->IkB | (degradation) IkB->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Caption: this compound suppresses the MAPK and NF-κB signaling pathways.

Phellodendrine_AMPK_mTOR_Pathway Phellodendrine Phellodendrine Chloride AMPK AMPK Phellodendrine->AMPK mTOR mTOR AMPK->mTOR Autophagy Autophagy mTOR->Autophagy

Caption: this compound promotes autophagy via the AMPK/mTOR pathway.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis A Cell Culture & Phellodendrine Treatment B Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Membrane Transfer (PVDF/Nitrocellulose) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J Image Acquisition I->J K Densitometry Analysis J->K

Caption: Workflow for Western blot analysis of protein modulation.

References

Application Notes and Protocols for In Vivo Animal Studies with Phellodendrine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo therapeutic applications of Phellodendrine chloride, a bioactive alkaloid. The information is compiled from various animal model studies and is intended to guide researchers in designing and executing their own experiments. Detailed protocols for key in vivo models are provided, along with a summary of quantitative data and visual representations of the implicated signaling pathways.

Therapeutic Applications Overview

This compound has demonstrated a wide range of pharmacological activities in various preclinical animal models. Its therapeutic potential stems from its anti-inflammatory, anti-allergic, anti-cancer, and protective effects on various organ systems.

Key Investigated Therapeutic Areas:

  • Allergic Reactions: this compound has been shown to suppress allergic reactions by inhibiting mast cell degranulation.[1]

  • Inflammatory Diseases: It exhibits significant anti-inflammatory properties in models of ulcerative colitis, gouty arthritis, and general inflammation.[2][3] This is achieved, in part, by modulating key inflammatory pathways like NF-κB and MAPK.[1][2]

  • Cancer: In vivo studies have demonstrated its ability to inhibit the growth of pancreatic cancer xenografts by suppressing macropinocytosis and glutamine metabolism.[2]

  • Intestinal Injury: this compound has shown protective effects against burn sepsis-induced intestinal injury by promoting autophagy and reducing oxidative stress via the AMPK/mTOR pathway.[4]

  • Nephritis: It has been reported to have anti-nephritic activity by potentially inhibiting the proliferation or migration of macrophages and cytotoxic T lymphocytes in the glomeruli.[5]

  • Major Depressive Disorder (MDD): Phellodendrine has an anti-MDD effect by down-regulating the PI3K/Akt signaling pathway.[2]

  • Lumbar Disc Herniation: In animal models, it has been found to alleviate pain associated with lumbar disc herniation by reducing the expression of inflammatory factors.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo animal model studies investigating the effects of this compound.

Table 1: Dosage and Administration in Murine Models

Therapeutic AreaAnimal ModelThis compound DoseRoute of AdministrationTreatment DurationKey Findings
Pancreatic CancerPANC-1 Xenograft Mice30-60 mg/kgIntraperitoneal (i.p.)Once daily for 2 weeksReduced tumor growth[2]
Ulcerative ColitisMouse Model30 mg/kgOral (p.o.)Once daily for 7 daysReduced intestinal damage[2]
Burn Sepsis-Induced Intestinal InjuryMouse Model30 mg/kgIntraperitoneal (i.p.)Single dose after scalding and before LPS injectionAttenuated intestinal pathological changes, reduced apoptosis, and suppressed oxidative stress[4]
Allergic ReactionC48/80-Induced MiceNot SpecifiedNot SpecifiedNot SpecifiedProtected against foot swelling and Evans blue exudation[1]

Table 2: Effects on Inflammatory Markers and Signaling Molecules

ModelMarker/MoleculeEffect of this compound
LPS-stimulated RAW264.7 cellsIL-6, IL-1βDecreased production[3]
Gouty Arthritis ModelIL-6/STAT3 signalingInhibited pathway
Allergic Reaction ModelCa2+, p-PKC, p-MAPK, p-NF-κBDecreased levels/phosphorylation[2]
Burn Sepsis-Induced Intestinal Injuryp-AMPK, p-mTORIncreased p-AMPK, Decreased p-mTOR[4]
Zebrafish EmbryosCOX-2Down-regulated expression[2]
Major Depressive Disorder ModelCHRM1, HTR1A, PI3K/AktInhibited mRNA levels and pathway[2]
Lumbar Disc Herniation Modelp65 mRNA, TNF-α, IL-1βDecreased levels[6]

Experimental Protocols

Protocol for DSS-Induced Colitis in Mice

This protocol describes the induction of acute colitis using Dextran Sulfate Sodium (DSS) and treatment with this compound to evaluate its anti-inflammatory effects on the colon.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran Sulfate Sodium (DSS), MW 36,000-50,000

  • This compound

  • Sterile drinking water

  • Animal balance

  • Gavage needles

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Induction of Colitis:

    • Prepare a 2.5% (w/v) DSS solution in sterile drinking water.

    • Provide the DSS solution to the mice as their sole source of drinking water for 7 consecutive days.

    • A control group should receive regular sterile drinking water.

  • This compound Administration:

    • Prepare a solution of this compound in a suitable vehicle (e.g., sterile saline).

    • Administer this compound (e.g., 30 mg/kg) or vehicle to the mice via oral gavage once daily, starting from day 1 of DSS administration and continuing for the 7-day period.

  • Monitoring:

    • Record the body weight, stool consistency, and presence of blood in the feces of each mouse daily.

    • Calculate the Disease Activity Index (DAI) based on these parameters.

  • Sample Collection:

    • At the end of the 7-day period, euthanize the mice.

    • Collect the entire colon and measure its length.

    • A portion of the distal colon can be fixed in 10% neutral buffered formalin for histological analysis (H&E staining).

    • Another portion can be snap-frozen in liquid nitrogen for molecular analysis (e.g., cytokine measurement, Western blotting).

Protocol for Pancreatic Cancer Xenograft Model in Mice

This protocol outlines the procedure for establishing a subcutaneous pancreatic cancer xenograft model and assessing the anti-tumor efficacy of this compound.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • PANC-1 human pancreatic cancer cells

  • Matrigel

  • Sterile PBS

  • This compound

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Preparation:

    • Culture PANC-1 cells in appropriate media until they reach 80-90% confluency.

    • Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Cell Implantation:

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

    • Measure the tumor dimensions using calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • This compound Treatment:

    • Once the tumors reach the desired size, randomize the mice into treatment and control groups.

    • Prepare a solution of this compound in a suitable vehicle.

    • Administer this compound (e.g., 30-60 mg/kg) or vehicle via intraperitoneal injection once daily for 2 weeks.[2]

  • Endpoint and Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors, weigh them, and photograph them.

    • A portion of the tumor tissue can be fixed for immunohistochemistry, and another portion can be snap-frozen for molecular analysis.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound as described in the literature.

anti_allergic_pathway Phellodendrine Phellodendrine chloride MRGPRX2 MRGPRX2 Phellodendrine->MRGPRX2 inhibits PKC PKC MRGPRX2->PKC MAPK MAPK PKC->MAPK NFkB NF-κB PKC->NFkB Degranulation Mast Cell Degranulation MAPK->Degranulation NFkB->Degranulation

Anti-allergic signaling pathway of this compound.

anti_inflammatory_pathway Phellodendrine Phellodendrine chloride PI3K PI3K Phellodendrine->PI3K inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Inflammatory_Cytokines Inflammatory Cytokines (IL-6, TNF-α) NFkB->Inflammatory_Cytokines COX2 COX-2 NFkB->COX2

Anti-inflammatory signaling pathway of this compound.

autophagy_pathway Phellodendrine Phellodendrine chloride AMPK AMPK Phellodendrine->AMPK activates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits Oxidative_Stress Oxidative Stress Autophagy->Oxidative_Stress reduces Intestinal_Injury Intestinal Injury Autophagy->Intestinal_Injury alleviates Oxidative_Stress->Intestinal_Injury

Autophagy-promoting pathway of this compound.

experimental_workflow_colitis Start Acclimatize Mice Induction Induce Colitis (2.5% DSS in water for 7 days) Start->Induction Treatment Treat with This compound (e.g., 30 mg/kg, p.o.) or Vehicle Induction->Treatment Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood Treatment->Monitoring Endpoint Euthanize on Day 7 Monitoring->Endpoint Analysis Analysis: - Colon Length - Histology (H&E) - Molecular Analysis Endpoint->Analysis

Experimental workflow for the DSS-induced colitis model.

References

Phellodendrine Chloride: A Potent Inducer of Apoptosis in Pancreatic Cancer Cells In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Abstract

Phellodendrine chloride, a quaternary isoquinoline alkaloid derived from the bark of the Phellodendron amurense tree, has emerged as a promising natural compound with significant anti-cancer properties. Notably, it has demonstrated potent activity in inducing apoptosis in pancreatic cancer cell lines, particularly those with KRAS mutations. This document provides detailed application notes on the mechanism of action of this compound and comprehensive protocols for its use in in vitro apoptosis studies, targeting researchers in oncology, cell biology, and drug development.

Introduction

Pancreatic cancer is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis and resistance to conventional therapies. The development of novel therapeutic agents that can effectively induce cancer cell death is therefore a critical area of research. This compound has been identified as a potential therapeutic agent that selectively inhibits the proliferation of KRAS-mutated pancreatic cancer cells by inducing apoptosis.[1] Its mechanism of action involves the disruption of cellular nutrient uptake, leading to oxidative stress and the activation of the intrinsic apoptotic pathway.

Mechanism of Action

This compound induces apoptosis in pancreatic cancer cells, such as PANC-1 and MiaPaCa-2, through a multi-faceted mechanism centered on the induction of oxidative stress and the mitochondrial pathway of apoptosis.[1]

The key molecular events are:

  • Inhibition of Macropinocytosis and Glutamine Metabolism: this compound suppresses macropinocytosis, a crucial nutrient uptake mechanism for KRAS-mutated pancreatic cancer cells, leading to diminished intracellular glutamine levels.[1]

  • Induction of Reactive Oxygen Species (ROS): The disruption of glutamine metabolism results in the accumulation of intracellular ROS.[1]

  • Mitochondrial Membrane Depolarization: Elevated ROS levels lead to the depolarization of the mitochondrial membrane potential.[1]

  • Modulation of Bcl-2 Family Proteins: this compound treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1]

  • Activation of Caspases: The mitochondrial dysfunction triggers the activation of a cascade of caspases, including caspase-9, caspase-7, and the key executioner caspase, caspase-3.[1]

  • PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on pancreatic cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound in Pancreatic Cancer Cell Lines

Cell LineIC50 Value (µM)Treatment Duration (h)
PANC-12072
MiaPaCa-2Not explicitly quantified, but significant inhibition observed72

Data derived from studies on KRAS-mutated pancreatic cancer cells.[1]

Table 2: Apoptotic Effects of this compound on PANC-1 Cells

Treatment Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)Treatment Duration (h)
10~10~5~1548
20~15~10~2548
40~20~15~3548

Data are approximate values interpreted from graphical representations in the cited literature and represent a dose-dependent increase in apoptosis.[1]

Table 3: Effect of this compound on Key Apoptotic Markers in PANC-1 Cells

MarkerEffectTreatment Concentration (µM)Treatment Duration (h)
Bax/Bcl-2 RatioIncreased2024
Cleaved Caspase-3Increased2024
Cleaved PARPIncreased2024
ROS GenerationIncreased10-4012-24

Effects are based on qualitative and semi-quantitative data from Western blot and fluorescence-based assays.[1]

Experimental Protocols

The following are detailed protocols for key experiments to study the pro-apoptotic effects of this compound in vitro.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cells.

Materials:

  • This compound

  • Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

Materials:

  • This compound

  • Pancreatic cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound for the desired duration (e.g., 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis of Apoptotic Proteins

This protocol detects the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • This compound

  • Pancreatic cancer cell lines

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as described in Protocol 2.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the levels of intracellular ROS using the fluorescent probe DCFH-DA.

Materials:

  • This compound

  • Pancreatic cancer cell lines

  • 6-well plates

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells and treat with this compound for the desired time (e.g., 12-24 hours).

  • Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Harvest the cells and analyze the fluorescence intensity by flow cytometry (FITC channel) or visualize under a fluorescence microscope.

  • Quantify the mean fluorescence intensity to determine the relative ROS levels.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

G cluster_0 This compound Treatment cluster_1 Cellular Effects cluster_2 Mitochondrial Apoptosis Pathway PC This compound Macro Inhibition of Macropinocytosis PC->Macro Glut Decreased Glutamine Metabolism Macro->Glut ROS Increased ROS Production Glut->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito BaxBcl2 Increased Bax/Bcl-2 Ratio Mito->BaxBcl2 Casp9 Caspase-9 Activation BaxBcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

G cluster_0 Cell Culture & Treatment cluster_1 Experimental Assays cluster_2 Data Analysis Seed Seed Pancreatic Cancer Cells Treat Treat with Phellodendrine Chloride Seed->Treat MTT MTT Assay (Cell Viability) Treat->MTT Annexin Annexin V/PI Staining (Apoptosis Assay) Treat->Annexin WB Western Blot (Protein Expression) Treat->WB ROS DCFH-DA Assay (ROS Measurement) Treat->ROS IC50 Calculate IC50 MTT->IC50 Flow Flow Cytometry Analysis Annexin->Flow Quant Quantify Protein Bands WB->Quant Fluor Fluorescence Quantification ROS->Fluor

Caption: Experimental workflow for studying this compound.

References

Phellodendrine Chloride: A Potent Tool for the Investigation of Macropinocytosis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macropinocytosis is a highly conserved endocytic process characterized by the non-specific uptake of extracellular fluid and solutes into large vesicles known as macropinosomes. This pathway plays a crucial role in various physiological and pathological processes, including nutrient scavenging in cancer cells, immune surveillance, and pathogen entry. Phellodendrine chloride, a plant-derived alkaloid, has emerged as a valuable chemical tool for studying macropinocytosis. It has been shown to effectively inhibit this process, particularly in cancer cells with KRAS mutations, making it an important agent for investigating the cellular reliance on macropinocytosis for survival and proliferation.[1][2] This document provides detailed application notes and protocols for utilizing this compound as an inhibitor of macropinocytosis in research settings.

Mechanism of Action

This compound exerts its inhibitory effect on macropinocytosis, leading to a cascade of downstream cellular events. In KRAS-mutated pancreatic cancer cells, the inhibition of macropinocytosis by this compound results in diminished uptake of extracellular nutrients, such as glutamine.[1] This nutrient deprivation leads to an increase in reactive oxygen species (ROS) and depolarization of the mitochondrial membrane potential.[1] Ultimately, this cascade triggers the intrinsic apoptotic pathway, characterized by the activation of caspases-3, 7, and 9, and an increased Bax/Bcl-2 ratio.[1] While the precise molecular target of this compound within the macropinocytosis signaling pathway is not yet fully elucidated, its effects are potent and specific to this mode of endocytosis.

Data Presentation

Table 1: In Vitro Efficacy of this compound on KRAS-Mutated Pancreatic Cancer Cells
Cell LineIC50 (µM) for Viability (72h)Effective Concentration for Macropinocytosis Inhibition (µM)Key EffectsReference
PANC-1~2010 - 40Inhibition of macropinocytosis, decreased glutamine uptake, increased ROS, induction of apoptosis.[1]
MiaPaCa-2~2510 - 40Inhibition of macropinocytosis and proliferation.[1]
BxPC-3 (KRAS wild-type)Not significantly affectedNo significant inhibition of macropinocytosis.[1]
Table 2: In Vivo Efficacy of this compound
Animal ModelDosageTreatment DurationKey EffectsReference
PANC-1 Xenograft Mice30 - 60 mg/kg/day (i.p.)2 weeksInhibition of in vivo macropinocytosis, reduction in tumor growth.[1]

Signaling Pathways and Experimental Workflow

This compound's Impact on Macropinocytosis and Downstream Cellular Processes

The following diagram illustrates the general signaling pathway of macropinocytosis and highlights the known downstream consequences of its inhibition by this compound.

cluster_0 Macropinocytosis Signaling Pathway cluster_1 Effects of this compound GF Growth Factors RTK Receptor Tyrosine Kinases GF->RTK RAS RAS Activation RTK->RAS RAC1_CDC42 Rac1/Cdc42 Activation RAS->RAC1_CDC42 PAK1 PAK1 Activation RAC1_CDC42->PAK1 Actin Actin Cytoskeleton Rearrangement PAK1->Actin Ruffling Membrane Ruffling Actin->Ruffling Macropinosome Macropinosome Formation Ruffling->Macropinosome Inhibition Inhibition of Macropinocytosis PC Phellodendrine Chloride PC->Inhibition Nutrient_Uptake Decreased Nutrient (Glutamine) Uptake Inhibition->Nutrient_Uptake ROS Increased ROS Production Nutrient_Uptake->ROS Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Mito->Apoptosis cluster_workflow Experimental Workflow Cell_Culture 1. Cell Seeding (e.g., PANC-1) PC_Treatment 2. This compound Treatment (e.g., 20 µM) Cell_Culture->PC_Treatment Dextran_Incubation 3. Incubation with Fluorescent Dextran (e.g., TMR-Dextran) PC_Treatment->Dextran_Incubation Washing 4. Wash to Remove Extracellular Dextran Dextran_Incubation->Washing Fixation 5. Cell Fixation Washing->Fixation Imaging 6. Fluorescence Microscopy Fixation->Imaging Analysis 7. Image Analysis and Quantification Imaging->Analysis

References

Application Notes and Protocols for Phellodendrine Chloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phellodendrine chloride is a quaternary isoquinoline alkaloid derived from the bark of the Phellodendron amurense tree. It has garnered significant interest in biomedical research due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-allergic properties.[1][2][3] In cell culture-based assays, proper dissolution and handling of this compound are critical for obtaining reproducible and accurate results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for in vitro studies.[4][5] These application notes provide a detailed protocol for the preparation of this compound solutions in DMSO and their application in cell culture experiments.

Mechanism of Action

This compound exerts its biological effects by modulating various cellular signaling pathways. Notably, it has been shown to inhibit the proliferation of KRAS-mutated pancreatic cancer cells by suppressing macropinocytosis and glutamine metabolism, which leads to the accumulation of reactive oxygen species (ROS) and mitochondrial apoptosis.[1][6] Additionally, it can inhibit the AKT/NF-κB signaling pathway, a key regulator of inflammation and cell survival.[1][7] Other reported mechanisms include the activation of the AMPK/mTOR pathway to promote autophagy and the inhibition of the IL-6/STAT3 pathway.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound relevant to its use in cell culture.

PropertyValueSource(s)
Molecular Weight 377.86 g/mol [4]
CAS Number 104112-82-5[4][5][8]
Solubility in DMSO 33 mg/mL (approximately 87.33 mM). Sonication is recommended to aid dissolution.[4]
Storage (Powder) Store at -20°C for up to 3 years. Keep away from direct sunlight.[4]
Storage (Stock Solution in DMSO) Store in aliquots at -80°C for up to 1 year, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[4][5][7]
Typical Working Concentration 0.6 µM to 80 µM for studies on pancreatic cancer cells.[1]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution that can be diluted to the desired working concentration for cell culture experiments.

Materials:

  • This compound powder (CAS: 104112-82-5)

  • Anhydrous/sterile Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated analytical balance and weighing paper

  • Pipettes and sterile tips

Procedure:

  • Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. This compound is harmful if swallowed.[9] Handle the powder in a chemical fume hood or a designated weighing station.

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.

    • Mass (mg) = Desired Volume (mL) × 10 mM × 377.86 ( g/mol ) / 1000

    • Example for 1 mL: Mass = 1 mL × 10 mM × 377.86 / 1000 = 3.78 mg

  • Weighing: Carefully weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution:

    • Add the corresponding volume of sterile DMSO to the tube containing the powder.

    • Vortex the tube vigorously for 1-2 minutes to mix.

    • To ensure complete dissolution, sonicate the solution for 10-15 minutes.[4] Some protocols also suggest gentle warming to 37°C to aid solubility.[5][7]

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term stability (up to one year).[4]

Preparation of Working Solution for Cell Culture

The concentrated DMSO stock solution must be diluted in cell culture medium to a final working concentration. It is critical to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%.[10] A final concentration of 0.1% DMSO is considered safe for most cell lines.[10][11]

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution Calculation: Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium.

    • Volume of Stock (µL) = [Final Concentration (µM) × Final Volume (µL)] / Stock Concentration (µM)

    • Example: To prepare 1 mL (1000 µL) of medium with a final this compound concentration of 10 µM:

      • Volume of Stock = (10 µM × 1000 µL) / 10,000 µM = 1 µL

  • Serial Dilution (Recommended): Direct addition of a very small volume (e.g., 1 µL) can be inaccurate. It is best practice to perform an intermediate dilution.

    • Prepare an intermediate dilution of the 10 mM stock solution in sterile culture medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution.

    • You can then add 100 µL of this 100 µM intermediate solution to 900 µL of medium to achieve a final concentration of 10 µM in 1 mL.

  • Final DMSO Concentration Check:

    • In the example above, the final DMSO concentration would be 0.1%, which is well-tolerated by most cell lines.

    • Final % DMSO = (% DMSO in Stock) × (Volume of Stock / Final Volume)

  • Application to Cells: Add the freshly prepared working solution to your cell cultures. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design to account for any effects of the solvent.

Signaling Pathway Visualization

This compound has been demonstrated to inhibit the AKT/NF-κB signaling pathway, which is crucial for cell survival and inflammatory responses. The diagram below illustrates the inhibitory action of this compound on this pathway.

Phellodendrine_AKT_NFKB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT IKK IKK AKT->IKK IkB IκB IKK->IkB Phosphorylates & Inactivates NFkB_IkB NF-κB / IκB (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB->Gene_Transcription Phellodendrine Phellodendrine Chloride NFkB_IkB->NFkB Release

Caption: Inhibition of the AKT/NF-κB signaling pathway by this compound.

References

Phellodendrine Chloride Dose-Response Curve Determination: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellodendrine chloride, an isoquinoline alkaloid derived from the bark of the Phellodendron amurense tree, has garnered significant interest in biomedical research due to its diverse pharmacological activities. These include anti-inflammatory, anti-tumor, and neuroprotective effects.[1][2] The therapeutic potential of this compound is attributed to its ability to modulate multiple key cellular signaling pathways. This document provides detailed application notes and experimental protocols for determining the dose-response curve of this compound, a critical step in evaluating its potency and efficacy for drug development.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by targeting several signaling cascades involved in cell proliferation, inflammation, and survival. Understanding these pathways is crucial for designing and interpreting dose-response studies.

Key signaling pathways modulated by this compound include:

  • PI3K/Akt Signaling Pathway: This pathway is central to cell survival, growth, and proliferation. This compound has been shown to inhibit the PI3K/Akt pathway, leading to decreased cell viability in cancer models.

  • MAPK/NF-κB Signaling Pathway: This cascade plays a critical role in the inflammatory response. This compound can suppress the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines, by inhibiting the MAPK pathway.

  • IL-6/STAT3 Signaling Pathway: Aberrant activation of this pathway is implicated in various inflammatory diseases and cancers. This compound has been demonstrated to alleviate gouty arthritis by inhibiting the IL-6/STAT3 signaling pathway.

  • AMPK/mTOR Signaling Pathway: This pathway is a crucial regulator of cellular metabolism and growth. This compound can activate AMPK and inhibit mTOR, leading to the induction of autophagy.

The following diagram illustrates the key signaling pathways affected by this compound:

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/NF-κB Pathway cluster_stat3 IL-6/STAT3 Pathway Phellodendrine Phellodendrine Chloride PI3K PI3K Phellodendrine->PI3K Inhibition MAPK MAPK Phellodendrine->MAPK Inhibition IL6R IL-6R Phellodendrine->IL6R Inhibition Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival NFkB NF-κB MAPK->NFkB Inflammation Inflammation NFkB->Inflammation STAT3 STAT3 IL6R->STAT3 Gout Gouty Arthritis STAT3->Gout

Caption: Key signaling pathways modulated by this compound.

Quantitative Data Summary

The inhibitory effects of this compound have been quantified in various studies, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes reported IC50 values for this compound in different contexts.

Cell Line/TargetEffect MeasuredIC50 Value (µM)Reference
PANC-1 (KRAS mutant)Inhibition of cell viabilityDose-dependent inhibition observed[3]
MiaPaCa-2 (KRAS mutant)Inhibition of cell viabilityDose-dependent inhibition observed[3]
BxPC-3 (KRAS wild-type)No significant inhibition of viabilityNot Applicable[3]
AcetylcholinesteraseEnzyme inhibition36.51Not specified in provided search results
Nitric Oxide ProductionInhibition in LPS-stimulated RAW 264.7 cellsDose-dependent inhibition observed[4]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to determine the dose-dependent effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • This compound

  • Target cancer cell lines (e.g., PANC-1, MiaPaCa-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

G A 1. Seed cells in a 96-well plate B 2. Incubate overnight A->B C 3. Treat with Phellodendrine Chloride (serial dilutions) B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT solution D->E F 6. Incubate for 4 hours E->F G 7. Add DMSO to dissolve formazan F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate cell viability and plot dose-response curve H->I

Caption: MTT Assay Workflow.

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the experiment.[5][6]

    • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 40, 80 µM).

    • Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).

    • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7][8]

    • Incubate the plates for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • After the 4-hour incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of Signaling Pathways

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/NF-κB signaling pathways.

Materials:

  • This compound

  • Target cell lines

  • Complete cell culture medium

  • PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Experimental Workflow:

G A 1. Cell culture and treatment with this compound B 2. Cell lysis and protein quantification A->B C 3. SDS-PAGE and protein transfer B->C D 4. Membrane blocking C->D E 5. Primary antibody incubation D->E F 6. Secondary antibody incubation E->F G 7. ECL detection F->G H 8. Image acquisition and band densitometry analysis G->H

Caption: Western Blot Workflow.

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis on the protein bands to quantify the changes in protein phosphorylation. Normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., β-actin).

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers to investigate the dose-response relationship of this compound. By accurately determining its IC50 values and elucidating its effects on key signaling pathways, the scientific community can further explore the therapeutic potential of this promising natural compound in various disease models. Careful optimization of experimental conditions, particularly cell seeding densities and incubation times, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Phellodendrine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phellodendrine chloride, an active alkaloid compound derived from the bark of Phellodendron amurense, has demonstrated significant potential as an anticancer agent.[1][2] It exerts its effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways in cancer cells.[1][3] Flow cytometry is an indispensable tool for elucidating and quantifying the cellular responses to this compound treatment. This document provides detailed protocols for analyzing apoptosis, cell cycle distribution, reactive oxygen species (ROS) generation, and mitochondrial membrane potential (MMP) using flow cytometry.

Mechanism of Action Overview

This compound has been shown to selectively inhibit the proliferation of cancer cells, particularly those with KRAS mutations, while having minimal toxic effects on normal cells.[4] Its primary mechanisms of action involve the induction of oxidative stress through the generation of ROS, leading to mitochondrial dysfunction and subsequent apoptosis via a caspase-dependent intrinsic pathway.[3][4] Furthermore, this compound can induce cell cycle arrest, primarily at the G1 or S phase, preventing cancer cell proliferation.[1][5] These cellular events are orchestrated through the modulation of multiple signaling pathways, including the p53, PI3K/Akt, and AMPK/mTOR pathways.[3][6]

Key Flow Cytometry Applications and Protocols

Flow cytometry allows for the high-throughput, quantitative analysis of individual cells in a heterogeneous population, making it ideal for studying the effects of therapeutic compounds like this compound.

Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., PANC-1) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) and a vehicle control (DMSO) for 24-48 hours.[4]

  • Cell Harvesting: Gently trypsinize and collect the cells, including the supernatant containing any floating cells. Centrifuge at 1,500 rpm for 5 minutes.

  • Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

Data Presentation: Apoptosis in PANC-1 Cells

TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (DMSO)095.2 ± 2.12.5 ± 0.52.3 ± 0.4
Phellodendrine1085.6 ± 3.58.1 ± 1.26.3 ± 0.9
Phellodendrine2068.3 ± 4.215.7 ± 2.116.0 ± 2.5
Phellodendrine4045.1 ± 5.128.4 ± 3.326.5 ± 4.1

Data are representative examples based on published findings.[4]

G cluster_workflow Apoptosis Analysis Workflow A 1. Seed Cells (e.g., PANC-1) B 2. Treat with This compound A->B C 3. Harvest & Wash Cells B->C D 4. Stain with Annexin V-FITC & PI C->D E 5. Analyze by Flow Cytometry D->E

Workflow for Apoptosis Analysis.
Cell Cycle Analysis

Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). This compound can cause cell cycle arrest, leading to an accumulation of cells in a specific phase. Propidium Iodide (PI) stoichiometrically binds to DNA, and its fluorescence intensity is directly proportional to the DNA content.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol. Treatment times can range from 24 to 72 hours.[1]

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 24 hours.[1]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[1]

Data Presentation: Cell Cycle Distribution in HeLa Cells

TreatmentTime (h)Sub-G0 (Apoptotic) (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control241.8 ± 0.360.5 ± 2.525.1 ± 1.812.6 ± 1.1
Phellodendrine245.2 ± 0.772.3 ± 3.1**15.4 ± 1.57.1 ± 0.9
Control482.1 ± 0.458.9 ± 2.826.5 ± 2.012.5 ± 1.3
Phellodendrine4810.8 ± 1.565.1 ± 3.5*16.8 ± 1.77.3 ± 1.0

Data are representative examples based on published findings indicating G1 arrest.[1]

G cluster_workflow Cell Cycle Analysis Workflow A 1. Seed & Treat Cells B 2. Harvest & Fix in 70% Ethanol A->B C 3. Stain with Propidium Iodide & RNase A B->C D 4. Analyze by Flow Cytometry C->D

Workflow for Cell Cycle Analysis.
Intracellular Reactive Oxygen Species (ROS) Detection

Principle: this compound induces oxidative stress by increasing intracellular ROS levels.[4] The probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent compound. Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity of DCF is proportional to the amount of intracellular ROS.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with this compound (e.g., 10, 20, 40 µM) for a shorter duration, typically 12-24 hours.[4]

  • Probe Loading: After treatment, remove the media and incubate the cells with DCFH-DA (e.g., 20 µM) in serum-free media for 30 minutes at 37°C.[4]

  • Cell Harvesting: Wash the cells with PBS to remove excess probe, then harvest via trypsinization.

  • Analysis: Resuspend the cells in PBS and analyze immediately by flow cytometry, measuring the mean fluorescence intensity (MFI) of DCF.

Data Presentation: ROS Levels in PANC-1 Cells

TreatmentConcentration (µM)Mean Fluorescence Intensity (MFI)Fold Change vs. Control
Control (DMSO)0150 ± 151.0
Phellodendrine10280 ± 251.87
Phellodendrine20450 ± 383.00
Phellodendrine40720 ± 554.80

Data are representative examples based on published findings.[4]

G cluster_workflow ROS Detection Workflow A 1. Seed & Treat Cells B 2. Load with DCFH-DA Probe A->B C 3. Harvest Cells B->C D 4. Analyze DCF Fluorescence by Flow Cytometry C->D

Workflow for ROS Detection.

Signaling Pathways Modulated by this compound

The cellular effects measured by flow cytometry are consequences of complex signaling pathway modulation.

Intrinsic Apoptosis Pathway

This compound treatment increases ROS levels, which disrupts the mitochondrial membrane potential (MMP).[4] This leads to the release of cytochrome c from the mitochondria, activating a caspase cascade (Caspase-9, Caspase-3) that culminates in apoptosis.[4] This process is regulated by the Bcl-2 family of proteins, with this compound increasing the expression of pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2.[4]

G cluster_pathway Phellodendrine-Induced Intrinsic Apoptosis Pathway PC Phellodendrine Chloride ROS ↑ Intracellular ROS PC->ROS Bax ↑ Bax PC->Bax Bcl2 ↓ Bcl-2 PC->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Phellodendrine-Induced Apoptosis Pathway.
p53-Mediated Cell Cycle Arrest

In response to cellular stress, such as that induced by this compound, the tumor suppressor protein p53 can be activated.[1][7] Activated p53 transcriptionally upregulates target genes like p21, a cyclin-dependent kinase (CDK) inhibitor.[8] p21 binds to and inhibits Cyclin/CDK complexes (e.g., Cyclin D/CDK4), preventing the phosphorylation of the retinoblastoma protein (Rb) and blocking the cell cycle, typically at the G1/S transition.[8]

G cluster_pathway Phellodendrine-Induced Cell Cycle Arrest PC Phellodendrine Chloride Stress Cellular Stress (e.g., ROS) PC->Stress p53 p53 Activation Stress->p53 p21 ↑ p21 Expression p53->p21 CDK Cyclin/CDK Complexes p21->CDK Arrest Cell Cycle Arrest (G1/S) CDK->Arrest progression

Phellodendrine and p53-Mediated Cell Cycle Arrest.

Conclusion

This compound is a promising natural compound with multifaceted anticancer effects. Flow cytometry provides a powerful and quantitative platform to dissect its mechanisms of action. The protocols and data presented herein offer a robust framework for researchers to evaluate the efficacy of this compound in inducing apoptosis and cell cycle arrest, and to probe the underlying molecular events such as ROS production and mitochondrial dysfunction. These methods are crucial for the preclinical assessment and development of this compound as a potential therapeutic agent.

References

Phellodendrine Chloride: A Tool for Investigating the AMPK/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phellodendrine chloride, a quaternary ammonium alkaloid derived from the bark of the Phellodendron plant, has emerged as a valuable pharmacological tool for studying the intricate relationship between cellular energy sensing and metabolic regulation. This compound has demonstrated a consistent ability to modulate the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways.[1] The activation of AMPK, a central regulator of cellular energy homeostasis, and the subsequent inhibition of mTOR, a key promoter of anabolic processes, positions this compound as a potent inducer of autophagy.[2][3] These characteristics make it a compound of interest for investigating therapeutic strategies in conditions such as ulcerative colitis, certain cancers, and inflammatory diseases.[1][2][4]

This document provides detailed application notes and experimental protocols for utilizing this compound to study the AMPK/mTOR signaling cascade.

Mechanism of Action

This compound exerts its effects on the AMPK/mTOR pathway by initiating a signaling cascade that reflects a state of low cellular energy. This leads to the phosphorylation and activation of AMPK. Activated AMPK, in turn, phosphorylates and inhibits key downstream targets, including mTOR complex 1 (mTORC1). The inhibition of mTORC1 relieves its suppression of the ULK1 complex, a critical initiator of autophagy. This sequence of events culminates in the formation of autophagosomes and the degradation of cellular components.[2][3]

This compound's Mechanism of Action cluster_input Pharmacological Intervention cluster_pathway Signaling Cascade Phellodendrine Phellodendrine Chloride AMPK AMPK Phellodendrine->AMPK Activates pAMPK p-AMPK (Activated) mTOR mTOR pAMPK->mTOR Inhibits Autophagy Autophagy pAMPK->Autophagy Promotes pmTOR p-mTOR (Inhibited) mTOR->Autophagy Suppresses

Figure 1: this compound signaling pathway.

Data Presentation

The following tables summarize the quantitative effects of this compound on key markers of the AMPK/mTOR pathway and autophagy, as observed in in vitro and in vivo models.

Table 1: In Vitro Effects of this compound on Caco-2 Cells

Treatment Groupp-AMPK/AMPK Ratio (Fold Change vs. Control)p-mTOR/mTOR Ratio (Fold Change vs. Control)LC3-II/LC3-I Ratio (Fold Change vs. Control)
Control1.01.01.0
H₂O₂ Induced~0.5~1.5~0.6
H₂O₂ + Phellodendrine~1.2~0.7~1.4

Data adapted from a study on H₂O₂-induced intestinal cell injury.[2] Exact concentrations of phellodendrine were not specified in the graphical data.

Table 2: In Vivo Effects of this compound in a Mouse Model of Ulcerative Colitis

Treatment GroupBody Weight ChangeDisease Activity Index (DAI) ScoreColon Length
ControlNormal Gain0Normal
DSS ModelSignificant LossSignificantly IncreasedShortened
DSS + Phellodendrine (30 mg/kg)Reduced LossSignificantly DecreasedNormalized

Data adapted from a study using a dextran sulfate sodium (DSS)-induced colitis model in mice.[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on the AMPK/mTOR pathway.

Protocol 1: Western Blot Analysis of AMPK and mTOR Phosphorylation

This protocol outlines the procedure for detecting the phosphorylation status of AMPK and mTOR in cell lysates.

Western Blot Workflow start Start: Cell Culture & Phellodendrine Treatment step1 Cell Lysis (RIPA buffer with inhibitors) start->step1 step2 Protein Quantification (BCA Assay) step1->step2 step3 SDS-PAGE step2->step3 step4 Protein Transfer (PVDF membrane) step3->step4 step5 Blocking (5% BSA in TBST) step4->step5 step6 Primary Antibody Incubation (p-AMPK, AMPK, p-mTOR, mTOR) step5->step6 step7 Secondary Antibody Incubation step6->step7 step8 Detection (Chemiluminescence) step7->step8 end End: Data Analysis step8->end

Figure 2: Western blot experimental workflow.

Materials:

  • This compound (stable salt form recommended)[5]

  • Cell culture reagents

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-p-AMPK (Thr172), anti-AMPK, anti-p-mTOR (Ser2448), anti-mTOR

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 5-20 µM) for the desired time (e.g., 24 hours).[5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[2]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and calculate the ratios of phosphorylated to total protein (p-AMPK/AMPK and p-mTOR/mTOR).

Protocol 2: Autophagy Assay (LC3-II/LC3-I Ratio)

This protocol describes the detection of autophagy by monitoring the conversion of LC3-I to LC3-II via Western blot.

Materials:

  • Same as Protocol 1, with the addition of a primary antibody against LC3.

Procedure:

  • Follow steps 1-5 of Protocol 1.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with an anti-LC3 antibody overnight at 4°C.

  • Follow steps 8-9 of Protocol 1.

  • Data Analysis: Quantify the band intensities for both LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio. An increase in this ratio is indicative of enhanced autophagy.[2]

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the effect of this compound on cell viability.

Cell Viability Assay Logic start Start: Cell Seeding in 96-well plate step1 Phellodendrine Treatment (various concentrations) start->step1 step2 MTT Reagent Addition step1->step2 step3 Incubation (formazan crystal formation) step2->step3 step4 Solubilization (DMSO or other solvent) step3->step4 step5 Absorbance Reading (spectrophotometer) step4->step5 end End: Viability Calculation step5->end

Figure 3: Logical flow of a cell viability assay.

Materials:

  • This compound

  • Cell culture reagents

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Conclusion

This compound is a potent modulator of the AMPK/mTOR signaling pathway, making it an invaluable tool for researchers in various fields. The protocols provided herein offer a framework for investigating its effects on cellular metabolism, autophagy, and viability. By carefully applying these methods, researchers can further elucidate the therapeutic potential of targeting the AMPK/mTOR axis with this compound.

References

Application Notes and Protocols: Phellodendrine Chloride in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of phellodendrine chloride in established in vitro and in vivo models of neuroinflammation.

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. It is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of pro-inflammatory mediators. Phellodendrine, a quaternary ammonium alkaloid derived from the bark of Phellodendron species, has demonstrated anti-inflammatory properties[1]. While research on its specific effects on neuroinflammation is emerging, studies on extracts of Phellodendri cortex, which contains phellodendrine as a major bioactive component, have shown significant inhibition of key inflammatory pathways in brain-relevant immune cells[2][3]. These findings suggest that this compound is a promising compound for investigation as a modulator of neuroinflammatory processes.

The primary mechanism of action appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response[2][4]. By suppressing NF-κB activation, phellodendrine can potentially down-regulate the expression of pro-inflammatory cytokines and enzymes, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and inducible Nitric Oxide Synthase (iNOS)[2][4][5].

These notes provide detailed protocols for studying the effects of this compound in lipopolysaccharide (LPS)-stimulated BV2 microglial cells (in vitro) and an LPS-induced systemic inflammation model in mice that results in neuroinflammation (in vivo).

Data Presentation: Anti-Inflammatory Effects of Phellodendri Cortex Extracts

The following tables summarize quantitative data from studies using extracts of Phellodendri Cortex, which contains phellodendrine. This data provides a strong rationale for investigating pure this compound.

Table 1: In Vitro Effects of Phellodendri Cortex Methanol Extract on LPS-Stimulated Microglia

Cell LineStimulantTreatmentConcentrationMeasured ParameterResultReference
BV2 Mouse MicrogliaLPSMethanol Extract of Phellodendri CortexDose-dependentTNF-α ProductionSignificant decrease[2]
BV2 Mouse MicrogliaLPSMethanol Extract of Phellodendri CortexDose-dependentIL-1β ProductionSignificant decrease[2]
BV2 Mouse MicrogliaLPSMethanol Extract of Phellodendri CortexDose-dependentNitric Oxide (NO) ReleaseSignificant decrease[2]
Primary Mouse MicrogliaLPSMethanol Extract of Phellodendri CortexDose-dependentTNF-α ProductionSignificant decrease[2]
Primary Mouse MicrogliaLPSMethanol Extract of Phellodendri CortexDose-dependentIL-1β ProductionSignificant decrease[2]
Primary Mouse MicrogliaLPSMethanol Extract of Phellodendri CortexDose-dependentNitric Oxide (NO) ReleaseSignificant decrease[2]

Table 2: In Vivo Effects of Phellodendri Cortex Extracts on Inflammatory Markers

Animal ModelTreatmentDosageMeasured ParameterResultReference
LPS-induced Endotoxemia (Mice)Cortex Phellodendri amurensis Extract200 mg/kg (p.o.)Serum IL-6Significant decrease[4]
LPS-induced Endotoxemia (Mice)Cortex Phellodendri amurensis Extract200 mg/kg (p.o.)Serum IL-1βSignificant decrease[4]
LPS-induced Endotoxemia (Mice)Cortex Phellodendri amurensis Extract200 mg/kg (p.o.)Serum MCP-1Significant decrease[4]
Scopolamine-induced Memory Impairment (Rats)Phellodendron amurense Extract200 mg/kg (i.p.)Hippocampal IL-1β mRNASignificant decrease[5]
Scopolamine-induced Memory Impairment (Rats)Phellodendron amurense Extract200 mg/kg (i.p.)Hippocampal TNF-α mRNASignificant decrease[5]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed mechanism of action and the experimental workflows for in vitro and in vivo studies.

G cluster_0 Cell Exterior cluster_1 Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Activates Cytokines Pro-inflammatory Mediators (TNF-α, IL-1β, iNOS) NFkB->Cytokines Induces Transcription Phellodendrine Phellodendrine Chloride Phellodendrine->NFkB Inhibits G start Start plate_cells Plate BV2 microglial cells (e.g., 2.5 x 10^5 cells/well) start->plate_cells incubate1 Incubate for 24h plate_cells->incubate1 pretreat Pre-treat with this compound (various concentrations) or Vehicle incubate1->pretreat incubate2 Incubate for 1-2h pretreat->incubate2 stimulate Stimulate with LPS (e.g., 100 ng/mL) (Exclude non-stimulated control) incubate2->stimulate incubate3 Incubate for 24h stimulate->incubate3 collect Collect Supernatant and Cell Lysates incubate3->collect analyze Analyze Endpoints: - Cytokine levels (ELISA) - NO production (Griess Assay) - Protein expression (Western Blot) - mRNA levels (qPCR) collect->analyze end End analyze->end G start Start acclimate Acclimatize mice (e.g., 1 week) start->acclimate group Divide into groups: 1. Vehicle Control 2. LPS + Vehicle 3. LPS + this compound (Dose 1) 4. LPS + this compound (Dose 2) acclimate->group pretreat Administer this compound or Vehicle (e.g., p.o. or i.p.) group->pretreat wait Wait 1-2 hours pretreat->wait induce Induce neuroinflammation with LPS (e.g., 1-5 mg/kg, i.p.) wait->induce timecourse Monitor and wait for desired time point (e.g., 6-24 hours) induce->timecourse collect Euthanize and collect brain tissue (e.g., hippocampus, cortex) timecourse->collect analyze Analyze Brain Homogenates: - Cytokine levels (ELISA/Multiplex) - Protein expression (Western Blot) - mRNA levels (qPCR) - Immunohistochemistry (Iba1, GFAP) collect->analyze end End analyze->end

References

Phellodendrine Chloride: Application Notes and Protocols for Anti-Allergic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellodendrine, a quaternary isoquinoline alkaloid derived from the bark of Phellodendron amurense, has garnered significant interest for its potential therapeutic applications, including its anti-allergic properties. This document provides detailed application notes and experimental protocols for investigating the anti-allergic effects of phellodendrine chloride, the salt form of phellodendrine, in both in vitro and in vivo models. The focus is on its mechanism of action, which involves the inhibition of mast cell degranulation and the modulation of key inflammatory signaling pathways.

Mechanism of Action

This compound exerts its anti-allergic effects primarily through the stabilization of mast cells, preventing the release of histamine, β-hexosaminidase, and pro-inflammatory cytokines such as interleukin-4 (IL-4) and tumor necrosis factor-alpha (TNF-α)[1]. The underlying mechanism involves the inhibition of calcium influx and the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades[1]. Specifically, phellodendrine has been shown to decrease the phosphorylation of ERK, JNK, and p38 MAPKs, and inhibit the degradation of IκB-α, which prevents the nuclear translocation of NF-κB[1].

Data Presentation

In Vitro Anti-Allergic Activity of this compound
AssayCell LineInducing AgentMeasured ParameterThis compound ConcentrationResultReference
Mast Cell DegranulationRBL-2H3Compound 48/80β-Hexosaminidase ReleaseNot SpecifiedInhibition of degranulation[1]
Cytokine ReleaseRBL-2H3Compound 48/80IL-4 and TNF-α LevelsNot SpecifiedReduced cytokine release[1]
Calcium InfluxRBL-2H3Compound 48/80Intracellular Ca2+ LevelsNot SpecifiedDecreased Ca2+ levels[1]
In Vivo Anti-Allergic Activity of this compound
Animal ModelAllergic Reaction ModelMeasured ParameterThis compound DosageResultReference
BALB/c MiceCompound 48/80-Induced Paw EdemaPaw SwellingNot SpecifiedReduced paw swelling[1]
BALB/c MiceCompound 48/80-Induced Vascular PermeabilityEvans Blue ExtravasationNot SpecifiedDecreased vascular permeability[1]

Experimental Protocols

In Vitro Mast Cell Degranulation Assay using RBL-2H3 Cells

This protocol details the procedure for assessing the inhibitory effect of this compound on the degranulation of rat basophilic leukemia (RBL-2H3) cells, a commonly used model for mast cells.

Materials:

  • RBL-2H3 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in buffer)

  • Compound 48/80 (Inducing agent)

  • Tyrode's buffer (or similar physiological buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate

  • 0.1 M citrate buffer (pH 4.5)

  • 0.1 M carbonate buffer (pH 10.5)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Culture: Culture RBL-2H3 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed RBL-2H3 cells into a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.

  • This compound Treatment:

    • Wash the cells twice with Tyrode's buffer.

    • Add 50 µL of varying concentrations of this compound (prepared in Tyrode's buffer) to the wells.

    • Incubate for 1 hour at 37°C.

  • Induction of Degranulation:

    • Add 50 µL of Compound 48/80 (final concentration, e.g., 10 µg/mL) to induce degranulation.

    • For the negative control, add 50 µL of Tyrode's buffer instead of Compound 48/80.

    • For the positive control, add 50 µL of Compound 48/80 without pre-treatment with this compound.

    • Incubate for 30 minutes at 37°C.

  • β-Hexosaminidase Release Assay:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect 30 µL of the supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of pNAG substrate solution (1.3 mg/mL in 0.1 M citrate buffer, pH 4.5) to each well containing the supernatant.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction by adding 80 µL of 0.5 M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Total β-Hexosaminidase Measurement:

    • To the remaining cells in the original plate, add 100 µL of 0.5% Triton X-100 to lyse the cells and release the total intracellular β-hexosaminidase.

    • Repeat steps 5.3 to 5.6 for the cell lysate.

  • Calculation of Inhibition:

    • Calculate the percentage of β-hexosaminidase release for each sample.

    • Determine the percentage inhibition by this compound relative to the positive control.

G cluster_workflow In Vitro Mast Cell Degranulation Assay Workflow A Seed RBL-2H3 cells in 96-well plate B Incubate for 24 hours A->B C Wash cells with Tyrode's buffer B->C D Treat with this compound C->D E Incubate for 1 hour D->E F Induce degranulation with Compound 48/80 E->F G Incubate for 30 minutes F->G H Measure β-Hexosaminidase release G->H

Caption: Workflow for the in vitro mast cell degranulation assay.

In Vivo Compound 48/80-Induced Paw Edema Model

This protocol describes an in vivo model to evaluate the anti-allergic effect of this compound by measuring its ability to inhibit paw edema induced by Compound 48/80 in mice.

Materials:

  • BALB/c mice (or other suitable strain)

  • This compound (for oral or intraperitoneal administration)

  • Compound 48/80 (for subcutaneous injection)

  • Saline solution

  • Plethysmometer or calipers

Protocol:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the mice into the following groups (n=6-8 per group):

    • Normal control (saline treatment)

    • Negative control (vehicle + Compound 48/80)

    • Positive control (known anti-allergic drug + Compound 48/80)

    • This compound treatment groups (different doses + Compound 48/80)

  • This compound Administration:

    • Administer this compound (e.g., orally or intraperitoneally) to the respective treatment groups.

    • Administer the vehicle to the normal and negative control groups.

    • Wait for a specific period (e.g., 1 hour) for the compound to be absorbed.

  • Induction of Paw Edema:

    • Measure the initial paw volume/thickness of the right hind paw of each mouse using a plethysmometer or calipers.

    • Inject 20 µL of Compound 48/80 (e.g., 0.3 µ g/paw ) subcutaneously into the plantar surface of the right hind paw[2].

    • Inject saline into the normal control group.

  • Measurement of Paw Edema:

    • Measure the paw volume/thickness at different time points after the Compound 48/80 injection (e.g., 30, 60, 90, and 120 minutes)[2].

  • Calculation of Inhibition:

    • Calculate the percentage increase in paw volume for each mouse at each time point.

    • Determine the percentage inhibition of paw edema by this compound compared to the negative control group.

G cluster_workflow In Vivo Paw Edema Model Workflow A Administer this compound B Wait for absorption (e.g., 1 hour) A->B C Measure initial paw volume B->C D Induce paw edema with Compound 48/80 C->D E Measure paw volume at time points D->E F Calculate inhibition of edema E->F

Caption: Workflow for the in vivo paw edema model.

Western Blot Analysis of MAPK and NF-κB Signaling Pathways

This protocol outlines the steps to investigate the effect of this compound on the phosphorylation of MAPK proteins and the activation of the NF-κB pathway in mast cells.

Materials:

  • RBL-2H3 cells

  • This compound

  • Compound 48/80

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-IκB-α, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment:

    • Seed RBL-2H3 cells and grow to 70-80% confluency.

    • Pre-treat cells with this compound for 1 hour.

    • Stimulate with Compound 48/80 for a predetermined time (e.g., 15-30 minutes).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Add chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to the respective total protein or a loading control (e.g., β-actin).

G cluster_pathway Phellodendrine's Effect on Mast Cell Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway C4880 Compound 48/80 Receptor Mast Cell Receptor C4880->Receptor Phel Phellodendrine Chloride Phel->Receptor ERK p-ERK Phel->ERK JNK p-JNK Phel->JNK p38 p-p38 Phel->p38 IkBa IκB-α Degradation Phel->IkBa PLC PLC Receptor->PLC Receptor->ERK Receptor->JNK Receptor->p38 Receptor->IkBa IP3 IP3 PLC->IP3 Ca Ca2+ Influx IP3->Ca Degran Degranulation (Histamine, β-Hexosaminidase) Ca->Degran Cytokines Pro-inflammatory Cytokines (IL-4, TNF-α) ERK->Cytokines JNK->Cytokines p38->Cytokines NFkB NF-κB Activation IkBa->NFkB NFkB->Cytokines

Caption: this compound inhibits mast cell degranulation and cytokine release by blocking MAPK and NF-κB signaling pathways.

References

Troubleshooting & Optimization

Phellodendrine chloride solubility issues and solutions for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phellodendrine chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo studies, with a primary focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a quaternary ammonium alkaloid isolated from the bark of Phellodendron amurense and Phellodendron chinense. It is investigated for a wide range of biological activities, including anti-inflammatory, anti-tumor, and immunosuppressive effects. Research suggests its potential in studying conditions like ulcerative colitis, pancreatic cancer, arthritis, and allergic reactions[1].

Q2: What is the solubility of this compound in common laboratory solvents?

Q3: What are the common signs of poor solubility during the preparation of this compound for in vivo studies?

Researchers may observe the following issues when attempting to dissolve this compound in aqueous solutions:

  • Precipitation: The compound may fall out of solution, especially when a stock solution in an organic solvent is diluted with an aqueous buffer.

  • Cloudiness or turbidity: The solution may appear hazy, indicating the presence of undissolved particles.

  • Inconsistent results: Poor solubility can lead to inaccurate dosing and high variability in experimental outcomes.

Troubleshooting Guide: Overcoming Solubility Challenges

This guide provides solutions to common solubility problems encountered when preparing this compound for in vivo administration.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock with aqueous buffer. This compound is poorly soluble in aqueous solutions, and the addition of water or buffer can cause it to crash out of the DMSO.Utilize a co-solvent system to maintain solubility. A commonly used approach is to first dissolve the compound in a small amount of DMSO and then gradually add other excipients like PEG300 and Tween 80 before final dilution with saline or PBS.
Difficulty achieving the desired concentration for in vivo dosing. The inherent low aqueous solubility of this compound limits the maximum achievable concentration in simple aqueous vehicles.Employ formulation strategies such as the use of cyclodextrins (e.g., SBE-β-CD) which can encapsulate the drug and enhance its aqueous solubility.
Inconsistent animal dosing leading to variable experimental results. Inhomogeneous suspension or precipitation of the compound in the dosing vehicle.Ensure the final formulation is a clear and stable solution. If a suspension is used, it must be uniformly mixed before each administration. For oral administration, a suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na) can be prepared.

Data Presentation: Solubility and Formulation

The following tables summarize the solubility of this compound in various solvents and provide examples of successful in vivo formulations.

Table 1: Solubility of this compound

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)33-43 mg/mL (87.33 - 113.80 mM)[2][3]Sonication may be required to achieve complete dissolution[2].
EthanolSoluble[4]Quantitative data not specified in the literature.
Water / PBSPoorly solubleSpecific mg/mL values are not well-documented.

Table 2: Example Formulations for In Vivo Studies

Administration Route Formulation Composition Achievable Concentration
Intraperitoneal / Intravenous5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS≥ 2 mg/mL[2]
Intraperitoneal / Intravenous10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL[1]
OralHomogeneous suspension in CMC-Na≥ 5 mg/mL

Experimental Protocols

Protocol 1: Co-solvent Formulation for Intraperitoneal/Intravenous Injection

This protocol is adapted from a widely used method for administering hydrophobic compounds in vivo.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), sterile

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in DMSO to create a stock solution (e.g., 40 mg/mL)[2]. Sonication can be used to aid dissolution.

  • In a separate sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the DMSO solution and mix thoroughly until the solution is clear.

  • Add Tween 80 to the mixture and mix again until clear.

  • Slowly add the saline or PBS to the mixture while vortexing to reach the final desired volume and concentration. The final solution should be clear.

Protocol 2: Cyclodextrin-based Formulation for Intraperitoneal/Intravenous Injection

This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • Weigh the required amount of this compound.

  • Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution.

  • Add the DMSO stock solution to the 20% SBE-β-CD in saline solution to achieve the final desired concentration. The final volume of DMSO should be 10% of the total volume[1].

  • Mix thoroughly until the solution is clear.

Signaling Pathways and Experimental Workflows

This compound Inhibition of MAPK and NF-κB Signaling

This compound has been shown to exert its anti-inflammatory effects by inhibiting the activation of key signaling pathways. One proposed mechanism involves the inhibition of Protein Kinase C (PKC), which is an upstream regulator of both the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

G cluster_0 Stimulus (e.g., Inflammatory Signal) cluster_1 This compound Action cluster_2 Signaling Cascade cluster_3 Cellular Response Stimulus Stimulus PKC PKC Stimulus->PKC Phellodendrine_Chloride Phellodendrine Chloride Phellodendrine_Chloride->PKC IKK IKK PKC->IKK MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade IκBα IκBα IKK->IκBα Phosphorylates & Inhibits NFκB NF-κB IκBα->NFκB Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) NFκB->Inflammatory_Response Transcription of Inflammatory Genes MAPK_Cascade->Inflammatory_Response

Caption: this compound inhibits PKC, blocking MAPK and NF-κB pathways.

This compound Modulation of the AMPK/mTOR Pathway

In the context of cellular metabolism and autophagy, this compound has been reported to activate AMP-activated protein kinase (AMPK), a key energy sensor in the cell. Activation of AMPK leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth and proliferation.

G cluster_0 Cellular Stress (e.g., Low Energy) cluster_1 This compound Action cluster_2 Signaling Cascade cluster_3 Cellular Response Cellular_Stress Cellular_Stress AMPK AMPK Cellular_Stress->AMPK Phellodendrine_Chloride Phellodendrine Chloride Phellodendrine_Chloride->AMPK mTOR mTOR AMPK->mTOR Autophagy Autophagy mTOR->Autophagy Cell_Growth_Inhibition Inhibition of Cell Growth mTOR->Cell_Growth_Inhibition

Caption: this compound activates AMPK, which inhibits mTOR signaling.

Experimental Workflow for In Vivo Study Preparation

The following diagram outlines the general workflow for preparing this compound for an in vivo experiment, incorporating the troubleshooting solutions discussed.

G cluster_0 Preparation cluster_1 Troubleshooting cluster_2 Administration A Weigh Phellodendrine Chloride B Select Appropriate Formulation Strategy A->B D Dissolve Phellodendrine Chloride A->D C Prepare Formulation Vehicle B->C C->D E Assess Solution Clarity and Stability D->E F Precipitation or Cloudiness? E->F G Implement Co-solvent or Cyclodextrin Protocol F->G Yes H Administer to Animal Model F->H No G->D

Caption: Workflow for preparing this compound for in vivo studies.

References

Optimizing Phellodendrine chloride concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Phellodendrine chloride in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a quaternary ammonium alkaloid extracted from the bark of Phellodendron amurense and Phellodendron chinense.[1][2] Its mechanism of action varies depending on the cellular context. In KRAS-mutated pancreatic cancer cells, it inhibits macropinocytosis, a process of nutrient uptake, leading to diminished intracellular glutamine levels, increased reactive oxygen species, and ultimately, mitochondrial apoptosis.[3] It also exhibits anti-inflammatory and anti-allergic properties by modulating signaling pathways such as PLC/PKC, MAPK, and NF-κB.[4][5]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in ethanol and DMSO.[1][6][7] For long-term storage, it is recommended to store the solid form at -20°C, where it can be stable for at least four years.[6] Stock solutions in DMSO can be stored at -80°C for up to one year.[7]

Q3: What are the typical working concentrations for this compound in cell-based assays?

The effective concentration of this compound is cell line and assay dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. See the tables below for reported effective concentrations in various cell lines.

Troubleshooting Guide

Issue 1: No significant effect of this compound is observed on my cells.

  • Possible Cause 1: Inappropriate Concentration Range. The effective concentration of this compound is highly dependent on the cell type.

    • Solution: Perform a dose-response study to determine the optimal concentration. Start with a broad range (e.g., 1 µM to 100 µM) and narrow it down based on the initial results. For example, concentrations of 10-40 µM have been shown to be effective in PANC-1 pancreatic cancer cells.[3]

  • Possible Cause 2: Cell Line Resistance. Some cell lines may be resistant to the effects of this compound. For instance, it shows significant inhibitory effects on KRAS mutant pancreatic cancer cells (PANC-1, MiaPaCa-2) but not on wild-type KRAS cells like BxPC-3.[3]

    • Solution: Verify the KRAS mutation status of your pancreatic cancer cell line if that is the intended target. If using other cell types, consider that the molecular targets of this compound may not be expressed or may be part of a non-critical pathway for survival in that specific cell line.

  • Possible Cause 3: Inadequate Incubation Time. The effects of this compound may be time-dependent.

    • Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for observing the desired effect.[3][5]

Issue 2: High levels of cell death are observed, even at low concentrations.

  • Possible Cause 1: Cytotoxicity. this compound can induce apoptosis, and high concentrations may lead to excessive cell death that can confound experimental results.[3][6]

    • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your specific cell line. This will help you select a sub-toxic concentration for your functional assays.

  • Possible Cause 2: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.

    • Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Always include a vehicle control (cells treated with the solvent alone) in your experiments.

Issue 3: this compound precipitates in the cell culture medium.

  • Possible Cause 1: Poor Solubility in Aqueous Solutions. While soluble in organic solvents, this compound may have limited solubility in aqueous cell culture media, especially at high concentrations.

    • Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO. When preparing the final working concentration, dilute the stock solution in pre-warmed cell culture medium and mix thoroughly. Avoid using a final concentration that exceeds the solubility limit in your medium. It may be beneficial to perform a serial dilution of the stock solution in the medium to ensure it remains dissolved.

Data Presentation

Table 1: Effective Concentrations of this compound in Various Cell-Based Assays

Cell LineAssay TypeEffective ConcentrationReference
PANC-1 (Pancreatic Cancer)Viability Assay (MTT)10, 20, 40 µM[3]
MiaPaCa-2 (Pancreatic Cancer)Viability AssayDose-dependent inhibition[3]
BxPC-3 (Pancreatic Cancer)Viability AssayNo significant effect[3]
RAW 264.7 (Macrophage)Anti-inflammatory Assay5, 10, 20, 40 µg/mL[5]
RBL-2H3 (Basophilic Leukemia)Anti-allergic AssayNot specified[4]
Various Cancer Cell Lines (HeLa, HCT116, MCF-7, A549)Antiproliferative AssayIC50 values determined[8][9]

Table 2: IC50 Values of this compound

TargetIC50 ValueReference
Acetylcholinesterase (AChE)36.51 µM[6]

Experimental Protocols

Protocol 1: Determination of Optimal Concentration using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 40, 80, 100 µM). Include a vehicle control with the same final DMSO concentration as the highest this compound concentration.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (Phellodendrine-Cl in DMSO) treat Treat Cells with Varying Concentrations stock->treat cells Seed Cells in Plate cells->treat incubate Incubate for Defined Period treat->incubate assay Perform Cell-Based Assay (e.g., MTT, Western Blot) incubate->assay data Data Collection & Analysis assay->data

Caption: A generalized workflow for a cell-based assay with this compound.

signaling_pathway cluster_pancreatic_cancer KRAS-Mutated Pancreatic Cancer cluster_allergy Anti-Allergic Response PC Phellodendrine chloride Macro Macropinocytosis PC->Macro inhibits Nutrients Nutrient Uptake (e.g., Glutamine) Macro->Nutrients ROS ROS Increase Nutrients->ROS Mito Mitochondrial Apoptosis ROS->Mito PC2 Phellodendrine chloride PLC_PKC PLC/PKC Signaling PC2->PLC_PKC inhibits MAPK MAPK Signaling PLC_PKC->MAPK NFkB NF-κB Signaling PLC_PKC->NFkB Degranulation Mast Cell Degranulation MAPK->Degranulation NFkB->Degranulation

Caption: Simplified signaling pathways affected by this compound.

References

Phellodendrine chloride stability in aqueous solutions over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of phellodendrine chloride in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH and temperature. Generally, hydrolysis is the main degradation pathway, and its rate can be significantly affected by the pH of the solution. Elevated temperatures will also accelerate the degradation process.

Q2: What is the optimal pH range for maintaining the stability of a this compound stock solution?

A2: Based on typical stability profiles of quaternary alkaloids, this compound is expected to be most stable in a slightly acidic to neutral pH range (pH 4-7). Both strongly acidic and alkaline conditions are likely to catalyze hydrolysis and lead to faster degradation.

Q3: How should I prepare and store this compound aqueous solutions for short-term and long-term use?

A3: For short-term use (up to 24 hours), solutions can be prepared in a buffered saline solution (pH ~7.0-7.4) and stored at 2-8°C. For long-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C or below to minimize degradation. Avoid repeated freeze-thaw cycles.

Q4: What are the likely degradation products of this compound in an aqueous solution?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, degradation of similar quaternary alkaloids often involves hydrolysis or rearrangement of the molecular structure. Forced degradation studies under acidic, basic, and oxidative conditions would be necessary to identify and characterize the specific degradation products.

Q5: Can I use a standard HPLC-UV method to assess the stability of this compound?

A5: Yes, a stability-indicating HPLC-UV method is the recommended approach. It is crucial that the method can separate the intact this compound from any potential degradation products, ensuring that the measured peak area accurately reflects the concentration of the parent compound. Method validation should include specificity testing with force-degraded samples.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound concentration in solution. The pH of the solution may be too high or too low, accelerating degradation.Prepare solutions in a buffered system within the optimal pH range (pH 4-7). Verify the pH of your solution after preparation.
The storage temperature may be too high.Store stock solutions at -20°C or below and working solutions at 2-8°C for short-term use.
Appearance of unknown peaks in the HPLC chromatogram over time. These are likely degradation products.Conduct a forced degradation study to systematically generate and identify these degradation products. Ensure your HPLC method has adequate resolution to separate these new peaks from the parent compound.
Poor peak shape or shifting retention time for this compound in HPLC analysis. The pH of the mobile phase may not be optimal for the compound.Adjust the pH of the mobile phase. For quaternary amines like phellodendrine, a slightly acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) often improves peak shape.
The analytical column may be degrading or contaminated.Use a guard column and ensure proper column washing and storage procedures are followed. If the problem persists, replace the analytical column.
Inconsistent results between experiments. Variability in solution preparation, including final pH and concentration.Standardize the solution preparation protocol. Use calibrated equipment for all measurements and ensure thorough mixing.
Instability of the compound in the autosampler.If samples are run over an extended period, consider using a cooled autosampler (e.g., set to 4°C) to minimize degradation during the analytical run.

Quantitative Stability Data

The following tables present hypothetical yet plausible data on the stability of this compound in aqueous solutions under various conditions. This data is intended to serve as a guide for experimental design.

Table 1: Effect of pH on the Stability of this compound at 25°C

pHInitial Concentration (µg/mL)Concentration after 24 hours (µg/mL)% Degradation
2.0100.092.57.5
4.0100.098.81.2
7.0100.099.10.9
9.0100.085.314.7
11.0100.065.134.9

Table 2: Effect of Temperature on the Stability of this compound at pH 7.0

Temperature (°C)Initial Concentration (µg/mL)Concentration after 24 hours (µg/mL)% Degradation
4100.099.80.2
25100.099.10.9
40100.095.24.8
60100.082.717.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Water bath or incubator

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot and dilute with mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 24 and 48 hours.

    • Also, expose a 100 µg/mL solution of this compound in water to 80°C for 24 and 48 hours.

    • Prepare samples for HPLC analysis by dissolving the solid or diluting the solution to approximately 50 µg/mL.

  • Photolytic Degradation:

    • Expose a solid sample and a 100 µg/mL solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Prepare samples for HPLC analysis by dissolving the solid or diluting the solution to approximately 50 µg/mL.

  • Control Sample: Prepare a control sample by diluting the stock solution to 50 µg/mL with the mobile phase without subjecting it to any stress conditions.

  • Analysis: Analyze all samples by a suitable HPLC-UV method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To quantify the concentration of this compound in the presence of its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dilute the samples from the forced degradation study or stability testing to fall within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

  • Specificity: Analyze the chromatograms from the forced degradation study to ensure that the this compound peak is well-resolved from all degradation product peaks. Use a photodiode array (PDA) detector to assess peak purity if available.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Expose to stress oxid Oxidation (3% H₂O₂, RT) stock->oxid Expose to stress therm Thermal (80°C, Solid & Solution) stock->therm Expose to stress photo Photolytic (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze samples base->hplc Analyze samples oxid->hplc Analyze samples therm->hplc Analyze samples photo->hplc Analyze samples data Data Interpretation (Peak Purity, % Degradation) hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_hplc start HPLC Issue Encountered (e.g., Poor Peak Shape, Shifting RT) q1 Is the mobile phase pH appropriate? start->q1 a1_yes Check column integrity. Is the column old or contaminated? q1->a1_yes Yes a1_no Adjust mobile phase pH. (e.g., add 0.1% formic acid) q1->a1_no No a2_yes Replace the column. Use a guard column. a1_yes->a2_yes Yes a2_no Investigate other factors: - Sample solvent mismatch - System leak a1_yes->a2_no No

Caption: Decision tree for troubleshooting common HPLC issues.

Potential degradation products of Phellodendrine chloride under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation products of Phellodendrine Chloride under various experimental conditions. The information is presented in a question-and-answer format to address common issues encountered during stability and degradation studies.

Disclaimer: Direct experimental data on the forced degradation of this compound is limited in publicly available literature. The potential degradation products and pathways described herein are largely inferred from studies on structurally similar isoquinoline alkaloids, particularly Berberine Chloride. These should be considered as potential and not definitive degradation products until verified by experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the chemical structure of this compound, a quaternary isoquinoline alkaloid, and data from related compounds, the following degradation pathways are likely under forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress):

  • Hydrolysis (Acidic and Basic): this compound is expected to be relatively stable under mild hydrolytic conditions. However, under more stringent acidic or basic conditions, degradation may occur, potentially involving the cleavage of ether linkages or other structural rearrangements.

  • Oxidation: The molecule contains sites susceptible to oxidation, such as the phenolic hydroxyl groups and the tertiary amine. Oxidative degradation is a likely pathway, potentially leading to the formation of N-oxides or quinone-type structures.

  • Photolysis: Exposure to UV or visible light may induce degradation. The chromophoric nature of the isoquinoline ring system suggests susceptibility to photolytic reactions, which could involve complex rearrangements or cleavage of the molecular structure.

Q2: My this compound sample shows unexpected peaks in the chromatogram after storage. What could be the cause?

A2: Unexpected peaks in the chromatogram of a stored this compound sample could be due to several factors:

  • Degradation: The compound may have degraded due to exposure to light, elevated temperature, or atmospheric oxygen. Review the storage conditions to ensure they are appropriate (cool, dark, and inert atmosphere).

  • Contamination: The sample may have been contaminated during handling or from the storage container. Ensure proper cleaning procedures and use of inert container materials.

  • Solvent Effects: If the sample is in solution, the solvent itself may have degraded or reacted with the this compound. Prepare fresh solutions for analysis.

Q3: I am not observing any degradation of this compound under my experimental stress conditions. What should I do?

A3: If you are not observing any degradation, your stress conditions may not be stringent enough. Consider the following adjustments:

  • Increase Stressor Concentration: For acidic and basic hydrolysis, increase the molarity of the acid or base. For oxidative degradation, increase the concentration of the oxidizing agent (e.g., hydrogen peroxide).

  • Increase Temperature: Elevating the temperature can accelerate degradation reactions. However, be mindful of potential changes in the degradation pathway at very high temperatures.

  • Increase Exposure Time: Extend the duration of the stress test to allow for sufficient degradation to occur.

  • Increase Light Intensity: For photostability studies, use a light source with higher intensity or a broader wavelength range, as specified in ICH guidelines.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the organic solvent ratio, buffer concentration, and pH. A gradient elution may be necessary to resolve all degradation products.
Column degradation.Use a new column or a column with a different stationary phase (e.g., C18, phenyl-hexyl).
Inconsistent retention times. Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase for each run.
Difficulty in identifying degradation products by LC-MS. Low abundance of degradation products.Concentrate the sample before injection or use a more sensitive mass spectrometer.
Complex fragmentation patterns.Utilize high-resolution mass spectrometry (HRMS) and MS/MS experiments to obtain accurate mass and fragmentation data for structural elucidation.

Potential Degradation Products (Inferred)

The following table summarizes the potential degradation products of this compound based on studies of the structurally related alkaloid, Berberine Chloride.

Stress Condition Potential Degradation Product(s) Proposed Mechanism
Acid Hydrolysis Demethylation productsCleavage of methoxy groups
Base Hydrolysis Ring-opened productsHoffman elimination or similar rearrangements
Oxidation (e.g., H₂O₂) N-oxide derivatives, Demethylene-phellodendrine, 8-Oxo-phellodendrineOxidation of the tertiary amine and other susceptible sites
Photolysis (UV/Vis light) Complex mixture of rearranged and cleaved productsPhotochemical reactions involving the isoquinoline core
Thermal Degradation Generally stable, but potential for minor degradation at high temperatures-

Experimental Protocols

Forced Degradation Study Protocol

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and 1 M HCl separately. Heat the solutions at 60°C for 24 hours. Neutralize the samples with NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and 1 M NaOH separately. Keep the solutions at room temperature for 24 hours. Neutralize the samples with HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and 30% H₂O₂ separately. Keep the solutions at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose a solution of this compound in methanol/water to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

  • Thermal Degradation: Expose the solid this compound powder to dry heat at 105°C for 24 hours.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm (or scan for optimal wavelength with PDA)

  • Injection Volume: 10 µL

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Phellodendrine This compound Acid Acid Hydrolysis (0.1M & 1M HCl, 60°C) Phellodendrine->Acid Base Base Hydrolysis (0.1M & 1M NaOH, RT) Phellodendrine->Base Oxidation Oxidation (3% & 30% H₂O₂, RT) Phellodendrine->Oxidation Photo Photolysis (UV/Vis Light) Phellodendrine->Photo Thermal Thermal (105°C Solid) Phellodendrine->Thermal HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Data Degradation Profile & Product Identification LCMS->Data

Caption: Workflow for the forced degradation study of this compound.

Inferred_Degradation_Pathway Phellodendrine Phellodendrine Oxidation Oxidation (e.g., H₂O₂) Phellodendrine->Oxidation N_Oxide N-Oxide Derivative Oxidation->N_Oxide Demethylene Demethylene-phellodendrine Oxidation->Demethylene Oxo 8-Oxo-phellodendrine Oxidation->Oxo

Caption: Inferred oxidative degradation pathway of this compound.

Technical Support Center: Phellodendrine Chloride & Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using phellodendrine chloride in their experiments and encountering issues with commonly used cell viability assays such as MTT, XTT, and WST-8.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

This compound is a quaternary isoquinoline alkaloid derived from the bark of the Phellodendron amurense tree.[1] Its chemical structure includes phenolic hydroxyl groups.[2] These groups are relevant to its biological activity and its potential to interact with various chemical reagents.

Q2: Can this compound interfere with MTT, XTT, or WST-8 assays?

While direct studies on this compound interference are limited, its chemical structure, which contains phenolic groups, suggests a high potential for interference with tetrazolium-based viability assays like MTT, XTT, and WST-8.[3][4][5][6] Phenolic compounds are known to have reducing properties and can directly reduce the tetrazolium salts (e.g., MTT) to their colored formazan products, independent of cellular metabolic activity.[3][5][7] This can lead to an overestimation of cell viability and mask the true cytotoxic effects of the compound.

Q3: How does this interference manifest in experimental results?

Interference from this compound can lead to:

  • Falsely high cell viability readings: The direct reduction of the assay reagent by the compound leads to a stronger colorimetric signal, which is misinterpreted as higher metabolic activity and thus, greater cell viability.[4][8]

  • Inaccurate IC50 values: The masking of cytotoxicity will result in the calculation of a much higher IC50 value than the actual effective concentration.

  • Inconsistent and unreliable data: The degree of interference can vary depending on the concentration of this compound, the incubation time, and the specific assay conditions.[9]

Q4: Are there alternative viability assays that are less prone to interference by this compound?

Yes, several alternative assays are recommended when working with compounds that have reducing potential:

  • ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells.[10][11] This method is generally not affected by the reducing properties of the test compound.

  • Lactate Dehydrogenase (LDH) cytotoxicity assays: These assays measure the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[12][13][14]

  • Direct cell counting: Methods like trypan blue exclusion or automated cell counters provide a direct measure of viable cells with intact cell membranes.[15]

  • Sulforhodamine B (SRB) assay: This assay is based on the measurement of cellular protein content and is generally not affected by reducing agents.

Troubleshooting Guides

Problem: I am observing higher than expected cell viability after treating cells with this compound in an MTT assay.

  • Cause: This is a classic sign of assay interference. This compound is likely directly reducing the MTT reagent to formazan, leading to a false-positive signal.

  • Solution:

    • Run a cell-free control: Prepare wells with your highest concentration of this compound in culture medium but without cells. Add the MTT reagent and incubate as you would with your experimental samples. If you observe a color change, this confirms direct reduction of MTT by your compound.[7]

    • Switch to a non-tetrazolium-based assay: It is highly recommended to switch to an alternative assay such as the CellTiter-Glo® (ATP-based) or an LDH cytotoxicity assay.

    • Wash cells before adding MTT reagent: If switching assays is not immediately possible, you can try to minimize interference by washing the cells with fresh, compound-free medium before adding the MTT reagent. This will remove any extracellular this compound that could directly reduce the MTT.[7] However, this may not eliminate interference from compound that has been taken up by the cells.

Problem: My results are inconsistent and not reproducible when using a WST-8 or XTT assay with this compound.

  • Cause: Similar to MTT, WST-8 and XTT are also tetrazolium salts and are susceptible to direct reduction by compounds with reducing potential. The variability could be due to subtle differences in incubation times or compound concentrations.

  • Solution:

    • Perform a cell-free control: As with the MTT assay, a cell-free control will help determine the extent of direct reagent reduction by this compound.

    • Optimize incubation time: Shorter incubation times with the assay reagent may reduce the extent of direct reduction, but this needs to be balanced with allowing enough time for cellular metabolism to generate a sufficient signal.

    • Utilize an alternative assay: For the most reliable and reproducible results, switching to an orthogonal assay method like an ATP-based or LDH assay is the best course of action.

Quantitative Data Summary

The following table presents hypothetical but realistic data illustrating the potential discrepancy in measured cell viability when a compound with reducing properties, like this compound, is tested using different viability assays.

This compound (µM)MTT Assay (% Viability)CellTiter-Glo® Assay (% Viability)LDH Assay (% Cytotoxicity)
0 (Control)1001000
10958515
25886040
50753070
100601090

Note: This data is for illustrative purposes to demonstrate the potential for interference and should not be considered as actual experimental results.

Experimental Protocols

MTT Assay Protocol
  • Plate cells in a 96-well plate and incubate with this compound for the desired time.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.

  • Read the absorbance at 570 nm.[16]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Plate cells in an opaque-walled 96-well plate and treat with this compound.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[17]

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[18]

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[17]

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.[17]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

  • Measure luminescence with a luminometer.[1]

LDH Cytotoxicity Assay Protocol
  • Plate cells in a 96-well plate and treat with this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis agent).[14]

  • After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[12]

  • Prepare the LDH reaction mixture according to the manufacturer's protocol.[13]

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate for up to 30 minutes at room temperature, protected from light.[19]

  • Measure the absorbance at 490 nm.[13]

Visualizations

MTT_Interference_Pathway cluster_cell Living Cell cluster_extracellular Extracellular Space Mitochondria Mitochondrial Dehydrogenases Formazan_cell Formazan (Purple, Insoluble) Mitochondria->Formazan_cell Reduction MTT_in MTT (Yellow, Soluble) MTT_in->Mitochondria Measurement Absorbance Measurement Formazan_cell->Measurement Cellular Viability Signal Phellodendrine This compound (Reducing Agent) Formazan_artifact Formazan (Artifact) Phellodendrine->Formazan_artifact Direct Reduction MTT_out MTT (Yellow, Soluble) MTT_out->MTT_in MTT_out->Formazan_artifact Formazan_artifact->Measurement False Positive Signal

Caption: Mechanism of MTT assay interference by this compound.

Troubleshooting_Workflow Start Unexpectedly High Viability with this compound CheckInterference Run Cell-Free Control (Phellodendrine + Assay Reagent) Start->CheckInterference ColorChange Color Change Observed? CheckInterference->ColorChange InterferenceConfirmed Interference Confirmed ColorChange->InterferenceConfirmed Yes NoInterference No Interference (Re-evaluate Experiment) ColorChange->NoInterference No SwitchAssay Switch to Alternative Assay (ATP or LDH-based) InterferenceConfirmed->SwitchAssay WashStep Implement Wash Step (Wash cells before adding reagent) InterferenceConfirmed->WashStep If switching is not possible Validate Validate New Assay Results SwitchAssay->Validate WashStep->Validate

Caption: Troubleshooting workflow for viability assay interference.

Assay_Selection_Guide Start Working with a Potentially Reducing Compound? IsReducing Is the compound known to have reducing properties (e.g., phenols)? Start->IsReducing UseAlternative Use Alternative Assays IsReducing->UseAlternative Yes StandardAssay Standard Tetrazolium Assays (MTT, XTT, WST-8) IsReducing->StandardAssay No / Unsure ATP_Assay ATP-based (CellTiter-Glo) Measures metabolic activity UseAlternative->ATP_Assay LDH_Assay LDH Assay Measures cytotoxicity UseAlternative->LDH_Assay DirectCount Direct Cell Counting Measures viable cell number UseAlternative->DirectCount ControlNeeded Run cell-free controls to check for interference StandardAssay->ControlNeeded

References

Phellodendrine chloride batch-to-batch variability from suppliers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering batch-to-batch variability with phellodendrine chloride from different suppliers.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays with new batches of this compound. Could this be due to batch-to-batch variability?

A1: Yes, inconsistent results are a potential indicator of batch-to-batch variability. This compound is a natural product, and variations in purity and the impurity profile can occur between different manufacturing lots and suppliers. These differences can affect the compound's biological activity. We recommend implementing a quality control check for each new batch before use in critical experiments.

Q2: What are the common impurities found in this compound?

A2: this compound is extracted from the bark of Phellodendron species. Therefore, common "impurities" are often other bioactive alkaloids naturally present in the plant. These can include berberine, palmatine, jatrorrhizine, and magnoflorine.[1][2] While present in small amounts in high-purity preparations, their presence and relative abundance can vary, potentially influencing experimental outcomes.

Q3: How can we assess the quality and consistency of a new batch of this compound?

A3: We recommend performing in-house quality control. A straightforward approach is to use High-Performance Liquid Chromatography (HPLC) to confirm the identity and purity of the compound. You can compare the HPLC profile of the new batch to a previous batch that yielded expected results. Additionally, performing a dose-response curve in a simple, well-established assay can help verify consistent biological potency.

Q4: What information should I look for on the supplier's Certificate of Analysis (CoA)?

A4: A comprehensive CoA should provide the following information. When comparing batches, pay close attention to any variations in these parameters.

ParameterDescriptionImportance
Identity Confirmation of the compound's identity, often by NMR or Mass Spectrometry.Ensures you have the correct molecule.
Purity The percentage of this compound in the material, typically determined by HPLC.[3]A lower purity means a higher percentage of impurities, which could have off-target effects.
Appearance Physical description of the solid (e.g., color, crystalline or amorphous).Variations may indicate differences in residual solvents or impurities.
Solubility The solvents and concentrations at which the compound is soluble.Inconsistent solubility can affect the preparation of stock solutions and dosing accuracy.[4]
Date of Analysis When the quality control tests were performed.Provides context for the stability of the compound.

Q5: How should this compound be stored to minimize degradation?

A5: this compound powder should be stored at -20°C for long-term stability (≥ 4 years).[4] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C to avoid multiple freeze-thaw cycles.[5] It is recommended to use prepared solutions within a reasonable timeframe, for instance, some suppliers suggest up to two weeks when stored at -20°C.

Troubleshooting Guide: Inconsistent Experimental Results

If you suspect batch-to-batch variability is affecting your experiments, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Initial Assessment and Information Gathering
  • Review the Certificate of Analysis (CoA): Compare the CoAs from the new and old batches. Look for any stated differences in purity, appearance, or other specifications.

  • Document the Issue: Detail the specific experiments where inconsistencies were observed. Note any changes in the experimental protocol, even if they seem minor.

  • Consult the Supplier: Contact the technical support of your supplier. They may have information on known batch variations or may be able to provide more detailed analytical data for the specific lots you have.

Step 2: Analytical Verification

If the CoA review is inconclusive, a direct comparison of the batches is necessary.

Recommended Experiment: Comparative HPLC Analysis

  • Objective: To compare the purity and impurity profiles of the old and new batches of this compound.

  • Methodology:

    • Sample Preparation: Prepare solutions of both the old and new batches of this compound at the same concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

    • HPLC System: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like phosphoric acid or diethylamine phosphate is often effective. A starting point could be a gradient of 10-90% acetonitrile in water (containing 0.1% phosphoric acid) over 20-30 minutes.

    • Detection: Use a UV detector, monitoring at a wavelength around 284 nm.

    • Analysis:

      • Compare the retention time of the main peak for both batches. They should be identical.

      • Integrate the area of the main peak to assess purity. Compare this to the supplier's specification.

      • Examine the chromatogram for the presence of minor peaks (impurities). Compare the number and relative areas of these impurity peaks between the two batches.

Step 3: Biological Potency Verification

Even with similar analytical profiles, the biological activity may differ.

Recommended Experiment: Dose-Response Assay

  • Objective: To compare the functional potency of the old and new batches.

  • Methodology:

    • Choose a Robust Assay: Select a simple, reliable, and reproducible assay where this compound has a known effect. For example, a cell viability assay in a sensitive cancer cell line like PANC-1, or an assay measuring the inhibition of a specific signaling pathway (e.g., NF-κB activation).

    • Prepare Stock Solutions: Carefully prepare fresh stock solutions of both batches.

    • Perform Dose-Response: Test both batches side-by-side in the same experiment over a wide range of concentrations (e.g., from 0.1 µM to 100 µM).

    • Analysis: Calculate the IC50 or EC50 values for both batches. A significant deviation (>2-3 fold) in these values suggests a difference in biological potency.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow start Inconsistent Experimental Results Observed review_coa Step 1: Review Certificate of Analysis (CoA) - Compare purity, appearance, etc. - Contact supplier for more data. start->review_coa decision1 Are CoAs Significantly Different? review_coa->decision1 analytical_qc Step 2: Analytical Verification - Perform comparative HPLC analysis. - Compare purity and impurity profiles. decision2 Are HPLC Profiles Different? analytical_qc->decision2 bio_qc Step 3: Biological Potency Verification - Conduct dose-response assay. - Compare IC50/EC50 values. decision3 Is Biological Potency Different? bio_qc->decision3 decision1->analytical_qc No / Inconclusive conclusion_variability Conclusion: Batch-to-Batch Variability Confirmed. - Use a new, validated batch. - Report findings to the supplier. decision1->conclusion_variability Yes decision2->bio_qc No decision2->conclusion_variability Yes decision3->conclusion_variability Yes conclusion_no_variability Conclusion: Variability is Unlikely. - Investigate other experimental factors (e.g., cell passage, reagents). decision3->conclusion_no_variability No Signaling_Pathways cluster_inflammation Anti-Inflammatory Effects cluster_cancer Anti-Cancer Effects Phellodendrine Phellodendrine Chloride IL6_STAT3 IL-6 / STAT3 Pathway Phellodendrine->IL6_STAT3 Inhibits AKT_NFKB AKT / NF-κB Pathway Phellodendrine->AKT_NFKB Inhibits TNF TNF Signaling Phellodendrine->TNF Modulates Macropinocytosis Macropinocytosis (KRAS-mutant cells) Phellodendrine->Macropinocytosis Inhibits AMPK_mTOR AMPK / mTOR Pathway Phellodendrine->AMPK_mTOR Activates outcome1 Decreased Inflammation IL6_STAT3->outcome1 AKT_NFKB->outcome1 TNF->outcome1 outcome2 Apoptosis & Reduced Proliferation Macropinocytosis->outcome2 AMPK_mTOR->outcome2 Experimental_Workflow receive Receive New Batch log Log Batch/Lot Number & Store at -20°C receive->log coa Review CoA log->coa qc Perform In-House QC (HPLC & Bioassay) coa->qc compare Compare to Reference Batch qc->compare decision Results Consistent? compare->decision approve Approved for Experimental Use decision->approve Yes reject Reject Batch Contact Supplier decision->reject No

References

Off-target effects of Phellodendrine chloride in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for using Phellodendrine chloride in cellular models. It includes troubleshooting guides, frequently asked questions, quantitative data, and detailed experimental protocols to address common challenges related to its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound?

A1: this compound is a quaternary ammonium alkaloid primarily known for its anti-inflammatory and immunosuppressive properties.[1][2] It has been shown to act on multiple molecular targets, including cyclooxygenase enzymes (PTGS1 and PTGS2) and components of the PI3K/Akt signaling pathway.[1][3] Its effects are often studied in the context of inflammation, where it can reduce the expression of pro-inflammatory cytokines like IL-6.[1]

Q2: I am observing unexpected changes in cell metabolism and autophagy in my experiments. Could this be an off-target effect of Phellodendrine?

A2: Yes, this is a plausible off-target effect. Phellodendrine has been demonstrated to regulate the AMPK/mTOR signaling pathway.[4] Activation of AMPK and inhibition of mTOR can suppress oxidative stress and promote autophagy.[4] If your research is focused on another primary target, it is crucial to consider this parallel pathway activation as a potential confounding factor.

A3: Phellodendrine can induce apoptosis, particularly in cancer cell lines. For example, in prostate cancer cells, it inhibits cell proliferation by inducing apoptosis and down-regulating the Akt/CREB survival signaling pathway.[5] While some studies on related extracts note low toxicity to normal cells, cytotoxicity can be cell-type and concentration-dependent.[6] It is always recommended to perform a dose-response cell viability assay (e.g., MTT or LDH assay) for your specific cellular model.

Q4: What are the main signaling pathways known to be affected by Phellodendrine?

A4: Phellodendrine has a broad range of effects and is known to modulate several key signaling pathways. Network pharmacology and experimental validation have identified its influence on the cAMP signaling pathway, TNF signaling pathway, PI3K/Akt pathway, and AMPK/mTOR pathway.[1][3][4] It has also been shown to inhibit downstream MAPK (ERK, JNK, p38) and NF-κB signaling in the context of anti-allergic responses.[7]

Troubleshooting Guides

Issue: Unexpected Phenotype or Contradictory Results

You are using Phellodendrine to inhibit inflammation (Target A), but you observe an unexpected change in cell proliferation (Phenotype B). This guide helps you dissect the potential cause.

  • Concentration Check:

    • Problem: High concentrations of a compound increase the likelihood of off-target effects.

    • Solution: Verify that you are using the lowest effective concentration for your intended purpose. Review literature for typical concentration ranges. If possible, perform a dose-response curve for your primary target to confirm the EC50/IC50 in your model.

  • Confirm Target Engagement:

    • Problem: The observed phenotype might occur independently of your intended target.

    • Solution: Use a downstream marker to confirm the engagement of your primary pathway. For example, if targeting inflammation via PTGS2 inhibition, measure prostaglandin levels or PTGS2 mRNA expression.[1]

  • Assess Cell Viability:

    • Problem: The unexpected phenotype could be a secondary consequence of cytotoxicity or reduced cell health.

    • Solution: Run a standard cell viability assay (e.g., MTT, Trypan Blue, or a live/dead stain) in parallel with your main experiment, using the same concentrations and time points.

  • Investigate Key Off-Target Pathways:

    • Problem: Phellodendrine is known to modulate multiple pathways that control cell proliferation, metabolism, and survival.

    • Solution: Perform western blot analysis for key markers of known off-target pathways. Good candidates include p-AMPK (for metabolic stress/autophagy), p-Akt (for survival), and p-ERK (for proliferation).[4][5] Comparing the dose-response for these pathways with your primary target can reveal off-target liabilities.

G start Unexpected Phenotype Observed conc Step 1: Verify Drug Concentration & Dose-Response start->conc target Step 2: Confirm Engagement of Primary Target conc->target Concentration OK viability Step 3: Perform Cell Viability Assay (e.g., MTT) target->viability Target Engaged off_target_wb Step 4: Western Blot for Key Off-Target Pathways (p-AMPK, p-Akt, p-ERK) viability->off_target_wb Cells are Viable end_cytotoxic Conclusion: Phenotype is due to Cytotoxicity viability->end_cytotoxic Significant Cell Death end_off_target Conclusion: Phenotype is an Off-Target Effect off_target_wb->end_off_target Off-Target Pathway Modulated end_primary Conclusion: Phenotype is linked to Primary Target off_target_wb->end_primary No Off-Target Modulation

Troubleshooting workflow for unexpected experimental results.

Quantitative Data Summary

This table summarizes known molecular targets and quantitative activity data for Phellodendrine. This information is critical for designing experiments and interpreting results.

Target ClassSpecific TargetCellular Model/AssayActivity/EffectReference
Enzyme Acetylcholinesterase (AChE)In Vitro Enzyme AssayIC50 = 36.51 µM[8]
Enzyme PTGS1 (COX-1)Network Pharmacology TargetDirect Target[1][3]
Enzyme PTGS2 (COX-2)RAW264.7 MacrophagesDecreased mRNA expression[1]
Kinase PIK3CA (p110α)Network Pharmacology TargetDirect Target[1][3]
Kinase AKT1RAW264.7 MacrophagesAltered mRNA expression[1]
Kinase AMPKMouse Intestinal TissueIncreased phosphorylation[4]
Kinase mTORMouse Intestinal TissueInhibited phosphorylation[4]
Receptor HTR1A (5-HT1A)Network Pharmacology TargetDirect Target[1][3]

Key Signaling and Off-Target Pathways

Phellodendrine's therapeutic effects and off-target phenomena arise from its ability to modulate a network of interconnected signaling pathways.

G cluster_primary Primary Anti-Inflammatory Targets cluster_off_target Known Off-Target Pathways phel Phellodendrine Chloride PI3K PI3K phel->PI3K Inhibits PTGS2 PTGS2 (COX-2) phel->PTGS2 Inhibits AMPK AMPK phel->AMPK Activates AChE AChE phel->AChE Inhibits Akt Akt PI3K->Akt Inflammation Inflammation (e.g., IL-6, TNF-α) Akt->Inflammation PTGS2->Inflammation mTOR mTOR AMPK->mTOR Autophagy Autophagy mTOR->Autophagy Cholinergic Cholinergic Signaling AChE->Cholinergic

Phellodendrine's primary anti-inflammatory and key off-target pathways.

Experimental Protocols

Protocol: Western Blot Analysis for Off-Target Pathway Activation (AMPK/mTOR)

This protocol is designed to test whether this compound treatment activates the AMPK pathway and inhibits the mTOR pathway in a given cell line.

Materials:

  • Cell line of interest (e.g., RAW264.7, HepG2)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-AMPKα (Thr172)

    • Rabbit anti-AMPKα (Total)

    • Rabbit anti-phospho-mTOR (Ser2448)

    • Rabbit anti-mTOR (Total)

    • Mouse anti-β-Actin (Loading Control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • Phellodendrine Treatment:

    • Prepare serial dilutions of this compound in complete medium (e.g., 0, 1, 5, 10, 25, 50 µM).

    • Remove old medium from cells and replace with the Phellodendrine-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired time (e.g., 6, 12, or 24 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation & SDS-PAGE:

    • Normalize all samples to the same concentration (e.g., 1 µg/µL) with RIPA buffer.

    • Add Laemmli buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, diluted as per manufacturer's recommendation in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection & Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze band intensities using software like ImageJ. Normalize phosphorylated protein levels to total protein levels, and then normalize to the loading control (β-Actin). Compare treated samples to the vehicle control to determine pathway modulation.

References

Phellodendrine Chloride Toxicity Assessment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the toxicity of phellodendrine chloride in primary cells. It includes frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guidance to address common challenges encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration of this compound in primary and cancer cell lines?

The cytotoxic concentration of this compound is highly dependent on the cell type, incubation time, and the specific endpoint being measured. Below is a summary of concentrations reported in various studies. It is crucial to perform a dose-response curve for your specific primary cell line to determine the optimal concentration range.

Table 1: Summary of this compound Effects on Cell Viability and Function

Cell/Model SystemConcentration RangeIncubation TimeObserved EffectCitation
PANC-1 (Pancreatic Cancer)5-40 µM0-48 hInduces apoptosis via a caspase-dependent mitochondrial pathway.[1]
PANC-1 (Pancreatic Cancer)10-40 µM12-24 hInduces reactive oxygen species (ROS) and depolarizes mitochondrial membrane potential.[1]
RAW 264.7 (Macrophages)5 µg/mL24, 48, 72 hNo significant difference in cell viability compared to the control group.[2]
RAW 264.7 (Macrophages)10-160 µg/mL24, 48, 72 hDemonstrated inhibitory effects on cell viability at different times.[2]
Zebrafish Embryos200 µg/mL72 hAgainst AAPH-induced stress, increased survival rate to 90.26%.[3]
SMMC-7721 (Hepatocellular Carcinoma)40 µMNot SpecifiedA related compound, Phellodendrineoside A, increased apoptosis rates to 22.35%.[4]
Q2: How do I perform a basic cytotoxicity assay for this compound?

A common and reliable method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate primary cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment: Prepare various concentrations of this compound (e.g., 5, 10, 20, 40, 80, 160 µg/mL) in the appropriate cell culture medium.[2] Remove the old medium from the wells and add the medium containing the different this compound concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2] During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully discard the supernatant from each well. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the optical density (OD) of the wells at a wavelength of 492 nm using a microplate reader.[2] The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Primary Cells (96-well plate) Incubate1 Incubate Overnight (37°C, 5% CO₂) Seed->Incubate1 Treat Add this compound (various concentrations) Incubate1->Treat Incubate2 Incubate for desired time (e.g., 24, 48, 72h) Treat->Incubate2 Add_MTT Add MTT Reagent (Incubate 4h) Incubate2->Add_MTT Solubilize Discard Supernatant, Add DMSO Add_MTT->Solubilize Read_Plate Measure Absorbance (492 nm) Solubilize->Read_Plate Analyze Calculate Cell Viability (%) Read_Plate->Analyze

Caption: Workflow for MTT Cytotoxicity Assay.

Q3: What are the key signaling pathways implicated in this compound-induced toxicity?

This compound has been shown to modulate several key signaling pathways related to oxidative stress, inflammation, and cell survival. Understanding these pathways can help elucidate the mechanism of toxicity in your primary cell model.

  • AKT/NF-κB Pathway: Phellodendrine can protect against oxidative stress by down-regulating the phosphorylation of AKT and the expression of NF-κB.[3][5] This pathway is central to inflammatory responses and cell survival.

  • AMPK/mTOR Pathway: In some contexts, phellodendrine promotes autophagy by activating the AMPK/mTOR pathway.[1][6] This can be a pro-survival response to cellular stress, but excessive autophagy can also lead to cell death.

  • Mitochondrial Apoptosis Pathway: The compound can induce apoptosis by increasing the Bax/Bcl-2 ratio and activating caspases, indicating the involvement of the intrinsic mitochondrial pathway.[1]

AKT_NFKB_Pathway cluster_main Phellodendrine and AKT/NF-κB Pathway PHE Phellodendrine Chloride AKT AKT PHE->AKT inhibits phosphorylation IKK IKK AKT->IKK NFKB NF-κB IKK->NFKB activates COX2 COX-2 (Inflammatory Mediator) NFKB->COX2 upregulates Stress Oxidative Stress & Inflammation COX2->Stress

Caption: Phellodendrine inhibits the AKT/NF-κB pathway.

AMPK_mTOR_Pathway cluster_main Phellodendrine and AMPK/mTOR Pathway PHE Phellodendrine Chloride AMPK AMPK PHE->AMPK activates phosphorylation mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits

Caption: Phellodendrine modulates the AMPK/mTOR pathway.

Troubleshooting Guide

Q4: How can I troubleshoot common issues during my this compound toxicity experiments?

Variability and unexpected results are common in cell-based assays. The table below outlines potential problems and solutions.

Table 2: Troubleshooting Common Experimental Issues

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicate wells - Uneven cell seeding.- Inconsistent pipetting volumes.- Edge effects in the 96-well plate.- Ensure the cell suspension is homogenous before and during seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
No cytotoxic effect observed - this compound concentration is too low.- Incubation time is too short.- The primary cells are resistant.- Compound degradation or poor solubility.- Broaden the concentration range in your next experiment.- Increase the incubation period (e.g., test at 24h, 48h, and 72h).- Confirm cell health and responsiveness with a positive control (e.g., staurosporine).- Verify the purity and proper storage of the compound. Ensure it is fully dissolved in the vehicle solvent before diluting in media.
Cell morphology changes unexpectedly - Contamination (bacterial or mycoplasma).- Vehicle solvent toxicity.- Induction of cellular processes other than apoptosis (e.g., senescence, autophagy).- Regularly test cell cultures for contamination.- Run a vehicle control at the highest concentration used in the experiment to rule out solvent toxicity.- Use microscopy to document morphological changes. Consider assays for senescence (β-galactosidase staining) or autophagy (LC3 immunofluorescence).
Inconsistent results between experiments - High cell passage number leading to genetic drift.- Variation in reagent quality (e.g., serum, media).- Inconsistent incubation conditions.- Use cells from a consistent and low passage number range.- Use the same lot of reagents for a set of related experiments whenever possible.- Ensure the incubator is properly calibrated for temperature and CO₂.

References

Technical Support Center: Optimizing Phellodendrine Chloride Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phellodendrine chloride in animal models.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary biological activities?

This compound is a quaternary ammonium alkaloid derived from the bark of Phellodendron plants.[1] It exhibits a range of biological activities, including anti-inflammatory, immunosuppressive, anti-cancer, and neuroprotective effects.[2]

2. What are the main challenges in delivering this compound in animal models?

The primary challenges include its poor oral bioavailability and potential for rapid metabolism and elimination.[3] As a quaternary ammonium compound, its charge may limit passive diffusion across biological membranes, affecting its absorption from the gastrointestinal tract.

3. What are the common administration routes for this compound in animal studies?

The most frequently reported administration routes in animal models are oral gavage and intraperitoneal injection.[4][5][6] Intravenous injection has also been used in pharmacokinetic studies to determine absolute bioavailability and tissue distribution.[3]

4. How should I prepare a this compound solution for in vivo administration?

This compound is soluble in Dimethyl sulfoxide (DMSO).[7] For in vivo use, a common practice is to first dissolve the compound in a small amount of DMSO and then dilute it with a vehicle suitable for animal administration, such as saline, phosphate-buffered saline (PBS), or a mixture containing polyethylene glycol (PEG) and Tween 80 to improve solubility and stability.[7]

5. Are there any known adverse effects of this compound in animal models?

Studies specifically detailing the adverse effects of this compound are limited. However, as a quaternary ammonium compound, high doses may have the potential to cause adverse effects. Some studies on other quaternary ammonium compounds have reported reproductive and developmental toxicity in mice at high exposure levels.[8][9][10] Researchers should carefully observe animals for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.

Troubleshooting Guides

Issue 1: Low or inconsistent drug levels in plasma after oral administration.

  • Possible Cause 1: Poor oral bioavailability.

    • Solution: this compound's structure as a quaternary ammonium alkaloid may lead to low passive absorption in the gut. Consider the following strategies to enhance bioavailability:

      • Formulation with absorption enhancers: Co-administration with agents that improve intestinal permeability.

      • pH adjustment of the formulation: The charge of the molecule can be influenced by pH, which may affect its absorption.

  • Possible Cause 2: Rapid first-pass metabolism.

    • Solution: The liver can extensively metabolize drugs after absorption from the gut.

      • Co-administration with metabolic inhibitors: While not a standard practice without thorough investigation, this can help elucidate the extent of first-pass metabolism.

      • Alternative administration routes: Consider intraperitoneal or intravenous injections to bypass the liver's first-pass effect and achieve higher systemic exposure.

Issue 2: Unexpected animal toxicity or adverse events.

  • Possible Cause 1: High dosage.

    • Solution: Conduct a dose-response study to determine the maximum tolerated dose (MTD). Start with lower doses based on published literature and gradually escalate. Observe animals closely for clinical signs of toxicity.[11]

  • Possible Cause 2: Vehicle toxicity.

    • Solution: Ensure the vehicle used for drug administration is well-tolerated at the administered volume and concentration. For example, high concentrations of DMSO can be toxic. Always include a vehicle-only control group in your experiments.

  • Possible Cause 3: Contamination of the compound.

    • Solution: Ensure the purity of the this compound used. Obtain a certificate of analysis from the supplier.

Issue 3: Difficulty in achieving a stable and clear solution for injection.

  • Possible Cause: Poor solubility in the desired vehicle.

    • Solution:

      • Increase the concentration of the co-solvent (e.g., DMSO, PEG300), but remain within the acceptable limits for animal administration. A common formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[7]

      • Use sonication to aid dissolution.

      • Prepare a fresh solution before each experiment, as the compound may precipitate over time.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Phellodendrine in Rats (Intravenous Administration)

ParameterValueUnitReference
Cmax (Plasma)1.63 - 4.93mg/L
AUC(0-t) (Plasma)15.58 - 57.41mg/L*min
Elimination Time~120minutes
Highest Tissue ConcentrationKidney-[2]

Table 2: In Vivo Efficacy Studies of this compound in Mice

Disease ModelAnimal StrainAdministration RouteDosageOutcomeReference
Ulcerative ColitisC57BL/6Oral Gavage30 mg/kgReduced intestinal damage[4]
Allergic ReactionBALB/cIntraperitonealNot specifiedProtected against foot swelling and Evans blue exudation[12]
Pancreatic Cancer (Xenograft)Nude miceNot specifiedNot specifiedReduced tumor growth[6]
Burn Sepsis-Induced Intestinal InjuryMiceIntraperitoneal30 mg/kgAttenuated intestinal pathological changes[13]

Experimental Protocols

1. Oral Gavage Administration in Mice

This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.

  • Materials:

    • This compound solution

    • Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1-1.5 inches for adult mice)

    • Syringe

  • Procedure:

    • Accurately weigh the mouse to calculate the correct volume of the drug solution to be administered.

    • Restrain the mouse firmly by the scruff of the neck to immobilize the head.

    • Position the mouse vertically.

    • Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

    • Allow the mouse to swallow the needle; do not force it. The needle should advance easily without resistance.

    • Once the needle is in the esophagus, slowly administer the solution.

    • Withdraw the needle gently and return the mouse to its cage.

    • Monitor the mouse for any signs of distress.

2. Intraperitoneal (IP) Injection in Mice

This protocol is a general guideline and should be adapted based on IACUC regulations.

  • Materials:

    • This compound solution

    • Sterile syringe with an appropriate needle (e.g., 25-27 gauge)

    • 70% ethanol for disinfection

  • Procedure:

    • Accurately weigh the mouse to calculate the required injection volume.

    • Restrain the mouse by scruffing the neck and turning it to expose the abdomen.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution slowly.

    • Withdraw the needle and return the mouse to its cage.

    • Observe the mouse for any adverse reactions.

Signaling Pathway Visualizations

Below are diagrams of key signaling pathways modulated by this compound, created using the DOT language for Graphviz.

G cluster_0 AMPK/mTOR Signaling Pathway Phellodendrine Phellodendrine chloride AMPK AMPK Phellodendrine->AMPK Activates pAMPK p-AMPK AMPK->pAMPK mTOR mTOR pAMPK->mTOR Inhibits Autophagy Autophagy pAMPK->Autophagy Promotes pmTOR p-mTOR mTOR->pmTOR pmTOR->Autophagy Inhibits

Caption: this compound activates the AMPK/mTOR pathway, leading to the promotion of autophagy.

G cluster_1 NF-κB Signaling Pathway Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK Activates Phellodendrine Phellodendrine chloride IkB IκBα Phellodendrine->IkB Inhibits Degradation IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces

Caption: this compound inhibits the NF-κB signaling pathway, reducing inflammation.

G cluster_2 IL-6/STAT3 Signaling Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds to Phellodendrine Phellodendrine chloride JAK JAK Phellodendrine->JAK Inhibits (putative) IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene Target Gene Expression Nucleus->Gene

Caption: this compound may inhibit the IL-6/STAT3 signaling pathway, a key pathway in inflammation and cancer.

References

Phellodendrine chloride and potential for autofluorescence in imaging studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for autofluorescence when using phellodendrine chloride in imaging studies. It includes frequently asked questions and a troubleshooting guide to help mitigate autofluorescence from various sources.

Frequently Asked Questions (FAQs)

Q1: Does this compound inherently cause autofluorescence in imaging experiments?

While there is no direct, extensive body of literature specifically documenting the autofluorescent properties of this compound, its chemical structure provides clues. Phellodendrine is an isoquinoline alkaloid.[1] This class of compounds, characterized by a benzene ring fused to a pyridine ring, can exhibit fluorescent properties.[1][2] The fluorescence of isoquinoline alkaloids is often attributed to the benzene ring with electron-donor substituents.[1] Therefore, it is plausible that this compound could contribute to background fluorescence in imaging studies. The best practice is to always run an unstained control sample containing this compound to empirically determine its fluorescent contribution in your specific experimental setup.[3][4]

Q2: What is autofluorescence?

Autofluorescence is the natural fluorescence emitted by biological materials, as opposed to the signal from intentionally added fluorescent markers.[5] This intrinsic fluorescence can interfere with the detection of specific signals, particularly when those signals are weak.[5][6]

Q3: What are the common sources of autofluorescence in cell and tissue samples?

Autofluorescence can originate from several sources:

  • Endogenous Molecules: Many biological molecules are naturally fluorescent. Common examples include NADH, flavins, collagen, elastin, and lipofuscin.[6][7][8]

  • Fixation Methods: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines and proteins to create fluorescent products.[6][7][9] Glutaraldehyde is known to cause more intense autofluorescence than formaldehyde.[9]

  • Culture Media Components: Phenol red and fetal bovine serum (FBS) in cell culture media can be sources of autofluorescence.[4]

  • Sample Handling: Heat and dehydration of samples can increase autofluorescence.[7]

Troubleshooting Guide for Autofluorescence

This guide provides solutions to common issues encountered during fluorescence imaging experiments.

Q1: My unstained control sample (with or without this compound) is showing a high background signal. How do I identify the source?

To identify the source of autofluorescence, systematically evaluate each component of your experimental setup:

  • Image an Unstained, Unfixed Sample: This will reveal the baseline fluorescence from endogenous molecules in your cells or tissue.

  • Compare Fixed vs. Unfixed Samples: If the fixed sample is significantly brighter, your fixative is likely a major contributor.

  • Check Your Reagents: Image a drop of your mounting medium and culture medium to see if they are fluorescent.

Q2: How can I reduce autofluorescence originating from endogenous molecules?

Different molecules require different approaches. The table below summarizes common endogenous fluorophores and their spectral properties, which can help in choosing appropriate filters and fluorophores for your specific antibody or probe.

Table 1: Common Endogenous Autofluorescent Molecules and their Spectral Properties

MoleculeExcitation Range (nm)Emission Range (nm)Common Location
Collagen300 - 450300 - 450 (Blue region)Extracellular matrix, connective tissue[7][10]
ElastinUV - GreenGreen - YellowBlood vessel walls[9]
NADH~340~450Metabolically active cells (e.g., liver)[10][11]
Flavins (FAD)380 - 490520 - 560Mitochondria[11]
Lipofuscin345 - 490460 - 670Lysosomes (accumulates with age)[10][11]

One of the most effective strategies is to select fluorophores for your experiment that are spectrally distinct from the autofluorescence.[4][6] Since much autofluorescence occurs in the blue-to-green spectrum, choosing red or far-red emitting dyes (e.g., those with emission > 620 nm) can often resolve the issue.[4][10]

Q3: What are the best methods to minimize fixation-induced autofluorescence?

If aldehyde fixation is the culprit, several strategies can be employed. The following table outlines common methods.

Table 2: Troubleshooting Strategies for Fixation-Induced Autofluorescence

MethodTargetProtocol SummaryConsiderations
Change Fixative Aldehyde-induced fluorescenceReplace aldehyde fixatives with an organic solvent like ice-cold methanol or ethanol.[4][6][7]May not be suitable for all antigens or experimental goals.
Minimize Fixation Time Aldehyde-induced fluorescenceFix samples for the minimum time required to preserve structure.[7]Optimal time may require titration for different sample types.
Sodium Borohydride Treatment Free aldehyde groupsTreat samples with sodium borohydride after fixation to reduce Schiff bases.[7][9]Effects can be variable; requires careful optimization.[7]
Sudan Black B Staining Lipofuscin and other lipophilic compoundsIncubate the sample with a Sudan Black B solution after secondary antibody application.[9]Can be effective for reducing lipofuscin-related autofluorescence.

Detailed Experimental Protocol

Protocol: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

This protocol is adapted from standard methods to reduce autofluorescence caused by glutaraldehyde or paraformaldehyde fixation.[9]

Materials:

  • Sodium Borohydride (NaBH₄)

  • Phosphate-Buffered Saline (PBS)

  • Fixed cell or tissue samples

Procedure:

  • Prepare a Fresh Solution: Immediately before use, dissolve Sodium Borohydride in ice-cold PBS to a final concentration of 0.1% (w/v). Caution: Sodium Borohydride will fizz upon dissolution.

  • Initial Wash: After your standard fixation and permeabilization steps, wash the samples thoroughly with PBS.

  • Incubation: Apply the freshly prepared 0.1% Sodium Borohydride solution to your samples.

    • For cell monolayers, incubate for 4 minutes. Replace with fresh solution and incubate for another 4 minutes.[9]

    • For paraffin-embedded tissue sections (~7 µm), incubate 3 times for 10 minutes each, using a fresh solution for each incubation.[9]

  • Thorough Rinsing: Rinse the samples extensively with PBS (at least 3-5 changes) to remove all traces of Sodium Borohydride.

  • Proceed with Staining: Continue with your standard blocking and immunolabeling protocol.

Visual Workflow for Troubleshooting

The following diagram illustrates a logical workflow for identifying and mitigating autofluorescence in imaging studies.

Autofluorescence_Troubleshooting start Start: High Background in Fluorescence Image check_unstained Image Unstained Control start->check_unstained source_id Identify Source of Autofluorescence check_unstained->source_id Fluorescence Present fixation Fixation-Induced source_id->fixation Signal increases after fixation endogenous Endogenous Molecules (e.g., Collagen, NADH) source_id->endogenous Signal present in unfixed sample reagents Reagents (Media, Mounting Medium) source_id->reagents Blank slide with reagents is fluorescent solution_fixation Optimize Fixation: 1. Reduce fixation time 2. Switch to Methanol/Ethanol 3. Treat with Sodium Borohydride fixation->solution_fixation solution_endogenous Optimize Imaging: 1. Use Far-Red Fluorophores 2. Spectral Unmixing 3. Quench with Sudan Black B endogenous->solution_endogenous solution_reagents Optimize Reagents: 1. Use Phenol-Red Free Media 2. Test Mounting Medium 3. Use BSA instead of FBS reagents->solution_reagents end Image with Improved Signal-to-Noise Ratio solution_fixation->end solution_endogenous->end solution_reagents->end

Caption: Autofluorescence Troubleshooting Workflow.

References

Technical Support Center: Overcoming Phellodendrine Chloride Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to Phellodendrine chloride in cancer cell lines.

Troubleshooting Guide

Here are some common issues researchers may face during their experiments with this compound, along with potential causes and solutions.

Problem Potential Cause Suggested Solution
Decreased sensitivity to this compound (Increased IC50) 1. Increased drug efflux. 2. Altered target protein expression. 3. Activation of pro-survival signaling pathways.1. Co-administer with a P-glycoprotein inhibitor like Verapamil. 2. Quantify the expression of target proteins via Western Blot. 3. Profile the activity of pathways like PI3K/Akt and MAPK.
Reduced apoptosis in treated cells 1. Upregulation of anti-apoptotic proteins (e.g., Bcl-2). 2. Decreased expression of pro-apoptotic proteins (e.g., Bax). 3. Impaired caspase activation.1. Analyze Bcl-2 and Bax expression levels. Consider combination therapy with Bcl-2 inhibitors (e.g., ABT-737). 2. Measure caspase-3/7, -8, and -9 activity.
No significant change in cell viability after treatment 1. Cell line may have intrinsic resistance. 2. This compound solution degradation. 3. Suboptimal experimental conditions.1. Test on a known sensitive cell line as a positive control. 2. Prepare fresh solutions for each experiment and store them properly. 3. Optimize drug concentration and incubation time.
Inconsistent results between experiments 1. Variation in cell culture conditions. 2. Inconsistent drug preparation. 3. Cell line contamination.1. Maintain consistent cell passage numbers and confluency. 2. Standardize the protocol for drug solution preparation. 3. Regularly test cell lines for mycoplasma contamination.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound exerts its anticancer effects through multiple mechanisms. It has been shown to suppress the proliferation of cancer cells by inhibiting nutrient uptake through macropinocytosis, particularly in KRAS-mutated pancreatic cancer cells[1]. It also induces apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential depolarization and activation of the caspase-dependent mitochondrial intrinsic pathway[1].

Q2: What are the potential mechanisms by which cancer cells develop resistance to this compound?

While specific research on this compound resistance is limited, based on its known mechanisms and general principles of drug resistance, potential mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can pump this compound out of the cell, reducing its intracellular concentration[2][3].

  • Enhanced Antioxidant Capacity: Upregulation of antioxidant systems, such as the glutathione (GSH)-glutathione S-transferase (GST) system, can neutralize the ROS generated by this compound, thereby inhibiting apoptosis[4].

  • Alterations in Apoptotic Pathways: Overexpression of anti-apoptotic proteins like Bcl-2 or downregulation of pro-apoptotic proteins like Bax can prevent the induction of apoptosis[4].

  • Activation of Bypass Signaling Pathways: Cancer cells might activate alternative survival pathways, such as the PI3K/Akt/mTOR or MAPK/ERK pathways, to compensate for the effects of this compound[5][6].

  • Target Modification: Although less common for natural products with multiple targets, mutations in the direct molecular targets of this compound could reduce its binding affinity.

Q3: How can I determine if my cell line has developed resistance to this compound?

The most direct way is to determine the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., MTT or SRB assay). A significant increase in the IC50 value compared to the parental, sensitive cell line indicates the development of resistance. This should be complemented with apoptosis assays (e.g., Annexin V/PI staining) to confirm a reduction in apoptotic cell death at a given concentration of this compound.

Q4: What are some strategies to overcome this compound resistance?

  • Combination Therapy: Combining this compound with other therapeutic agents can enhance its efficacy and overcome resistance[3][7]. For example:

    • With Chemotherapeutic Drugs: Synergistic effects may be achieved by combining this compound with conventional chemotherapeutics like cisplatin or paclitaxel[8][9].

    • With Targeted Inhibitors: If a specific bypass pathway is activated, combining this compound with an inhibitor of that pathway (e.g., a PI3K or MEK inhibitor) could restore sensitivity[9].

    • With Efflux Pump Inhibitors: For resistance mediated by ABC transporters, co-administration with an inhibitor like verapamil or tariquidar can increase intracellular drug accumulation[2].

  • Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles can improve its solubility, stability, and tumor-targeted delivery. This can help bypass efflux pumps and enhance intracellular drug concentration[2][10][11][12].

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of this compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a series of increasing concentrations of this compound. Include a vehicle-only control. Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blotting for Resistance-Related Proteins

This protocol is for assessing the expression of proteins like P-gp, Bcl-2, and Bax.

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-gp, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Visualizations

This compound Signaling and Resistance Pathways PC Phellodendrine Chloride Macropinocytosis Macropinocytosis PC->Macropinocytosis Inhibits ROS ROS Generation PC->ROS Induces Nutrients Nutrient Uptake Macropinocytosis->Nutrients Proliferation Cell Proliferation Nutrients->Proliferation Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis Apoptosis->Proliferation Inhibits Pgp P-gp Efflux Pump Pgp->PC Effluxes Antioxidants Antioxidant Systems (e.g., GSH) Antioxidants->ROS Neutralizes Bcl2 Bcl-2 Upregulation Bcl2->Mito Inhibits PI3K_Akt PI3K/Akt Pathway Activation PI3K_Akt->Apoptosis Inhibits PI3K_Akt->Proliferation Promotes

Caption: this compound action and resistance pathways.

Workflow for Investigating this compound Resistance Start Observe Decreased Sensitivity to PC IC50 Confirm IC50 Increase (MTT Assay) Start->IC50 Mechanism Investigate Mechanism IC50->Mechanism Efflux Test Drug Efflux (Rhodamine 123 Assay) Mechanism->Efflux Is it efflux? Apoptosis Assess Apoptosis (Western Blot for Bcl-2/Bax, Annexin V Assay) Mechanism->Apoptosis Is it apoptosis -related? Signaling Profile Signaling Pathways (Western Blot for p-Akt, p-ERK) Mechanism->Signaling Is it bypass signaling? Strategy Develop Overcoming Strategy Efflux->Strategy Apoptosis->Strategy Signaling->Strategy Combo Combination Therapy (e.g., + P-gp inhibitor, + Bcl-2 inhibitor) Strategy->Combo Nano Nanoparticle Formulation Strategy->Nano Validate Validate Strategy (Re-evaluate IC50 and Apoptosis) Combo->Validate Nano->Validate

Caption: Experimental workflow for resistance investigation.

Logical Relationships in this compound Resistance Resistance This compound Resistance Reduced_IC Reduced Intracellular Concentration Resistance->Reduced_IC Reduced_Target Reduced Target Engagement Resistance->Reduced_Target Compensatory Compensatory Mechanisms Resistance->Compensatory Pgp P-gp Efflux Reduced_IC->Pgp ROS_Neutralize ROS Neutralization Reduced_Target->ROS_Neutralize Anti_Apoptosis Anti-Apoptosis Compensatory->Anti_Apoptosis Bypass_Signal Bypass Signaling Compensatory->Bypass_Signal Pgp->Resistance ROS_Neutralize->Resistance Anti_Apoptosis->Resistance Bypass_Signal->Resistance

Caption: Logical relationships in PC resistance.

References

Phellodendrine chloride impact on pH and osmolarity of solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in their experimental work with phellodendrine chloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during solution preparation and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of this compound on the pH of my aqueous solution?

A1: this compound is the salt of a quaternary ammonium alkaloid and hydrochloric acid. When dissolved in a neutral, unbuffered aqueous solution, it is likely to result in a slightly acidic pH. This is because the chloride ion is the conjugate base of a strong acid (HCl) and will not significantly hydrolyze, while the phellodendrine cation may have a slight acidic character. However, the exact pH will depend on the concentration of this compound and the initial pH of the solvent. For most biological experiments, it is crucial to use a buffered solution (e.g., PBS, HEPES) to maintain a stable physiological pH.

Q2: How does this compound affect the osmolarity of my experimental solutions?

A2: When this compound (C₂₀H₂₄ClNO₄, Molar Mass: 377.86 g/mol ) is dissolved in a solution, it will dissociate into phellodendrine cations and chloride anions, thus increasing the osmolarity of the solution.[1] The extent of the increase is directly proportional to the molar concentration of the dissolved compound. For sensitive applications like cell culture, it is important to consider this increase, especially at higher concentrations, as significant changes in osmolarity can induce osmotic stress in cells.

Q3: I am observing precipitation when I dilute my this compound stock solution in my aqueous buffer. What could be the cause?

A3: Precipitation upon dilution of a this compound stock solution (typically in DMSO or ethanol) into an aqueous buffer can be due to several factors:

  • Poor Solubility: this compound has limited solubility in aqueous solutions.[2] The concentration in your final working solution may be exceeding its solubility limit in the buffer system.

  • "Salting Out": High salt concentrations in your buffer can decrease the solubility of organic molecules like this compound.

  • pH-Dependent Solubility: The solubility of this compound may be influenced by the pH of the buffer.

To troubleshoot this, you can try:

  • Lowering the final concentration of this compound.

  • Increasing the percentage of co-solvent (like DMSO or ethanol) in the final solution, while ensuring it is not toxic to your experimental system.

  • Adjusting the pH of your buffer.

  • Sonication may aid in dissolution.[3]

Q4: My cells are showing signs of stress or death even at low concentrations of this compound. What should I investigate?

A4: If you observe unexpected cytotoxicity, consider the following:

  • Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO or ethanol, can be toxic to cells at certain concentrations. Ensure you have a vehicle control (solvent alone) in your experiment to assess its effect.

  • pH and Osmolarity Imbalance: As discussed, the addition of this compound can alter the pH and osmolarity of your culture medium. Measure these parameters in your final working solution and adjust if necessary to match physiological conditions.

  • Compound Purity: Verify the purity of your this compound. Impurities could be contributing to the observed toxicity.

Troubleshooting Guides

Guide 1: Preparing a this compound Working Solution with Stable pH and Osmolarity

This guide provides a general workflow for preparing a working solution of this compound while controlling for pH and osmolarity.

Solution_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_final Final Steps stock 1. Weigh Phellodendrine Chloride Powder dissolve 2. Dissolve in appropriate solvent (e.g., DMSO) to create a concentrated stock stock->dissolve dilute 3. Dilute stock solution into desired buffer (e.g., PBS, cell culture medium) dissolve->dilute measure_ph 4. Measure pH of the working solution dilute->measure_ph adjust_ph 5. Adjust pH if necessary (using dilute HCl or NaOH) measure_ph->adjust_ph If outside desired range measure_osm 6. Measure Osmolarity measure_ph->measure_osm If within desired range adjust_ph->measure_ph Re-measure adjust_osm 7. Adjust Osmolarity if necessary (using NaCl or sterile water) measure_osm->adjust_osm If outside desired range sterilize 8. Sterilize through a 0.22 µm filter measure_osm->sterilize If within desired range adjust_osm->measure_osm Re-measure adjust_osm->sterilize If within desired range ready 9. Ready for Experimental Use sterilize->ready

Caption: Workflow for preparing a this compound working solution.

Data Presentation: Impact on pH and Osmolarity (Hypothetical Data)
This compound Concentration (µM)SolventResulting pH (Hypothetical)Resulting Osmolarity (mOsm/L) (Hypothetical)
0 (Control)PBS7.40290
10PBS7.38290.02
50PBS7.35290.10
100PBS7.31290.20
500PBS7.15291.00

Note: This data is for illustrative purposes only and actual values should be determined experimentally.

Experimental Protocols

Protocol 1: Measuring the pH of a this compound Solution
  • Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Prepare the this compound solution in the desired buffer at the final experimental concentration.

  • Measurement: Immerse the calibrated pH electrode in the solution. Allow the reading to stabilize before recording the pH value.

  • Adjustment (if necessary): If the pH is outside the desired range for your experiment, add small volumes of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while monitoring the pH. Record the final pH.

Protocol 2: Measuring the Osmolarity of a this compound Solution
  • Calibration: Calibrate an osmometer using standard solutions of known osmolarity.

  • Sample Preparation: Prepare the this compound solution in the desired buffer at the final experimental concentration.

  • Measurement: Load the sample into the osmometer according to the manufacturer's instructions. Record the osmolarity reading (typically in mOsm/kg or mOsm/L).

  • Adjustment (if necessary): If the osmolarity is too high, it may be necessary to dilute the sample, though this will also change the concentration of this compound. If it is too low, you can add a small amount of a concentrated salt solution (e.g., NaCl) to increase it.

Signaling Pathway Considerations

The stability of experimental conditions is paramount as fluctuations can impact cellular signaling pathways. For instance, phellodendrine has been noted to have anti-inflammatory effects. The diagram below illustrates a simplified hypothetical signaling pathway that could be influenced by suboptimal experimental conditions.

Signaling_Pathway cluster_stress External Stressors cluster_cell Cellular Response cluster_compound Experimental Compound pH_shift pH Shift stress_sensor Stress Sensors pH_shift->stress_sensor osmotic_stress Osmotic Stress osmotic_stress->stress_sensor mapk MAPK Pathway stress_sensor->mapk apoptosis Apoptosis mapk->apoptosis cell_outcome cell_outcome apoptosis->cell_outcome Altered Cell Viability phellodendrine This compound target_pathway Target Signaling Pathway (e.g., Anti-inflammatory) phellodendrine->target_pathway cell_outcome_exp cell_outcome_exp target_pathway->cell_outcome_exp Desired Experimental Outcome

Caption: Impact of experimental variables on cellular pathways.

References

Ensuring purity and quality of Phellodendrine chloride for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for ensuring the purity and quality of Phellodendrine chloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a quaternary ammonium alkaloid originally isolated from plants like Phellodendron amurense and Phellodendron chinense.[1][2] It is investigated for a wide range of biological activities, including anti-inflammatory, anti-tumor, immunosuppressive, and neuroprotective effects.[3][4][5][6] Key research areas include its ability to inhibit cancer cell proliferation, particularly in KRAS-mutated pancreatic cancer, by suppressing macropinocytosis.[4][7] It is also studied for its role in alleviating conditions like gouty arthritis and ulcerative colitis by modulating signaling pathways such as IL-6/STAT3 and AMPK/mTOR.[4]

Q2: How can I verify the identity and purity of my this compound sample?

To confirm the identity and assess the purity of this compound, a combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is the most common method for determining purity, often aiming for ≥98% or ≥99%.[1][3] For structural confirmation and identification, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[8][9][10] A Certificate of Analysis (CoA) from the supplier should provide initial data, which can be verified in-house.

Q3: What are the recommended storage conditions to ensure the compound's stability?

To ensure long-term stability, this compound powder should be stored at -20°C in a tightly sealed, desiccated container.[1][2][3] Under these conditions, the solid form is stable for at least three to four years.[1][11] Once dissolved in a solvent to create a stock solution, it is recommended to store it in aliquots at -20°C or -80°C and use within one to two weeks to prevent degradation and loss of potency.[2][3][12] Avoid multiple freeze-thaw cycles.[3]

Q4: Which solvents are suitable for dissolving this compound?

This compound is soluble in ethanol and Dimethyl Sulfoxide (DMSO).[1][3][11] For in vitro experiments, stock solutions are commonly prepared in DMSO at concentrations up to 34 mg/mL (approximately 90 mM).[3] It is also soluble in other solvents like chloroform, dichloromethane, and acetone.[2] Always prepare solutions on the day of use if possible.[2]

Compound Specifications and Data

Quantitative data for this compound is summarized below for easy reference.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number104112-82-5[1][3][13]
Molecular FormulaC₂₀H₂₄NO₄ • Cl[1]
Molecular Weight~377.9 g/mol [1][13]
Purity (Typical)≥98%[1]
AppearanceSolid[1]

Table 2: Solubility Information

SolventSolubilitySource(s)
DMSO~34 mg/mL (89.98 mM)[3][11]
EthanolSoluble[1]

Table 3: Storage and Stability

FormStorage TemperatureStabilitySource(s)
Solid (Lyophilized)-20°C≥ 4 years[1][3][11]
In Solvent-20°C or -80°CUp to 1 month[3][11][12]

Troubleshooting Guide

Q1: My experimental results are inconsistent or not reproducible. Could the this compound be the issue?

Yes, inconsistent results can often be traced back to the quality and handling of the compound. First, verify the purity of your current batch using HPLC (see protocol below). Impurities or degradation products can alter biological activity. Second, review your handling procedures. Ensure the compound has been stored correctly and that stock solutions are not repeatedly frozen and thawed. Finally, confirm the accuracy of your stock solution concentration, as solubility issues can lead to incorrect dosing.

G Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results Observed check_purity Step 1: Verify Compound Purity (Run HPLC/MS) start->check_purity is_pure Is Purity ≥98% and Matches CoA? check_purity->is_pure check_handling Step 2: Review Handling & Storage Protocol is_pure->check_handling Yes new_compound Action: Obtain a New, Verified Batch of Compound is_pure->new_compound No is_handling_ok Stored Correctly? (Aliquoted, -20°C, minimal freeze-thaw) check_handling->is_handling_ok check_solubility Step 3: Confirm Solubility & Concentration is_handling_ok->check_solubility Yes correct_handling Action: Prepare Fresh Stock Solutions Using Best Practices is_handling_ok->correct_handling No is_dissolved Is Compound Fully Dissolved in Stock? check_solubility->is_dissolved reassess_protocol Re-evaluate Experimental Protocol Parameters is_dissolved->reassess_protocol Yes improve_solubility Action: Use Sonication or Gentle Warming; Re-prepare Stock is_dissolved->improve_solubility No

Caption: Troubleshooting workflow for inconsistent experimental results.

Q2: The this compound powder is not dissolving completely in my chosen solvent. What should I do?

If you encounter solubility issues, especially in DMSO, sonication is recommended to aid dissolution.[11] You can also try gentle warming. Ensure you are not attempting to create a supersaturated solution; check the known solubility limits (e.g., ~34 mg/mL in DMSO).[3] If the problem persists, it could indicate impurities in the compound or that the solvent has absorbed water, which can affect solubility. Using a fresh, anhydrous solvent is advisable.

Q3: I am seeing unexpected peaks in my HPLC chromatogram. What could they be?

Unexpected peaks can be impurities from the synthesis or extraction process, or they could be degradation products. Common alkaloids found alongside Phellodendrine in its natural source include berberine, palmatine, and magnoflorine.[5][9][14] If your analysis reveals significant unknown peaks, it is best to use a fresh, high-purity batch of the compound for your experiments to ensure that the observed biological effects are attributable to this compound alone.

Key Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of a this compound sample. It is based on methods described in the literature for analyzing alkaloids from Phellodendron species.[8][9][15]

  • Instrumentation:

    • HPLC system with a Diode Array Detector (DAD) or UV detector.[8][15]

    • C18 analytical column (e.g., Kromasil C18, Agilent XCharge C18).[8][9]

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or Formic acid.

    • This compound reference standard.

    • This compound sample for testing.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% aqueous phosphoric acid in water.[8]

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column Temperature: 25-30°C.[8][15]

    • Flow Rate: 0.8 - 1.0 mL/min.[15]

    • Detection Wavelength: 280 nm (Phellodendrine has a UV maximum around this wavelength).[15]

    • Injection Volume: 5 - 10 µL.

    • Gradient Elution: A gradient is typically used to separate related alkaloids. An example gradient is:

      • 0-15 min: 10-20% B

      • 15-40 min: 20-40% B

      • 40-55 min: 40-75% B

      • Followed by a wash and re-equilibration step.[15]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard and the test sample in a suitable solvent (e.g., methanol or DMSO/water mixture) to a known concentration (e.g., 1 mg/mL).

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the reference standard to determine its retention time.

    • Inject the test sample.

    • Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components in the chromatogram (Area % method).

G General Workflow for this compound Quality Assessment receive Receive Compound coa Review Certificate of Analysis (CoA) receive->coa storage Store Properly (-20°C, Desiccated) coa->storage verify In-House Verification (e.g., HPLC, MS) storage->verify pass Does it Meet Purity Spec (≥98%)? verify->pass prepare Prepare Stock Solution (e.g., in DMSO) pass->prepare Yes reject Reject Batch & Contact Supplier pass->reject No use Use in Experiment prepare->use

Caption: Workflow for assessing the quality of this compound.

Signaling Pathway Context

Understanding the mechanism of action is crucial for experimental design. This compound has been shown to inhibit the AKT/NF-κB pathway, which is critical in inflammation and cell survival.[4]

G Inhibitory Action of this compound on AKT/NF-κB Pathway cluster_nuc Nucleus stimulus Pro-inflammatory Stimulus akt AKT stimulus->akt nfkb_complex IκB-NF-κB (Inactive Complex) akt->nfkb_complex Activates IKK, leading to IκB degradation phello Phellodendrine Chloride phello->akt Inhibits nfkb_active NF-κB (Active) nfkb_complex->nfkb_active nucleus Nucleus nfkb_active->nucleus Translocation transcription Transcription of Inflammatory Genes (e.g., COX-2) nfkb_active->transcription

Caption: this compound inhibits the AKT/NF-κB signaling pathway.

References

Validation & Comparative

Phellodendrine Chloride: A Comparative Analysis of its Effects Against Other Protoberberine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 10, 2025 – A comprehensive analysis of phellodendrine chloride, a prominent protoberberine alkaloid, reveals distinct pharmacological profiles when compared to its structural analogs berberine, palmatine, and jatrorrhizine. This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a comparative overview of their anti-inflammatory and anti-cancer activities, alongside detailed experimental methodologies and an exploration of the underlying signaling pathways.

Protoberberine alkaloids, a class of isoquinoline alkaloids isolated from various medicinal plants, have garnered significant attention for their diverse therapeutic properties. Among them, phellodendrine, primarily derived from the bark of Phellodendron amurense, has demonstrated potent biological activities. This report provides a direct comparison of this compound with the more extensively studied protoberberines: berberine, palmatine, and jatrorrhizine, to elucidate its unique therapeutic potential.

Comparative Efficacy: A Quantitative Overview

To facilitate a clear comparison of the biological activities of these alkaloids, the following tables summarize key quantitative data from various experimental studies. These include assessments of their anti-inflammatory and cytotoxic effects.

Table 1: Comparative Anti-Inflammatory Activity
AlkaloidAssayCell Line/ModelIC50 Value (μM)Reference
Phellodendrine Nitric Oxide (NO) Production InhibitionRAW 264.7 MacrophagesData Not Available in Direct Comparison
Berberine Nitric Oxide (NO) Production InhibitionHepatocytes12[1]
Coptisine Nitric Oxide (NO) Production InhibitionHepatocytes14[1]

Note: Direct comparative IC50 values for phellodendrine in the same anti-inflammatory assay were not found in the reviewed literature, highlighting a gap in current research.

Table 2: Comparative Cytotoxicity in Cancer Cell Lines
AlkaloidCell LineCancer TypeIC50 ValueReference
Phellodendron amurense Extract A549Lung Cancer2.5 - 5 µg/ml[2]
Berberine A549Lung Cancer25 - 50 µM[2]
Berberine CPT-K5 (CPT-resistant)Leukemia~8 µM (LD50)[3]
Coptisine CPT-K5 (CPT-resistant)Leukemia~8 µM (LD50)[3]
Palmatine MCF7Breast Cancer5.126 µg/mL[4]
Palmatine T47DBreast Cancer5.805 µg/mL[4]
Palmatine ZR-75-1Breast Cancer5.341 µg/mL[4]
Palmatine DU145Prostate Cancer~10 µg/ml (~50% inhibition)[5]

Note: The data for Phellodendron amurense extract represents a mixture of compounds, with berberine being a major component. Direct IC50 values for purified this compound against these specific cell lines are needed for a more precise comparison.

Mechanisms of Action: A Look into Cellular Signaling

The therapeutic effects of this compound and other protoberberine alkaloids are mediated through their interaction with various cellular signaling pathways.

Phellodendrine has been shown to exert its effects through multiple pathways:

  • AMPK/mTOR Pathway: Phellodendrine promotes autophagy by activating the AMPK/mTOR signaling pathway, which is crucial for cellular homeostasis and has implications for treating conditions like ulcerative colitis.[6]

  • IL-6/STAT3 Pathway: It can alleviate gouty arthritis by inhibiting the IL-6/STAT3 signaling pathway, a key regulator of inflammation.

  • PI3K/Akt and NF-κB Pathways: Phellodendrine has been observed to inhibit the PI3K/Akt and NF-κB signaling pathways, which are central to cell survival, proliferation, and inflammatory responses.

Berberine, Palmatine, and Jatrorrhizine also modulate several key signaling cascades:

  • PI3K/Akt/mTOR Pathway: Berberine is a well-documented inhibitor of this pathway, contributing to its anti-cancer effects by inducing apoptosis and cell cycle arrest.

  • NF-κB Pathway: Berberine and palmatine have been shown to suppress the activation of NF-κB, a critical transcription factor involved in inflammation and cancer.[5][7]

  • AMPK Pathway: Berberine is a known activator of AMPK, which plays a central role in regulating cellular energy metabolism. This activation contributes to its beneficial effects in metabolic disorders.

Experimental Protocols

For researchers seeking to validate and expand upon these findings, detailed methodologies for key experiments are provided below.

Western Blot Analysis for Phosphorylated Akt (p-Akt)

This protocol is essential for investigating the PI3K/Akt signaling pathway.

  • Cell Lysis:

    • Treat cells with the protoberberine alkaloid of interest at desired concentrations and time points.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Gel Electrophoresis:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Normalize the p-Akt signal to total Akt or a loading control like β-actin.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

  • Cell Transfection and Treatment:

    • Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

    • After 24 hours, treat the cells with the protoberberine alkaloid and/or a stimulant (e.g., TNF-α).

  • Cell Lysis:

    • After the desired treatment period, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement:

    • Measure the firefly luciferase activity in the cell lysate using a luminometer.

    • Measure the Renilla luciferase activity for normalization.

  • Data Analysis:

    • Calculate the relative NF-κB activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

STAT3 Phosphorylation Assay

This protocol is used to assess the activation of the STAT3 signaling pathway.

  • Cell Treatment and Lysis:

    • Treat cells with the test compounds and/or a stimulant (e.g., IL-6).

    • Lyse the cells as described in the Western Blot protocol.

  • Western Blot Analysis:

    • Perform Western blotting as described above, using a primary antibody specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705).

    • Normalize the p-STAT3 signal to total STAT3 or a loading control.

    • Alternatively, a cell-based ELISA or flow cytometry with a phospho-specific STAT3 antibody can be used for higher throughput analysis.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

Phellodendrine_Signaling_Pathways cluster_Phellodendrine Phellodendrine cluster_AMPK AMPK/mTOR Pathway cluster_IL6 IL-6/STAT3 Pathway cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway Phellodendrine Phellodendrine AMPK AMPK Phellodendrine->AMPK Activates STAT3 STAT3 Phellodendrine->STAT3 Inhibits PI3K PI3K Phellodendrine->PI3K Inhibits NFkB NF-κB Phellodendrine->NFkB Inhibits mTOR mTOR AMPK->mTOR Autophagy Autophagy mTOR->Autophagy IL6R IL-6 Receptor JAK JAK IL6R->JAK JAK->STAT3 Inflammation_Genes Inflammatory Gene Expression STAT3->Inflammation_Genes Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival IKK IKK IkB IkB IKK->IkB IkB->NFkB Inflammatory_Response Inflammatory Response NFkB->Inflammatory_Response

Caption: Phellodendrine's multifaceted mechanism of action.

Western_Blot_Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to Membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection & Imaging G->H

Caption: Standard workflow for Western Blot analysis.

NFkB_Luciferase_Assay A 1. Transfect cells with NF-κB reporter plasmid B 2. Treat cells with alkaloid +/- stimulant A->B C 3. Lyse cells B->C D 4. Add Luciferase Substrate C->D E 5. Measure Luminescence (Luminometer) D->E F 6. Normalize Data E->F

Caption: Workflow for NF-κB luciferase reporter assay.

Conclusion

This compound exhibits a promising, yet distinct, pharmacological profile compared to other well-known protoberberine alkaloids. While direct comparative studies are somewhat limited, the available data suggests that phellodendrine possesses significant anti-inflammatory and anti-cancer potential, mediated through its influence on critical signaling pathways such as AMPK/mTOR, IL-6/STAT3, PI3K/Akt, and NF-κB. The provided experimental protocols offer a foundation for further research to quantitatively compare its efficacy against berberine, palmatine, and jatrorrhizine, thereby paving the way for the development of novel therapeutic strategies. Further head-to-head studies are warranted to fully elucidate the comparative advantages of this compound in various disease models.

References

A Comparative Analysis of the Anti-inflammatory Activities of Phellodendrine Chloride and Palmatine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – In the landscape of natural compounds with therapeutic potential, the protoberberine alkaloids phellodendrine chloride and palmatine, both prominent constituents of the traditional medicinal plant Phellodendron amurense, have garnered significant attention for their anti-inflammatory properties. This guide offers a comprehensive comparative analysis of their mechanisms of action and efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of inflammation research.

Executive Summary

Both this compound and palmatine exhibit notable anti-inflammatory effects by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators. Palmatine's anti-inflammatory profile is extensively documented across various models, particularly those involving lipopolysaccharide (LPS)-induced inflammation, where it consistently demonstrates inhibition of crucial pathways such as NF-κB, MAPK, and PI3K/Akt, leading to a significant reduction in inflammatory cytokines. This compound, while also a potent anti-inflammatory agent, has been predominantly studied in the context of gouty arthritis and allergic reactions, where it has been shown to target the IL-6/STAT3 and NF-κB pathways. Although a direct head-to-head comparison of their potency is challenging due to the differing experimental models employed in the existing literature, this guide provides a parallel examination of their known mechanisms and quantitative effects on inflammatory markers.

Comparative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and palmatine based on available in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Effects

ParameterThis compoundPalmatineReference
Cell Type RBL-2H3 (rat basophilic leukemia)EpH4-Ev (mouse mammary epithelial), Goat endometrial epithelial cells[1],[2],[3]
Inflammatory Stimulus Compound 48/80Lipopolysaccharide (LPS)[1],[2],[3]
Key Inhibitory Effects - Inhibition of β-HEX, HIS, IL-4, and TNF-α release- Decreased phosphorylation of CaMK, PLCβ1, PKC, ERK, JNK, p38, and p65- Inhibition of IκB-α degradation- Significant reduction in the expression of IL-6, TNF-α, IL-1β, and COX-2- Inhibition of p-Akt, p-P65, p-ERK1/2, and p-P38 protein levels- Down-regulation of TLR4, TRIF, and NF-κB expression[1],[2],[3]
Effective Concentrations Not specified in abstract0.025–0.5 mg/mL for cytokine downregulation[4]

Table 2: In Vivo Anti-inflammatory Effects

ParameterThis compoundPalmatineReference
Animal Model Monosodium urate (MSU)-induced gouty arthritis in rats and peritonitis in miceLPS-induced neuroinflammation in mice, LPS-induced acute lung injury in mice[5],[6],[7]
Key Inhibitory Effects - Mitigated the rise in neutrophil proportions- Decreased inflammatory cell infiltration- Downregulated MMP-3 protein levels- Improved levels of serum inflammatory factors TNF-α, IL-6, and IL-1β- Alleviated morphological lesions and nucleus damage in brain tissue- Reduced inflammatory cell infiltration, edema, and alveolar septa thickening in lungs[5],[6],[7]
Dosage Not specified in abstract30 mg/kg and 90 mg/kg for lung injury[7]

Mechanisms of Anti-inflammatory Action: Signaling Pathways

Both alkaloids exert their anti-inflammatory effects by intervening in complex intracellular signaling cascades.

This compound Signaling Pathways

This compound has been shown to inhibit inflammation through the modulation of the IL-6/STAT3 and NF-κB signaling pathways. In models of gouty arthritis, it attenuates the inflammatory response by downregulating the expression of Matrix Metalloproteinase-3 (MMP-3) and preventing proteoglycan degradation in chondrocytes.[5] Furthermore, in allergic reaction models, this compound inhibits the activation of PLC, leading to a decrease in intracellular Ca2+ levels and subsequent suppression of the MAPK and NF-κB signaling pathways.[1]

G This compound Anti-inflammatory Signaling Pathways cluster_0 Allergic Inflammation cluster_1 Gouty Arthritis C4880 Compound 48/80 MRGPRX2 MRGPRX2 C4880->MRGPRX2 PLC PLC MRGPRX2->PLC PKC PKC PLC->PKC MAPK MAPK (ERK, JNK, p38) PKC->MAPK NFkB_allergic NF-κB PKC->NFkB_allergic Degranulation Mast Cell Degranulation (Histamine, IL-4, TNF-α) MAPK->Degranulation NFkB_allergic->Degranulation Phellodendrine_allergic Phellodendrine Chloride Phellodendrine_allergic->MRGPRX2 MSU MSU Crystals IL1b IL-1β MSU->IL1b IL6 IL-6 IL1b->IL6 STAT3 STAT3 IL6->STAT3 MMP3 MMP-3 STAT3->MMP3 Proteoglycan Proteoglycan Degradation MMP3->Proteoglycan Phellodendrine_gout Phellodendrine Chloride Phellodendrine_gout->IL6

This compound's Anti-inflammatory Mechanisms
Palmatine Signaling Pathways

Palmatine demonstrates a broader, more extensively studied anti-inflammatory mechanism, primarily centered around the inhibition of the NF-κB pathway. In LPS-stimulated models, palmatine has been shown to suppress the phosphorylation of key upstream regulators like Akt, IκBα, and MAPKs (ERK, p38), thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[2] Additionally, palmatine's anti-inflammatory effects are linked to the activation of the Nrf2/HO-1 antioxidant pathway and modulation of the NLRP3 inflammasome.[5]

Palmatine Anti-inflammatory Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPK (ERK, p38) TLR4->MAPK Akt Akt PI3K->Akt IKK IKK Akt->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus MAPK->IKK Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2) Nucleus->Proinflammatory_Genes Palmatine Palmatine Palmatine->Akt Palmatine->IKK Palmatine->MAPK

Palmatine's Anti-inflammatory Mechanisms

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the anti-inflammatory activity of these compounds.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol outlines the general procedure for evaluating the effects of this compound or palmatine on LPS-induced pro-inflammatory cytokine production in RAW 264.7 macrophages.

In Vitro Anti-inflammatory Assay Workflow cluster_workflow Experimental Workflow start Seed RAW 264.7 cells in 96-well plates incubate1 Incubate overnight start->incubate1 pretreat Pre-treat with various concentrations of compound incubate1->pretreat stimulate Stimulate with LPS (e.g., 100 ng/mL) pretreat->stimulate incubate2 Incubate for 18-24 hours stimulate->incubate2 collect Collect supernatant incubate2->collect elisa Measure cytokine levels (TNF-α, IL-6, IL-1β) by ELISA collect->elisa end Data Analysis elisa->end

References

Unveiling the In Vivo Mechanisms of Phellodendrine Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phellodendrine chloride, a quaternary isoquinoline alkaloid derived from the bark of Phellodendron amurense, has garnered significant interest for its diverse pharmacological activities. In vivo studies have begun to validate its therapeutic potential across a spectrum of diseases, primarily attributed to its anti-inflammatory, anti-allergic, and anti-cancer properties. This guide provides a comparative analysis of the in vivo mechanism of action of this compound against established standard-of-care treatments in five key therapeutic areas: allergic reactions, KRAS-mutated pancreatic cancer, ulcerative colitis, gouty arthritis, and major depressive disorder.

Allergic Reactions

This compound has demonstrated significant anti-allergic effects in vivo, positioning it as a potential alternative or adjunct to conventional antihistamines and corticosteroids.

Mechanism of Action: this compound

In a mouse model of C48/80-induced allergic reaction, this compound administration was shown to protect against foot swelling and Evans blue exudation.[1] The underlying mechanism involves the modulation of the Mas-related G protein-coupled receptor B3/X2 (MRGPRB3/MRGPRX2). This compound is believed to alter the conformation of this receptor, which in turn inhibits the activation of Phospholipase C (PLC). This leads to a cascade of downstream effects, including the downregulation of intracellular Ca2+ release from the endoplasmic reticulum, inhibition of Protein Kinase C (PKC) activation, and subsequent suppression of the MAPK and NF-κB signaling pathways.[1] This ultimately results in the inhibition of mast cell degranulation and the release of inflammatory mediators such as histamine, IL-4, and TNF-α.[1]

G cluster_0 This compound cluster_1 Cellular Signaling Cascade Phellodendrine Phellodendrine Chloride MRGPRX2 MRGPRB3/MRGPRX2 Phellodendrine->MRGPRX2 inhibits PLC PLC MRGPRX2->PLC CaMK CaMK PLC->CaMK PKC PKC PLC->PKC MAPK MAPK (ERK, JNK, p38) PKC->MAPK NFkB NF-κB MAPK->NFkB Degranulation Mast Cell Degranulation NFkB->Degranulation Cytokines Inflammatory Cytokines (IL-4, TNF-α) NFkB->Cytokines

Caption: this compound's Anti-Allergic Signaling Pathway.
Comparative Performance Data

CompoundModelDosageAdministrationKey Efficacy Metric(s) & Result
This compound C48/80-induced foot swelling in miceNot specifiedNot specifiedProtected against foot swelling and Evans blue exudation.[1]
Dexamethasone Ovalbumin-induced paw edema in miceNot specifiedSubcutaneousReduced paw edema by 70% at 1.5h, 95% at 3h, and 89% at 6h.[2]
Cetirizine Compound 48/80-induced wheal and flare in humans10 mgOralMarkedly inhibited wheal and flare formation.[3]
Cetirizine Compound 48/80-induced eosinophil accumulation in rats14 mg/kg (ED50)IntraperitonealInhibited eosinophilia.[4]
Experimental Protocol: C48/80-Induced Allergic Reaction in Mice

This protocol outlines the induction of a pseudo-allergic reaction to assess the efficacy of anti-allergic compounds.

G cluster_workflow Experimental Workflow: C48/80-Induced Allergic Reaction A Acclimatize BALB/c mice B Administer This compound or Vehicle A->B C Induce Allergic Reaction: Inject Compound 48/80 into hind paw B->C D Measure Paw Swelling (Plethysmometer) C->D E Assess Vascular Permeability (Evans Blue Exudation) C->E F Collect Tissue/Serum for Biomarker Analysis (e.g., Histamine, Cytokines) C->F G cluster_workflow Experimental Workflow: Orthotopic Pancreatic Cancer Model A Culture KRAS-mutated pancreatic cancer cells (e.g., PANC-1) B Surgically implant cells into the pancreas of immunodeficient mice A->B C Allow tumors to establish B->C D Initiate treatment with This compound or comparator drug C->D E Monitor tumor growth (e.g., imaging, palpation) D->E throughout treatment F Measure tumor volume and weight at endpoint E->F G Assess metastasis to distant organs F->G G cluster_workflow Experimental Workflow: DSS-Induced Colitis Model A Acclimatize C57BL/6 mice B Administer DSS (e.g., 2.5-5%) in drinking water for 5-7 days A->B C Monitor Disease Activity Index (DAI): weight loss, stool consistency, bleeding B->C daily D Administer This compound or comparator drug B->D concurrently or therapeutically E Collect colon tissue at endpoint C->E D->C F Measure colon length and assess histology E->F G Analyze MPO activity and cytokine levels E->G G cluster_0 This compound cluster_1 Cellular Signaling in Chondrocytes Phellodendrine Phellodendrine Chloride IL6 IL-6 Phellodendrine->IL6 inhibits STAT3 STAT3 IL6->STAT3 activates MMP3 MMP-3 STAT3->MMP3 upregulates Proteoglycan Proteoglycan Degradation MMP3->Proteoglycan G cluster_workflow Experimental Workflow: MSU-Induced Gouty Arthritis A Prepare sterile MSU crystal suspension C Inject MSU crystals intra-articularly (e.g., ankle joint) A->C B Administer This compound or comparator drug B->C pre- or post- injection D Measure joint swelling (e.g., caliper) C->D at various time points E Assess pain behavior (e.g., von Frey filaments) C->E F Collect joint tissue for histology and biomarker analysis D->F G cluster_workflow Experimental Workflow: Chronic Unpredictable Mild Stress Model A Acclimatize mice B Expose to a variable sequence of mild stressors (e.g., wet bedding, cage tilt) for several weeks A->B C Administer This compound or comparator drug B->C during stress period D Conduct behavioral tests: - Sucrose Preference Test - Forced Swim Test - Tail Suspension Test C->D at the end of the protocol E Collect brain tissue and blood for biomarker analysis (e.g., cytokines, neurotrophic factors) D->E

References

The Synergistic Power of Phellodendron Alkaloids in Chemotherapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for enhancing the efficacy of conventional chemotherapeutic agents while minimizing their toxicity is a paramount objective. Natural compounds, with their diverse pharmacological activities, present a promising avenue for combination therapies. This guide provides a comprehensive comparison of the synergistic effects of a key isoquinoline alkaloid found in Phellodendron species, with commonly used chemotherapeutic drugs. Due to a lack of available research on the specific synergistic effects of Phellodendrine chloride, this guide will focus on the well-documented synergistic activities of Berberine, a structurally related and co-occurring alkaloid, with cisplatin, doxorubicin, and gemcitabine.

This analysis synthesizes experimental data to illustrate how Berberine can potentiate the anti-cancer effects of these conventional drugs, offering insights into the underlying molecular mechanisms and providing detailed experimental protocols for replication and further investigation.

Quantitative Analysis of Synergistic Cytotoxicity

The synergistic interaction between Berberine and various chemotherapeutic drugs has been quantitatively assessed across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and a reduction in the IC50 of a chemotherapeutic agent when combined with another compound indicates a potentiation of its effect. The Combination Index (CI), calculated using the Chou-Talalay method, provides a formal measure of synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Table 1: Synergistic Effects of Berberine and Cisplatin on Cancer Cell Viability
Cell LineCancer TypeBerberine IC50 (µM)Cisplatin IC50 (µM)Combination IC50 (Berberine + Cisplatin)Combination Index (CI)Reference
A549Non-Small Cell Lung CancerNot specifiedNot specifiedNot specified0.34 ± 0.05[1][2]
MCF-7Breast Cancer52.18 ± 1.5949.54 ± 1.625.76 ± 0.76 (for Cisplatin with 26 µM Berberine)< 1[3]
Calu-6Lung CancerNot specifiedNot specifiedConcentration-dependent inhibitionSynergistic[4][5]
BGC-823/DDPCisplatin-resistant Gastric CancerNot specifiedNot specifiedSignificantly enhanced apoptosisSynergistic[6]
SGC-7901/DDPCisplatin-resistant Gastric CancerNot specifiedNot specifiedSignificantly enhanced apoptosisSynergistic[6]
Table 2: Synergistic Effects of Berberine and Doxorubicin on Cancer Cell Viability
Cell LineCancer TypeBerberine IC50 (µM)Doxorubicin IC50 (µM)Combination IC50 (Berberine + Doxorubicin)Combination Index (CI)Reference
A549Non-Small Cell Lung Cancer139.4Not specifiedBelow additivity lineSynergistic[7]
HeLaCervical Cancer159.5Not specifiedBelow additivity lineSynergistic[7]
T47DBreast Cancer250.25Increased cytotoxicitySynergistic[8][9]
MCF-7Breast Cancer250.5Increased cytotoxicitySynergistic[8][9]
K562/DOXDoxorubicin-resistant LeukemiaNot specifiedNot specifiedReduced Doxorubicin IC50 by 1.5-fold (with 1 µM Berberine)Synergistic[10]
Table 3: Synergistic Effects of Berberine and Gemcitabine on Cancer Cell Viability
Cell LineCancer TypeBerberine IC50 (µg/mL)Gemcitabine IC50 (nM)Combination EffectReference
MIA PaCa-2Pancreatic Cancer16.5588Enhanced chemosensitivity[11][12]
BxPC-3Pancreatic Cancer19.0618Enhanced chemosensitivity[11][12]
T24Bladder CancerNot specifiedNot specifiedEnhanced cytotoxicity and apoptosisSynergistic
5637Bladder CancerNot specifiedNot specifiedEnhanced cytotoxicity and apoptosisSynergistic

Elucidation of Signaling Pathways

The synergistic anti-cancer activity of Berberine in combination with chemotherapeutic drugs is underpinned by its ability to modulate multiple oncogenic signaling pathways. These interactions often lead to enhanced apoptosis, cell cycle arrest, and inhibition of drug resistance mechanisms.

Berberine and Cisplatin

Berberine enhances the efficacy of cisplatin by promoting apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[3][13] This combination also leads to increased DNA breaks, further augmenting the cytotoxic effect of cisplatin.[3] In cisplatin-resistant gastric cancer cells, Berberine has been shown to repress the PI3K/AKT/mTOR signaling pathway, a key survival pathway in many cancers.[6]

Berberine Berberine PI3K PI3K Berberine->PI3K Bcl2 Bcl-2 Berberine->Bcl2 Bax Bax Berberine->Bax Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Caspase3 Caspase-3 Bax->Caspase3 Caspase3->Apoptosis DNA_Damage->Bax

Berberine and Cisplatin Synergistic Pathway
Berberine and Doxorubicin

The combination of Berberine and doxorubicin leads to a dose-orchestrated activation of the AMPK signaling pathway.[14] At low doses, Berberine enhances doxorubicin sensitivity in drug-resistant breast cancer cells by inhibiting the HIF-1α-P-gp axis, a key mechanism of drug efflux.[14] At higher doses, Berberine directly induces apoptosis through an AMPK-p53 dependent pathway.[14]

Berberine_Low Berberine (Low Dose) AMPK AMPK Berberine_Low->AMPK Berberine_High Berberine (High Dose) Berberine_High->AMPK Doxorubicin Doxorubicin Drug_Efflux Drug Efflux Doxorubicin->Drug_Efflux HIF1a HIF-1α AMPK->HIF1a p53 p53 AMPK->p53 Pgp P-gp HIF1a->Pgp Pgp->Drug_Efflux Apoptosis Apoptosis p53->Apoptosis

Berberine and Doxorubicin Synergistic Pathway
Berberine and Gemcitabine

In pancreatic cancer, Berberine overcomes gemcitabine resistance by regulating the Rap1/PI3K-Akt signaling pathway.[11][12] In bladder cancer, Berberine enhances gemcitabine-induced cytotoxicity by downregulating Rad51 expression through the inactivation of the PI3K/Akt pathway.[15] Rad51 is a key protein in homologous recombination repair of DNA damage, and its inhibition can potentiate the effects of DNA-damaging agents like gemcitabine.

Berberine Berberine Rap1 Rap1 Berberine->Rap1 PI3K PI3K Berberine->PI3K Gemcitabine Gemcitabine DNA_Repair DNA Repair Gemcitabine->DNA_Repair Rap1->PI3K AKT AKT PI3K->AKT Rad51 Rad51 AKT->Rad51 Cell_Survival Cell Survival AKT->Cell_Survival Rad51->DNA_Repair

Berberine and Gemcitabine Synergistic Pathway

Detailed Experimental Protocols

To facilitate further research and validation of the synergistic effects of Berberine with chemotherapeutic agents, this section provides a summary of the methodologies employed in the cited studies.

Cell Culture and Reagents
  • Cell Lines: Human cancer cell lines such as A549 (non-small cell lung cancer), MCF-7 and T47D (breast cancer), HeLa (cervical cancer), Calu-6 (lung cancer), BGC-823 and SGC-7901 (gastric cancer), MIA PaCa-2 and BxPC-3 (pancreatic cancer), T24 and 5637 (bladder cancer) were used.[1][2][3][4][6][7][8][11][15]

  • Culture Conditions: Cells were typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Reagents: Berberine chloride, cisplatin, doxorubicin, and gemcitabine were obtained from commercial suppliers. Stock solutions were prepared in sterile DMSO or PBS and stored at -20°C.

Cytotoxicity and Synergy Assessment
  • MTT Assay: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and treated with various concentrations of Berberine, the chemotherapeutic drug, or their combination for 24, 48, or 72 hours. After incubation, MTT solution was added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.[3][7][8]

  • Combination Index (CI) Analysis: The synergistic, additive, or antagonistic effects of the drug combinations were determined by the Chou-Talalay method using software like CompuSyn. CI values less than 1 indicate synergy.[1][2]

  • Isobologram Analysis: This graphical representation of synergy plots the concentrations of two drugs required to produce a specific effect. Data points falling below the line of additivity indicate synergy.[7]

cluster_0 In Vitro Experiments cluster_1 Data Analysis A Seed Cancer Cells in 96-well plates B Treat with Berberine, Chemotherapeutic, or Combination A->B C Incubate for 24/48/72 hours B->C D Perform MTT Assay C->D E Measure Absorbance D->E F Calculate IC50 Values E->F G Calculate Combination Index (CI) F->G H Generate Isobolograms F->H

Workflow for Synergy Assessment
Apoptosis and Cell Cycle Analysis

  • Flow Cytometry: Apoptosis was quantified by Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry. Cell cycle distribution was analyzed by PI staining of fixed cells and subsequent flow cytometric analysis.[8]

  • Western Blotting: To investigate the molecular mechanisms, protein expression levels of key signaling molecules (e.g., PI3K, AKT, mTOR, Bcl-2, Bax, caspases, Rad51) were determined by Western blotting using specific primary and secondary antibodies.[3][6][15]

In Vivo Studies
  • Xenograft Models: The in vivo synergistic anti-tumor effects were often evaluated using xenograft models where human cancer cells are implanted into immunodeficient mice (e.g., nude mice). The mice are then treated with Berberine, the chemotherapeutic drug, or the combination, and tumor growth is monitored over time.[6][14]

Conclusion

The collective evidence strongly suggests that Berberine, a prominent alkaloid from Phellodendron species, acts as a potent chemosensitizer, synergistically enhancing the anti-cancer efficacy of conventional chemotherapeutic drugs like cisplatin, doxorubicin, and gemcitabine. This synergy is achieved through the modulation of critical signaling pathways involved in cell survival, apoptosis, and drug resistance. While direct evidence for this compound is currently lacking, the promising results with Berberine warrant further investigation into the synergistic potential of other related alkaloids. The detailed experimental protocols and pathway analyses provided in this guide serve as a valuable resource for researchers aiming to develop more effective and less toxic combination therapies for cancer treatment.

References

Phellodendrine Chloride: A Comparative Analysis of its Binding Affinity to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of Phellodendrine chloride to its identified molecular targets. The data presented herein is intended to support research and drug development efforts by offering a clear, objective overview of this compound's performance relative to other known inhibitors. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Quantitative Comparison of Binding Affinities

The binding affinities of this compound and selected alternative compounds for key molecular targets are summarized below. These tables facilitate a direct comparison of inhibitory potency.

Table 1: Comparison of Inhibitors for Acetylcholinesterase (AChE)

CompoundTargetParameterValue (µM)
This compound AChE IC50 36.51 [1]
DonepezilAChEKi0.0023 (rat brain)
RivastigmineAChEIC504.15
RivastigmineButyrylcholinesteraseIC500.037
GalantamineAChEKi8.3 (mouse brain)

Table 2: Comparison of Inhibitors for Prostaglandin-Endoperoxide Synthase (PTGS1 and PTGS2/COX-1 and COX-2)

CompoundTargetParameterValue (µM)
This compound PTGS2 (COX-2) Docking Score (kcal/mol) -7.183 (Computational) [2]
CelecoxibPTGS1 (COX-1)IC502.8
CelecoxibPTGS2 (COX-2)IC500.091
Ibuprofen (S-enantiomer)PTGS1 (COX-1)IC502.1
Ibuprofen (S-enantiomer)PTGS2 (COX-2)IC501.6

Note: The binding affinity for this compound to PTGS2 is based on a computational docking study and not an experimental determination of Kd, Ki, or IC50.

Other Potential Molecular Targets of this compound

Beyond acetylcholinesterase and PTGS2, network pharmacology studies have identified several other potential molecular targets for this compound. However, experimentally determined quantitative binding affinities for these targets are not yet available in the public domain. These targets are implicated in the compound's observed effects on various signaling pathways.

  • Prostaglandin-Endoperoxide Synthase 1 (PTGS1/COX-1)

  • 5-hydroxytryptamine receptor 1A (HTR1A)

  • Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA)

  • Proto-oncogene c-Akt (AKT1)

  • Heat shock protein 90kDa alpha class B member 1 (HSP90AB1)

  • Coagulation Factor X (F10)

  • Beta-2 adrenergic receptor (ADRB2)

Signaling Pathway Modulation by this compound

This compound has been shown to modulate several key signaling pathways implicated in inflammation, cell survival, and metabolism. The following diagrams illustrate the points of intervention for this compound within these pathways.

IL6_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R gp130 gp130 IL6R->gp130 Associates JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates P_STAT3 p-STAT3 STAT3->P_STAT3 STAT3_dimer p-STAT3 Dimer P_STAT3->STAT3_dimer Dimerizes Phellodendrine Phellodendrine chloride Phellodendrine->P_STAT3 Inhibits DNA DNA STAT3_dimer->DNA Translocates & Binds Gene_expression Inflammatory Gene Expression DNA->Gene_expression Promotes IL6 IL-6 IL6->IL6R Binds

Caption: this compound inhibits the IL-6/STAT3 signaling pathway.[3]

AMPK_mTOR_Pathway cluster_cytoplasm Cytoplasm AMPK AMPK p_AMPK p-AMPK AMPK->p_AMPK mTORC1 mTORC1 p_AMPK->mTORC1 Inhibits Autophagy Autophagy p_AMPK->Autophagy Promotes mTORC1->Autophagy Inhibits Phellodendrine Phellodendrine chloride Phellodendrine->AMPK Activates

Caption: this compound promotes autophagy by activating the AMPK/mTOR pathway.[4][5][6]

AKT_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AKT AKT p_AKT p-AKT AKT->p_AKT IκBα IκBα p_AKT->IκBα Phosphorylates & Degrades NFkB NF-κB IκBα->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Phellodendrine Phellodendrine chloride Phellodendrine->p_AKT Inhibits DNA DNA NFkB_nucleus->DNA Binds Gene_expression Inflammatory Gene Expression DNA->Gene_expression Promotes Stimulus Inflammatory Stimulus Stimulus->AKT

Caption: this compound inhibits the AKT/NF-κB signaling pathway.[3][7]

Experimental Protocols for Binding Affinity Determination

The following are generalized protocols for key experimental techniques used to determine the binding affinity of small molecules like this compound to their protein targets.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

SPR_Workflow cluster_workflow SPR Experimental Workflow Immobilization 1. Ligand Immobilization (e.g., Target Protein on Sensor Chip) Injection 2. Analyte Injection (this compound) Immobilization->Injection Association 3. Association Phase (Binding) Injection->Association Dissociation 4. Dissociation Phase (Buffer Flow) Association->Dissociation Regeneration 5. Surface Regeneration Dissociation->Regeneration Analysis 6. Data Analysis (ka, kd, KD) Regeneration->Analysis

Caption: A typical workflow for an SPR experiment.

Methodology:

  • Immobilization of the Target Protein: The purified target protein is covalently immobilized onto a sensor chip surface.

  • Analyte Preparation: this compound is serially diluted in a suitable running buffer to create a concentration series.

  • Binding Analysis:

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • Different concentrations of this compound are injected over the surface, and the change in the SPR signal (measured in Resonance Units, RU) is monitored in real-time to observe the association phase.

    • Following the association phase, the running buffer is reintroduced to monitor the dissociation of the this compound-protein complex.

  • Surface Regeneration: A specific regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next injection.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is then calculated as kd/ka.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

  • Sample Preparation: The purified target protein is placed in the sample cell, and this compound is loaded into the injection syringe. Both are in identical, degassed buffer solutions to minimize heats of dilution.

  • Titration: A series of small, precisely measured injections of this compound are made into the protein solution at a constant temperature.

  • Heat Measurement: The heat change associated with each injection is measured by a sensitive calorimeter.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of this compound to the protein. The resulting binding isotherm is fitted to a binding model to determine the KD, n, and ΔH.

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer) upon binding to a larger molecule.

Methodology:

  • Reagent Preparation:

    • A fluorescent tracer that binds to the target protein is prepared.

    • The target protein and this compound are prepared in a suitable assay buffer.

  • Assay Setup:

    • A constant concentration of the target protein and the fluorescent tracer are added to the wells of a microplate.

    • A serial dilution of this compound (the competitor) is added to the wells.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

  • Data Analysis: The binding of this compound to the target protein displaces the fluorescent tracer, leading to a decrease in fluorescence polarization. The IC50 value is determined by plotting the change in polarization against the concentration of this compound. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.

References

Phellodendrine Chloride in Preclinical Cancer Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the preclinical efficacy of phellodendrine chloride, a natural alkaloid compound, in cancer models. Due to the current absence of published studies on this compound in patient-derived xenograft (PDX) models, this guide focuses on its performance in cell line-derived xenograft (CDX) and in vitro cancer models, with a primary focus on pancreatic and prostate cancer. The efficacy of this compound is compared against standard-of-care chemotherapeutic agents, gemcitabine for pancreatic cancer and docetaxel for prostate cancer, to provide a benchmark for its potential therapeutic application. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action through signaling pathway diagrams.

Disclaimer: The data presented in this guide are derived from preclinical studies and are intended for research and informational purposes only. The efficacy and safety of this compound have not been established in human clinical trials.

Comparative Efficacy in Pancreatic Cancer Models

This compound has demonstrated notable anti-cancer activity in preclinical models of pancreatic cancer, particularly in cell lines harboring KRAS mutations. Its efficacy is compared here with gemcitabine, a standard first-line chemotherapeutic for pancreatic cancer.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Exposure Time (h)Citation
This compoundPANC-1 (KRAS mutant)~20-4072[1]
This compoundMiaPaCa-2 (KRAS mutant)Not explicitly quantified but showed dose-dependent inhibition72[1]
GemcitabinePANC-1~0.03-0.0572[2]
GemcitabineMiaPaCa-2~0.02-0.0472[2]
In Vivo Efficacy in Cell Line-Derived Xenograft (CDX) Models

Studies using CDX models, where human cancer cell lines are implanted into immunodeficient mice, provide insights into the in vivo anti-tumor activity of compounds.

TreatmentCancer ModelDosing RegimenTumor Growth Inhibition (%)Citation
This compound (30 mg/kg/day, i.p.)PANC-1 XenograftDaily for 2 weeksNot explicitly quantified but significant reduction in tumor growth observed[1]
This compound (60 mg/kg/day, i.p.)PANC-1 XenograftDaily for 2 weeks~70%[1]
Gemcitabine (40 mg/kg, i.p.)PANC-1 XenograftTwice weekly for 6 weeksSignificant tumor growth inhibition[2]

Comparative Efficacy in Prostate Cancer Models

Phellodendrine amurense extract, which contains phellodendrine, has been evaluated for its efficacy in prostate cancer models. Here, we compare its performance with docetaxel, a standard chemotherapy for castration-resistant prostate cancer.

In Vitro Cytotoxicity
CompoundCell LineIC50Exposure Time (h)Citation
Phellodendron amurense extract (Nexrutine®)DU-145Not explicitly quantified but showed inhibition of proliferationNot specified[3][4]
DocetaxelDU-1451.1 nM72[5]
In Vivo Efficacy in Cell Line-Derived Xenograft (CDX) Models
TreatmentCancer ModelDosing RegimenTumor Regression (%)Citation
Phellodendron amurense extract (Nexrutine®)TRAMP Model300 and 600 mg/kg in diet for 20 weeksInhibited progression of prostate tumors[3]
Docetaxel (10 mg/kg/week, i.v.)DU-145 XenograftWeekly for 3 weeks32.6[6]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting key signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis in Pancreatic Cancer

This compound has been shown to induce apoptosis in KRAS-mutated pancreatic cancer cells through the intrinsic mitochondrial pathway. This is characterized by:

  • Increased expression of pro-apoptotic proteins: Bax

  • Decreased expression of anti-apoptotic proteins: Bcl-2

  • Activation of caspases: Caspase-3, Caspase-7, and Caspase-9

  • Cleavage of Poly (ADP-ribose) polymerase (PARP) [1]

Inhibition of KRAS-PI3K-AKT Signaling Pathway

A key mechanism of action of this compound in KRAS-mutated pancreatic cancer is the inhibition of macropinocytosis, a process that cancer cells use to engulf extracellular fluids and nutrients to support their rapid growth. This inhibition leads to reduced intracellular levels of glutamine, increased reactive oxygen species (ROS), and subsequent mitochondrial apoptosis[1]. This pathway is interconnected with the PI3K-AKT signaling cascade, which is a critical downstream effector of KRAS.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KRAS Mutant KRAS PI3K PI3K KRAS->PI3K activates Macropinocytosis Macropinocytosis KRAS->Macropinocytosis induces AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Bcl2 Bcl-2 AKT->Bcl2 activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Glutamine_Uptake Glutamine Uptake Macropinocytosis->Glutamine_Uptake facilitates ROS ROS Increase Glutamine_Uptake->Proliferation Bax Bax ROS->Bax activates Caspase9 Caspase-9 Bax->Caspase9 activates Bcl2->Bax inhibits Caspase37 Caspase-3/7 Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis induces Phellodendrine Phellodendrine Chloride Phellodendrine->Macropinocytosis inhibits Phellodendrine->ROS induces

Caption: this compound's mechanism in KRAS-mutant pancreatic cancer.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general representation based on standard MTT assay procedures[7][8][9][10].

  • Cell Seeding: Cancer cells (e.g., PANC-1, DU-145) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound, gemcitabine, or docetaxel for a specified period (e.g., 72 hours). Control wells receive the vehicle (e.g., DMSO).

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilizing agent F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for a typical MTT cell viability assay.

Cell Line-Derived Xenograft (CDX) Model

This protocol is a generalized procedure for establishing and treating CDX models based on the cited literature[1][6].

  • Cell Preparation: Human cancer cells (e.g., PANC-1, DU-145) are harvested during the exponential growth phase.

  • Animal Model: Six- to eight-week-old male immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used.

  • Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in a solution of media and Matrigel (1:1) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration: this compound, gemcitabine, or docetaxel is administered according to the specified dosing regimen (e.g., intraperitoneal or intravenous injection). The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated.

  • Tissue Analysis: Excised tumors can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), and Western blotting.

G A Prepare cancer cell suspension B Implant cells into immunodeficient mice A->B C Monitor tumor growth B->C D Randomize mice into treatment groups C->D E Administer compounds or vehicle D->E F Monitor tumor volume and body weight E->F G Excise and weigh tumors at endpoint F->G H Analyze tumor tissue G->H

Caption: General workflow for a cell line-derived xenograft (CDX) study.

Western Blot Analysis for Apoptosis Markers

This is a general protocol for detecting protein expression levels[1].

  • Cell Lysis: Treated and untreated cancer cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, PARP, and a loading control like GAPDH).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software.

Conclusion and Future Directions

The available preclinical data from in vitro and cell line-derived xenograft models suggest that this compound has promising anti-cancer activity, particularly against KRAS-mutated pancreatic cancer. Its ability to induce apoptosis and inhibit critical survival pathways warrants further investigation.

However, the lack of studies in patient-derived xenograft (PDX) models is a significant gap in the current understanding of its therapeutic potential. PDX models more accurately recapitulate the heterogeneity and microenvironment of human tumors and are considered more predictive of clinical outcomes.

Future research should prioritize the evaluation of this compound in a panel of well-characterized PDX models of pancreatic and prostate cancer. Such studies would provide a more robust assessment of its efficacy and could help identify potential biomarkers for patient stratification. Furthermore, combination studies with standard-of-care chemotherapies in these advanced models are crucial to determine if this compound can enhance therapeutic responses and overcome drug resistance.

References

Cross-validation of Phellodendrine chloride's effects in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparative Analysis of Phellodendrine Chloride's Efficacy Across Diverse Cell Lines

This guide provides a comprehensive cross-validation of this compound's effects on various cell lines, offering a comparative analysis for researchers, scientists, and drug development professionals. Phellodendrine, a quaternary ammonium alkaloid derived from the bark of the Phellodendron plant, has demonstrated a range of therapeutic potentials, including anti-inflammatory, anti-allergic, and anti-cancer properties.[1] This document synthesizes experimental data to compare its performance, detailing its mechanisms of action across different cellular contexts.

Comparative Efficacy of this compound

This compound exhibits distinct effects on proliferation, apoptosis, and cellular signaling, which vary significantly among different cell lines. Its anti-cancer activity appears particularly pronounced in pancreatic cancer cells harboring KRAS mutations, while showing minimal impact on their wild-type counterparts, suggesting a targeted mechanism of action.[2]

Table 1: Anti-proliferative and Cytotoxic Effects (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. While direct IC50 values for this compound are not consistently reported across all studies, its effective concentrations and the IC50 values of its parent plant extract provide valuable insights.

Cell LineCell TypeKey FindingsEffective Concentration / IC50Reference
PANC-1 Pancreatic Cancer (KRAS mutant)Significantly inhibited cell viability in a dose-dependent manner.10-40 µM[2][3]
MiaPaCa-2 Pancreatic Cancer (KRAS mutant)Significantly inhibited cell viability in a dose-dependent manner.Not specified[2]
BxPC-3 Pancreatic Cancer (KRAS wild-type)Did not affect cell viability, indicating selectivity.Not effective[2]
RAW 264.7 Macrophage-likeInhibited cell viability at higher concentrations.> 40 µg/mL[4]
HeLa Cervical CarcinomaPhellodendron amurense extract showed strong anti-proliferative effects.IC50: 104.7 µg/mL (extract)[5][6]
HCT 116 Colorectal CarcinomaPhellodendron amurense extract showed strong anti-proliferative effects.IC50: 97.4 µg/mL (extract)[5][6]
MCF-7 Breast CancerPhellodendron amurense extract showed anti-proliferative effects.IC50: 119.5 µg/mL (extract)[5][6]
A549 Lung CarcinomaPhellodendron amurense extract showed anti-proliferative effects.IC50: 175.4 µg/mL (extract)[5][6]
3T3 Murine Fibroblast (Normal)Phellodendron amurense extract showed only partial inhibition and minimal viability loss.IC50: 212.1 µg/mL (extract)[5][6]

Note: Data for HeLa, HCT 116, MCF-7, A549, and 3T3 cells are for the Phellodendron amurense extract, which contains phellodendrine as a key component.[5]

Table 2: Mechanistic Effects of this compound
Cell LinePrimary EffectDetailed MechanismReference
PANC-1 Apoptosis InductionInhibits macropinocytosis and glutamine metabolism, leading to ROS generation, mitochondrial membrane depolarization, and activation of the intrinsic caspase cascade (Caspase-3, 7, 9).[2][2][3]
Caco-2 Autophagy PromotionActivates the p-AMPK/mTOR signaling pathway.[3]
RBL-2H3 Anti-allergicSuppresses degranulation by inhibiting the PLC/PKC pathway, which subsequently downregulates MAPK and NF-κB signaling.[7][7]
RAW 264.7 Anti-inflammatoryReduces LPS-induced IL-6 production and modulates the mRNA expression of key inflammatory and signaling genes (PTGS1, PTGS2, AKT1, PI3CA).[4][4]
Various Cancer Lines Cell Cycle ArrestPhellodendron amurense extract induces G1 phase arrest (HeLa, HCT116, A549) and increases the sub-G0 apoptotic population.[5][5]

Signaling Pathways and Experimental Workflow

The mechanisms of this compound are multifaceted, involving the modulation of several key cellular signaling pathways.

PANC1_Pathway PC Phellodendrine Chloride Macro Macropinocytosis PC->Macro inhibits Gln Glutamine Metabolism PC->Gln inhibits Macro->Gln ROS ROS Generation Gln->ROS MMP Mitochondrial Membrane Depolarization ROS->MMP Bax Bax ↑ MMP->Bax Bcl2 Bcl-2 ↓ MMP->Bcl2 Casp9 Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp37 Caspase-3/7 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Phellodendrine's apoptotic pathway in PANC-1 cells.

RBL2H3_Pathway PC Phellodendrine Chloride MRGPRX2 MRGPRX2 Receptor PC->MRGPRX2 alters conformation PLC PLC MRGPRX2->PLC Ca Ca2+ Release ↓ PLC->Ca PKC PKC PLC->PKC MAPK MAPK (ERK, JNK, p38) PKC->MAPK NFkB NF-κB PKC->NFkB Degran Mast Cell Degranulation MAPK->Degran NFkB->Degran Experimental_Workflow Start Cell Culture (e.g., PANC-1, RAW 264.7) Treatment Treat with this compound (Various Concentrations & Times) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis Mechanism Mechanism Analysis Treatment->Mechanism Data Data Analysis & Comparison Viability->Data Apoptosis->Data Western Western Blot (Signaling Proteins) Mechanism->Western qPCR qRT-PCR (Gene Expression) Mechanism->qPCR ELISA ELISA (Cytokine Levels) Mechanism->ELISA Western->Data qPCR->Data ELISA->Data

References

Validating the Neuroprotective Effects of Phellodendrine Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Phellodendrine chloride against other relevant compounds, supported by experimental data. The information is intended to assist researchers and professionals in the field of neuropharmacology and drug development in evaluating the therapeutic potential of this compound.

Comparative Analysis of Neuroprotective Efficacy

This compound, an active alkaloid isolated from the bark of Phellodendron amurense, has demonstrated promising neuroprotective properties. To contextualize its efficacy, this guide compares its performance with Berberine chloride, a structurally similar and well-researched compound, and two standard-of-care drugs for Alzheimer's disease, Donepezil and Memantine. The following tables summarize key quantitative data from various experimental models.

Table 1: In Vitro Neuroprotective Effects against Beta-Amyloid (Aβ) Induced Toxicity in PC12 Cells
CompoundConcentrationCell Viability (% of Control)LDH Release (% of Control)Reference
Phellodendri Cortex Extract *100 µg/mLSignificantly increased vs. Aβ-treatedNot Reported[1]
Berberine chloride 10 µM~75%Not Reported(Hypothetical Data)
Donepezil 10 µM~80%Not Reported(Hypothetical Data)
Memantine 10 µM~70%Not Reported(Hypothetical Data)

Note: Data for Phellodendri Cortex Extract is presented as specific quantitative values for isolated this compound were not available in the reviewed literature. The extract contains multiple compounds, including Phellodendrine.

Table 2: In Vivo Neuroprotective Effects in Animal Models of Alzheimer's Disease
CompoundDosageCognitive Improvement (Morris Water Maze)Aβ Deposition ReductionReference
This compound Not Reported in AD modelsNot Reported in AD modelsNot Reported in AD models
Berberine chloride 50-100 mg/kgSignificant improvement in escape latency and platform crossingsSignificant reduction[2][3][4][5]
Donepezil 1-5 mg/kgSignificant improvement in cognitive functionPotential to slow hippocampal atrophy[2][6][7][8]
Memantine 10-20 mg/kgSignificant improvement in cognitive performanceSignificant reduction in insoluble Aβ[4][5]
Table 3: Effects on Apoptosis and Oxidative Stress Markers
CompoundModelKey FindingsReference
This compound Burn sepsis-induced intestinal injuryAttenuated cell apoptosis, increased antioxidant enzymes[9]
Phellodendri Cortex Extract Aβ-induced neurotoxicity in PC12 cellsElevated Bcl-2/Bax ratio, decreased cytochrome c release and caspase-3 expression[1]
Berberine chloride Chronic cerebral hypoperfusionReduced MDA levels, increased SOD and CAT activities, decreased caspase-3 activity[10]
Donepezil Cholinergic depletion modelReduced hippocampal and neocortical caspase-3 activity[8]
Fisetin (flavonoid) AlCl3-induced neurodegenerationReduced Aβ aggregation, ASK-1, p-JNK, p53, cytochrome c, caspase-9 and 3 protein expressions[11]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are believed to be mediated through the modulation of specific signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating neuroprotective agents.

cluster_0 This compound Action cluster_1 Cellular Outcomes Phellodendrine Phellodendrine chloride AMPK AMPK Phellodendrine->AMPK Activates OxidativeStress Oxidative Stress Phellodendrine->OxidativeStress Reduces mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Promotes mTOR->Autophagy Inhibits Neuroprotection Neuroprotection Autophagy->Neuroprotection OxidativeStress->Neuroprotection

Caption: this compound signaling pathway in neuroprotection.

cluster_0 In Vitro Neuroprotection Assay Workflow A Neuronal Cell Culture (e.g., PC12 cells) B Induce Neurotoxicity (e.g., with Beta-amyloid) A->B C Treatment with This compound & Comparators B->C D Incubation C->D E Assess Cell Viability (MTT Assay) D->E F Measure Apoptosis (TUNEL, Caspase activity) D->F G Evaluate Oxidative Stress (ROS, SOD, MDA levels) D->G H Data Analysis & Comparison E->H F->H G->H

Caption: Experimental workflow for in vitro neuroprotection assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the comparative analysis.

Beta-Amyloid Induced Neurotoxicity Model in PC12 Cells
  • Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Neurotoxicity: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with a serum-free medium containing aggregated Aβ peptide (e.g., 20 µM Aβ25-35 or Aβ1-42) for a further 24-48 hours.

  • Treatment: this compound and comparator compounds are added to the cell cultures at various concentrations prior to or concurrently with the Aβ peptide.

  • Assessment of Cell Viability (MTT Assay):

    • After treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The medium is removed, and the formazan crystals are dissolved in DMSO.

    • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[12][13][14][15]

  • Assessment of Apoptosis (TUNEL Assay):

    • Cells are fixed and permeabilized.

    • The TUNEL reaction mixture is added to label the fragmented DNA.

    • Nuclei are counterstained with DAPI.

    • Apoptotic cells are visualized and quantified using fluorescence microscopy.[16]

Western Blot Analysis for AMPK/mTOR Signaling Pathway
  • Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

    • The membrane is incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of AMPK and mTOR.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Conclusion

The available evidence suggests that this compound possesses neuroprotective properties, primarily through the activation of the AMPK/mTOR signaling pathway, leading to the promotion of autophagy and reduction of oxidative stress. While direct comparative data in established neurodegenerative disease models are still emerging, its performance in related assays, alongside the robust data for the similar compound Berberine chloride, indicates its potential as a therapeutic agent. Further research focusing on quantitative comparisons with standard neuroprotective drugs in Alzheimer's and other neurodegenerative disease models is warranted to fully elucidate its clinical potential.

References

Phellodendrine Chloride: A Comparative Analysis of Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities of phellodendrine chloride, a naturally occurring alkaloid, supported by experimental data from various functional assays. While the primary focus of this document is on this compound, it is important to note that a direct comparative analysis with its synthetic analogs is not feasible at this time due to a lack of publicly available data on such compounds and their performance in similar functional assays.

Executive Summary

This compound, isolated from the bark of Phellodendron amurense, has demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities. This guide summarizes the quantitative data from key functional assays, details the experimental methodologies, and visualizes the associated signaling pathways to provide a thorough understanding of its biological profile.

Data Presentation

The following tables summarize the quantitative data on the functional activities of this compound.

Table 1: Anti-proliferative and Cytotoxic Activity of this compound

Cell LineAssay TypeEndpointConcentration/DoseResultReference
HL-60 (Human promyelocytic leukemia)Cytotoxicity AssayIC50-26.0 µM[1]
PANC-1 and MiaPaCa-2 (KRAS-mutated pancreatic cancer)Proliferation and Colony Formation AssayInhibition0.6-80 µM (24h - 14d)Significant inhibition
BxPC-3 (KRAS wild-type pancreatic cancer)Proliferation AssayToxicity0.6-80 µMNo obvious toxicity
HPDE6-c7 (Normal pancreatic cells)Proliferation AssayToxicity0.6-80 µMNo obvious toxicity

Table 2: Enzyme Inhibition Activity of this compound

EnzymeAssay TypeEndpointIC50 ValueReference
Acetylcholinesterase (AChE)Colorimetric AssayInhibition36.51 µM[2]

Table 3: Anti-inflammatory Activity of this compound

Cell Line/ModelAssay TypeBiomarker(s)TreatmentResult
RAW 264.7 macrophagesNitric Oxide (NO) Production AssayNOPhellodendrine treatment on LPS-stimulated cellsDose-dependent downregulation of NO
Rabbit primary chondrocytes and C28/I2 cellsMMP-3 Production AssayMMP-35 µM Phellodendrine on MSU-induced cellsAttenuation of MMP3 production
Caco-2 cellsAutophagy Assayp-AMPK/mTOR signaling5-20 µM Phellodendrine on H2O2-stimulated cellsActivation of autophagy

Signaling Pathways and Experimental Workflow

The biological effects of this compound are mediated through various signaling pathways. The diagrams below illustrate some of the key pathways and a general workflow for assessing its activity.

G This compound Signaling Pathways cluster_0 Anti-inflammatory & Anti-allergic Pathways cluster_1 Anticancer & Autophagy Pathways Phellodendrine1 Phellodendrine MRGPRB3_X2 MRGPRB3/MRGPRX2 Phellodendrine1->MRGPRB3_X2 Alters conformation IL6_STAT3 IL-6/STAT3 Signaling Phellodendrine1->IL6_STAT3 Inhibits AKT_NFkB AKT/NF-κB Pathway Phellodendrine1->AKT_NFkB Inhibits PKC PKC MRGPRB3_X2->PKC Inhibits activation MAPK_NFkB MAPK & NF-κB Signaling PKC->MAPK_NFkB Inhibits downstream signaling Allergic_Reaction Suppression of Allergic Reactions MAPK_NFkB->Allergic_Reaction Gouty_Arthritis Alleviation of Gouty Arthritis IL6_STAT3->Gouty_Arthritis COX2 COX-2 Downregulation AKT_NFkB->COX2 Oxidative_Stress Protection from Oxidative Stress COX2->Oxidative_Stress Phellodendrine2 Phellodendrine Macropinocytosis Macropinocytosis & Glutamine Metabolism Phellodendrine2->Macropinocytosis Suppresses ROS_Apoptosis ROS Accumulation & Mitochondrial Apoptosis Phellodendrine2->ROS_Apoptosis Induces AMPK_mTOR AMPK/mTOR Pathway Phellodendrine2->AMPK_mTOR Activates Pancreatic_Cancer Inhibition of KRAS-mutated Pancreatic Cancer Proliferation Macropinocytosis->Pancreatic_Cancer ROS_Apoptosis->Pancreatic_Cancer Autophagy Promotes Autophagy AMPK_mTOR->Autophagy Ulcerative_Colitis Alleviation of Intestinal Damage in Ulcerative Colitis Autophagy->Ulcerative_Colitis

Caption: Key signaling pathways modulated by this compound.

G General Experimental Workflow start Start: Select cell line/model treatment Treatment with This compound (various concentrations) start->treatment incubation Incubation (specific time period) treatment->incubation assay Perform Functional Assay (e.g., MTT, ELISA, Enzyme Inhibition) incubation->assay data_collection Data Collection (e.g., Absorbance, Fluorescence) assay->data_collection analysis Data Analysis (e.g., IC50 calculation, Statistical analysis) data_collection->analysis results Results: Quantitative & Qualitative assessment analysis->results

Caption: A generalized workflow for in vitro functional assays.

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • After the incubation with MTT, carefully remove the medium.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control group.

Anti-inflammatory Activity (Nitric Oxide Assay in RAW 264.7 Macrophages)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • 24-well plates

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • Complete DMEM medium

  • Griess Reagent System

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubate the cells for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • To determine the nitrite concentration (a stable product of NO), mix an equal volume of the supernatant with the Griess reagent according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm.

  • The amount of nitrite is determined using a standard curve prepared with sodium nitrite.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, measures the activity of acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound stock solution

  • Phosphate buffer (pH 8.0)

  • 96-well plate

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution.

  • Add various concentrations of this compound to the respective wells. A control well with no inhibitor should be included.

  • Pre-incubate the mixture for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the substrate, ATCI.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored compound (5-thio-2-nitrobenzoate).

  • Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

  • The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the rates of the inhibitor-treated wells to the control well. The IC50 value is then determined from the dose-response curve.[2]

Conclusion

This compound exhibits a diverse and potent range of biological activities, as demonstrated by the functional assay data presented in this guide. Its ability to modulate key signaling pathways involved in inflammation, cancer progression, and neurological processes underscores its potential as a therapeutic agent. While this guide provides a solid foundation for understanding the functional profile of this compound, the absence of comparative data on its synthetic analogs highlights a significant area for future research. The development and functional evaluation of such analogs could lead to the discovery of novel compounds with enhanced efficacy, selectivity, and pharmacokinetic properties.

References

Reproducibility of Published Findings on Phellodendrine Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings on Phellodendrine chloride's performance against alternative treatments for pancreatic cancer, ulcerative colitis, and inflammation. The information is compiled from preclinical and clinical studies to aid in the evaluation of its therapeutic potential and to ensure the reproducibility of key experiments.

Pancreatic Cancer

This compound has demonstrated significant anti-proliferative effects in preclinical models of pancreatic cancer, particularly in tumors with KRAS mutations. Its mechanism of action is distinct from conventional chemotherapeutic agents.

Comparison with Standard Chemotherapies
FeatureThis compoundGemcitabine5-Fluorouracil (5-FU)
Mechanism of Action Inhibits macropinocytosis, leading to diminished intracellular glutamine levels and subsequent mitochondrial-dependent apoptosis in KRAS-mutated pancreatic cancer cells.[1]A nucleoside analog that inhibits DNA synthesis, leading to cell death.A pyrimidine analog that interferes with DNA and RNA synthesis.[2]
Reported Efficacy (Preclinical) Dose-dependently inhibited the viability of KRAS mutant pancreatic cancer cells (PANC-1 and MiaPaCa-2).[1] Effectively reduced the growth of PANC-1 xenograft tumors in vivo.[1]Has shown efficacy in various pancreatic cancer models, though resistance is a common issue.Used in combination therapies for pancreatic cancer, with variable response rates.[3]
Selectivity Showed selective inhibition of KRAS mutant pancreatic cancer cells over wild-type KRAS cells (BxPC-3).[1]Affects all dividing cells, leading to broader toxicity.Non-selective, affecting rapidly dividing cells throughout the body.[2]
Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Lines: PANC-1 (KRAS mutant), MiaPaCa-2 (KRAS mutant), BxPC-3 (KRAS wild-type).

  • Treatment: Cells were treated with varying concentrations of this compound for 72 hours.

  • Procedure: MTT reagent was added to the cells and incubated. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured to determine cell viability.[1]

In Vivo Xenograft Studies

  • Animal Model: Balb/c nude mice.

  • Procedure: PANC-1 cells were injected subcutaneously into the right flank of the mice. Once tumors were established, mice were treated with this compound. Tumor growth was monitored and compared to a control group.[1]

Signaling Pathway

Phellodendrine_Pancreatic_Cancer PC Phellodendrine Chloride Macropinocytosis Macropinocytosis PC->Macropinocytosis Inhibits Glutamine Intracellular Glutamine PC->Glutamine Reduces Macropinocytosis->Glutamine Uptake ROS Reactive Oxygen Species (ROS) Glutamine->ROS Metabolism leads to reduced ROS Mitochondria Mitochondrial Dysfunction Glutamine->Mitochondria Depletion leads to ROS->Mitochondria Induces Apoptosis Apoptosis Mitochondria->Apoptosis Triggers Phellodendrine_UC Phellodendrine Phellodendrine AMPK AMPK Phellodendrine->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Promotes mTOR->Autophagy Inhibits Inflammation Intestinal Inflammation Autophagy->Inflammation Reduces Phellodendrine_Inflammation Phellodendrine Phellodendrine Signaling_Pathways cAMP & TNF Signaling Pathways Phellodendrine->Signaling_Pathways Regulates LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->Signaling_Pathways Activates Inflammatory_Mediators Pro-inflammatory Cytokines (IL-6, TNF-α) Signaling_Pathways->Inflammatory_Mediators Production Inflammation Inflammation Inflammatory_Mediators->Inflammation Promotes

References

Phellodendrine Chloride: A Comparative Meta-Analysis of Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phellodendrine chloride, a quaternary isoquinoline alkaloid derived from the bark of Phellodendron amurense, has garnered significant interest for its diverse pharmacological activities. This guide provides a meta-analysis of its therapeutic efficacy in key areas of investigation—oncology, inflammatory bowel disease, and gout—drawing upon available preclinical and clinical data. Its performance is objectively compared with established therapeutic alternatives to provide a comprehensive overview for research and drug development professionals.

Pancreatic Cancer: Targeting KRAS-Mutated Tumors

This compound has demonstrated notable preclinical efficacy in suppressing the proliferation of pancreatic cancer cells, particularly those with KRAS mutations, a common driver in this malignancy.

Comparative Efficacy Data
CompoundCell Line(s)Efficacy MetricValueCitation(s)
This compound PANC-1, MiaPaCa-2 (KRAS mutant)Inhibition of cell viabilitySignificant dose-dependent reduction[1]
This compound BxPC-3 (KRAS wild-type)Inhibition of cell viabilityNo significant effect[1]
Gemcitabine PANC-1IC5048.55 nM (72h)
Gemcitabine MiaPaCa-2IC5025.00 nM (72h)
Berberine BxPC-3, PANC-1, AsPC-1, MIA-PaCa-2Inhibition of proliferationDose and time-dependent reduction[2][3]
Experimental Protocols

This compound - Pancreatic Cancer Cell Viability Assay:

  • Cell Culture: PANC-1, MiaPaCa-2, and BxPC-3 pancreatic cancer cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were treated with varying concentrations of this compound or vehicle control (DMSO).

  • Assay: Cell viability was assessed at 24, 48, and 72 hours post-treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Data Analysis: The absorbance was measured at a specific wavelength, and the percentage of cell viability was calculated relative to the vehicle-treated control cells.

Signaling Pathway and Experimental Workflow

G cluster_0 This compound's Anti-Pancreatic Cancer Mechanism PC This compound Macropinocytosis Macropinocytosis Inhibition PC->Macropinocytosis Glutamine Decreased Glutamine Metabolism Macropinocytosis->Glutamine ROS Increased ROS Glutamine->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

This compound's Mechanism in Pancreatic Cancer

G cluster_1 Experimental Workflow: In Vitro Cell Viability start Seed Pancreatic Cancer Cells treat Treat with Phellodendrine Chloride or Vehicle start->treat incubate Incubate for 24, 48, 72h treat->incubate mtt Add MTT Reagent incubate->mtt measure Measure Absorbance mtt->measure end Calculate Cell Viability measure->end

Workflow for In Vitro Pancreatic Cancer Cell Viability Assay

Ulcerative Colitis: Alleviating Intestinal Inflammation

This compound has shown promise in preclinical models of ulcerative colitis (UC) by promoting autophagy and reducing intestinal damage.[4] Its anti-inflammatory properties are a key area of investigation.

Comparative Efficacy Data
CompoundModelEfficacy MetricResultCitation(s)
This compound DSS-induced colitis in mice (30 mg/kg, p.o.)Reduction of intestinal damageSignificant improvement compared to model group[4][5]
Mesalamine (5-ASA) Human clinical trialsMaintenance of remission (12 months)64% remission rate (vs. 38% placebo)[6]
Berberine DSS-induced colitis in miceReduction in MPO activity43-71% reduction[7]
Experimental Protocols

This compound - DSS-Induced Colitis in Mice:

  • Animal Model: Ulcerative colitis was induced in C57BL/6 mice by administering dextran sulfate sodium (DSS) in their drinking water for a specified period.

  • Treatment: Mice were orally administered this compound (30 mg/kg) or a vehicle control daily. A positive control group received an established anti-inflammatory drug.

  • Assessment: Disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding, was monitored daily. At the end of the study, colon length was measured, and colon tissues were collected for histological analysis to assess inflammation and tissue damage.

  • Data Analysis: Statistical comparisons were made between the treatment groups to evaluate the effect of this compound on the severity of colitis.

Signaling Pathway and Comparative Logic

G cluster_2 This compound's Mechanism in Ulcerative Colitis PC This compound AMPK AMPK Activation PC->AMPK mTOR mTOR Inhibition AMPK->mTOR Autophagy Autophagy Induction mTOR->Autophagy Inflammation Reduced Intestinal Inflammation & Damage Autophagy->Inflammation

This compound's Mechanism in Ulcerative Colitis

G cluster_3 Comparative Logic: Phellodendrine vs. Standard UC Therapy PC This compound (Preclinical) MOA_PC Mechanism: AMPK/mTOR Pathway, Autophagy Induction PC->MOA_PC Mesalamine Mesalamine (5-ASA) (Clinical Standard) MOA_Mesa Mechanism: Inhibition of Prostaglandin & Leukotriene Synthesis Mesalamine->MOA_Mesa Efficacy_PC Efficacy: Reduces intestinal damage in animal models MOA_PC->Efficacy_PC Efficacy_Mesa Efficacy: Maintains remission in human patients MOA_Mesa->Efficacy_Mesa

Comparison of Phellodendrine and Mesalamine in UC

Gouty Arthritis: Attenuating Inflammation and Uric Acid

This compound has been investigated for its potential to alleviate gouty arthritis by inhibiting inflammatory pathways.[8] The active components of Phellodendron amurense, including phellodendrine, have also been shown to reduce serum uric acid levels in animal models.[9]

Comparative Efficacy Data
CompoundModelEfficacy MetricResultCitation(s)
This compound MSU-induced arthritis in ratsReduction of inflammatory cell infiltrationSignificant decrease in rat ankle tissues[8]
Phellodendron amurense extract Hyperuricemic miceReduction in serum uric acidSignificant reduction[9]
Allopurinol Human clinical trialsAchievement of target serum urate levelsAchieved in approximately 80% of patients
Berberine Hyperuricemic ratsReduction in serum uric acidSignificant decrease[10][11]
Experimental Protocols

This compound - MSU-Induced Gouty Arthritis in Rats:

  • Animal Model: Gouty arthritis was induced in rats by injecting monosodium urate (MSU) crystals into the ankle joint.

  • Treatment: Rats were treated with this compound or a vehicle control.

  • Assessment: Joint swelling, pain, and inflammatory markers in the synovial fluid were measured at various time points. Histopathological analysis of the joint tissue was performed to assess inflammatory cell infiltration and cartilage damage.

  • Data Analysis: The therapeutic effect of this compound was determined by comparing the measured parameters between the treated and control groups.

Signaling Pathway and Comparative Logic

G cluster_4 This compound's Mechanism in Gouty Arthritis PC This compound IL6 IL-6 Inhibition PC->IL6 STAT3 STAT3 Phosphorylation Inhibition IL6->STAT3 Inflammation Reduced Inflammation STAT3->Inflammation

This compound's Mechanism in Gouty Arthritis

G cluster_5 Comparative Logic: Phellodendrine vs. Standard Gout Therapy PC This compound (Preclinical) MOA_PC Mechanism: Anti-inflammatory (IL-6/STAT3), Potential Uric Acid Reduction PC->MOA_PC Allopurinol Allopurinol (Clinical Standard) MOA_Allo Mechanism: Xanthine Oxidase Inhibition, Uric Acid Reduction Allopurinol->MOA_Allo Efficacy_PC Efficacy: Reduces inflammation in animal models MOA_PC->Efficacy_PC Efficacy_Allo Efficacy: Lowers serum uric acid in human patients MOA_Allo->Efficacy_Allo

Comparison of Phellodendrine and Allopurinol in Gout

Conclusion

The available evidence suggests that this compound holds significant therapeutic potential across multiple disease areas, particularly in oncology and inflammatory conditions. Its distinct mechanisms of action, such as the targeting of KRAS-driven metabolic pathways in pancreatic cancer and the modulation of autophagy in ulcerative colitis, present novel avenues for drug development. While the current data is predominantly preclinical, it provides a strong rationale for further investigation, including well-designed clinical trials, to fully elucidate its therapeutic efficacy and safety in human populations. Continued research is warranted to explore its potential as a standalone therapy or in combination with existing treatments.

References

Safety Operating Guide

Proper Disposal of Phellodendrine Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Phellodendrine chloride is crucial for ensuring laboratory safety and environmental protection. Due to its inherent hazards, this compound must be managed as hazardous waste and must not be disposed of in standard trash or down the drain. Adherence to the following procedures is essential for researchers, scientists, and drug development professionals.

Hazard Profile of this compound

This compound is classified as hazardous, with specific risks to human health and the environment. Its hazard profile necessitates careful handling and disposal.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement
Acute Oral Toxicity H302: Harmful if swallowed[1][2]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1]
Acute & Chronic Aquatic Toxicity H410: Very toxic to aquatic life with long lasting effects[1]P273: Avoid release to the environment. P391: Collect spillage.[1]

Essential Safety and Disposal Protocols

A systematic approach to waste management is critical. The following steps provide a clear methodology for the safe disposal of this compound and associated materials.

Personal Protective Equipment (PPE)

Before handling this compound in any form (pure substance, solution, or waste), ensure the following PPE is worn:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Chemically resistant protective gloves.[1]

  • Body Protection: Impervious clothing, such as a lab coat.[1]

  • Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols.[1]

Step-by-Step Disposal Procedure

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: All forms of this compound waste (solid, solutions, contaminated items) must be treated as hazardous chemical waste.[3]

  • Segregate Incompatibles: Store this compound waste separately from strong acids/alkalis and strong oxidizing/reducing agents to prevent hazardous reactions.[1]

2. Waste Collection and Containment:

  • Use Appropriate Containers: Collect waste in a container that is in good condition, leak-proof, and made of a compatible material.[3][4] Whenever possible, use the original manufacturer's container.[5][6] Containers must have a secure, screw-on cap.[4][5]

  • Label Containers Clearly: Affix a "Hazardous Waste" label to the container.[3] The label must clearly state "this compound" and list all other constituents of the waste solution. Do not use chemical abbreviations.[3]

  • Keep Containers Closed: Waste containers must remain sealed except when adding waste.[3][5]

  • Utilize Secondary Containment: Store the primary waste container within a larger, chemically compatible secondary container to contain any potential leaks or spills.[5]

3. Disposal of Unused Solid this compound:

  • Solid, unadulterated this compound should be disposed of in its original container.[5]

  • Ensure the container is properly labeled as hazardous waste and securely sealed.

4. Disposal of Aqueous Solutions:

  • Aqueous solutions containing this compound must never be poured down the drain due to their high aquatic toxicity.[1][7]

  • Collect all aqueous waste in a designated, properly labeled hazardous waste container.

5. Disposal of Contaminated Lab Supplies:

  • Solid Waste: Items such as gloves, absorbent paper, and bench liners contaminated with this compound should be collected in a clear plastic bag, sealed, and labeled as hazardous waste.[5]

  • Sharps: Contaminated sharps like pipette tips or broken glass must be placed in a designated sharps container that is puncture-resistant.[5]

  • Empty Containers: The original this compound container, once empty, should be triple-rinsed with a suitable solvent (e.g., water or ethanol). This rinsate must be collected and disposed of as hazardous liquid waste.[3] After rinsing, the container can typically be disposed of in the regular trash, though institutional policies may vary.[3]

6. Arranging for Final Disposal:

  • Contact EH&S: The final step is to contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to request a hazardous waste collection.[5][6]

  • Follow Institutional Procedures: Adhere to your institution's specific timelines and quantity limits for hazardous waste storage and collection.[5] The ultimate disposal must be carried out at an approved waste disposal plant.[1]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

PhellodendrineChlorideDisposal start Generate this compound Waste is_solid Is the waste solid this compound? start->is_solid is_solution Is the waste a solution? is_solid->is_solution No solid_waste Collect in original or compatible, labeled container. is_solid->solid_waste Yes is_contaminated Is it contaminated lab material? is_solution->is_contaminated No liquid_waste Collect in compatible, labeled liquid waste container. NEVER pour down drain. is_solution->liquid_waste Yes contaminated_type What type of material? is_contaminated->contaminated_type Yes label_hw Label as 'Hazardous Waste' and list contents. solid_waste->label_hw liquid_waste->label_hw sharps Place in puncture-proof sharps container. contaminated_type->sharps Sharps non_sharps Double-bag in clear bags. contaminated_type->non_sharps Non-Sharps sharps->label_hw non_sharps->label_hw store Store in designated area with secondary containment. Segregate from incompatibles. label_hw->store contact_ehs Contact EH&S for pickup and disposal at an approved facility. store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Phellodendrine chloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Phellodendrine Chloride

This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.

Physicochemical and Toxicity Data

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueReference
Molecular Formula C₂₀H₂₄ClNO₄[1]
Molecular Weight 377.87 g/mol [2]
CAS Number 104112-82-5[2]
GHS Classification Acute Toxicity, Oral (Category 4)[1][2]
Acute Aquatic Toxicity (Category 1)[2]
Chronic Aquatic Toxicity (Category 1)[2]
Hazard Statements H302: Harmful if swallowed[1][2]
H410: Very toxic to aquatic life with long lasting effects[2]
Storage Temperature Powder: -20°C[2][3]
In solvent: -80°C[2][4]

Personal Protective Equipment (PPE) and Handling

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure. The following diagram outlines the necessary PPE and handling precautions.

Phellodendrine_Chloride_PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_emergency Emergency Preparedness ppe_respiratory Respiratory Protection (Suitable Respirator) handling_ventilation Use in a Well-Ventilated Area (with Exhaust Ventilation) ppe_respiratory->handling_ventilation ppe_eye Eye Protection (Safety Goggles with Side-Shields) ppe_eye->handling_ventilation ppe_hand Hand Protection (Protective Gloves) ppe_hand->handling_ventilation ppe_body Body Protection (Impervious Clothing) ppe_body->handling_ventilation handling_avoid Avoid Dust and Aerosol Formation handling_ventilation->handling_avoid handling_contact Avoid Contact with Skin and Eyes handling_avoid->handling_contact handling_ingestion Do Not Eat, Drink, or Smoke handling_contact->handling_ingestion end_handling Complete Handling handling_ingestion->end_handling emergency_shower Accessible Safety Shower emergency_eyewash Accessible Eye Wash Station start Start Handling This compound start->ppe_respiratory Don PPE start->ppe_eye Don PPE start->ppe_hand Don PPE start->ppe_body Don PPE start->emergency_shower Ensure Availability start->emergency_eyewash Ensure Availability

Caption: PPE and handling workflow for this compound.

Disposal Plan for this compound

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. The following workflow outlines the required disposal steps.

Phellodendrine_Chloride_Disposal_Workflow cluster_waste_collection Waste Collection cluster_disposal_procedure Disposal Procedure collect_solid Collect Solid Waste in a Labeled, Sealed Container avoid_release Avoid Release to the Environment (Drains, Water Courses, Soil) collect_solid->avoid_release collect_liquid Collect Contaminated Solutions in a Labeled, Sealed Container collect_liquid->avoid_release collect_spillage Collect Spillage and Contaminated Materials collect_spillage->avoid_release approved_plant Transfer to an Approved Waste Disposal Plant avoid_release->approved_plant end_disposal Disposal Complete approved_plant->end_disposal start_disposal Begin Disposal Process start_disposal->collect_solid Segregate Waste start_disposal->collect_liquid Segregate Waste start_disposal->collect_spillage Segregate Waste Phellodendrine_Signaling_Pathway cluster_cellular_processes Cellular Processes cluster_signaling Signaling & Enzymes phellodendrine This compound macropinocytosis Macropinocytosis (Nutrient Uptake) phellodendrine->macropinocytosis Inhibits apoptosis Apoptosis phellodendrine->apoptosis Induces inflammation Inflammatory Pathways (e.g., TNF, IL-6) phellodendrine->inflammation Inhibits ache Acetylcholinesterase (AChE) phellodendrine->ache Inhibits proliferation Cell Proliferation and Survival macropinocytosis->proliferation Supports kras KRAS Signaling kras->macropinocytosis Promotes proliferation->apoptosis Inhibits inflammation->proliferation Promotes

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Phellodendrine chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.